JR-AB2-011
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-(3,4-dichlorophenyl)-2-(4-fluorophenyl)imino-5-methyl-1,3-thiazolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2FN3OS/c1-10-9-23(16(24)21-13-6-7-14(18)15(19)8-13)17(25-10)22-12-4-2-11(20)3-5-12/h2-8,10H,9H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHKNIJKASRGSEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(=NC2=CC=C(C=C2)F)S1)C(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2FN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Mechanism of Action of JR-AB2-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR-AB2-011 is a small molecule inhibitor that has been investigated for its anti-cancer properties, particularly in glioblastoma and melanoma.[1][2] Its primary mechanism of action is reported as the selective inhibition of the mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling pathway.[3][4][5] This guide provides an in-depth overview of the molecular mechanisms, supporting experimental data, and detailed protocols to facilitate further research and development.
Core Mechanism: Allosteric Inhibition of mTORC2 Assembly
This compound functions as a selective inhibitor of mTORC2 by disrupting the crucial protein-protein interaction between the core components, mTOR (mechanistic Target of Rapamycin) and Rictor (rapamycin-insensitive companion of mTOR).[1][3][4] Unlike ATP-competitive inhibitors that target the kinase domain of mTOR, this compound is believed to bind to Rictor, thereby preventing its association with mTOR and hindering the assembly and activation of the mTORC2 complex.[1] This specific mode of action allows for the selective inhibition of mTORC2-dependent signaling, while leaving the mTORC1 pathway largely unaffected.[1][6]
Downstream Signaling Consequences
The inhibition of mTORC2 by this compound leads to a cascade of downstream effects, primarily through the modulation of key effector proteins:
-
Reduced Akt Phosphorylation: A primary substrate of mTORC2 is the kinase Akt (also known as Protein Kinase B). mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation. By inhibiting mTORC2, this compound leads to a dose-dependent decrease in the phosphorylation of Akt at this site.[3] This, in turn, attenuates Akt-mediated signaling pathways that are critical for cell survival and proliferation.[3]
-
Decreased Cell Migration and Invasion: The mTORC2-Akt signaling axis plays a significant role in regulating the cellular machinery responsible for cell motility. This compound has been shown to reduce the migration and invasion of cancer cells.[3] This is partly attributed to the decreased activity of matrix metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, which is a critical step in tumor cell invasion and metastasis.[3][4]
-
Induction of Non-Apoptotic Cell Death: While the inhibition of Akt signaling can promote apoptosis (programmed cell death), studies with this compound in melanoma cells have indicated the induction of non-apoptotic cell death pathways.[3]
-
Inhibition of Tumor Growth: In preclinical xenograft models of glioblastoma and melanoma, administration of this compound has demonstrated significant anti-tumor properties, leading to reduced tumor growth and improved survival.[1][6]
Quantitative Data Summary
The following table summarizes the key quantitative data reported for this compound.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.36 µM | in vitro kinase assay | [1][4] |
| Ki | 0.19 µM | Rictor-mTOR association | [1][3][4] |
Signaling Pathway Diagram
Caption: Signaling pathway of this compound action.
Contrasting Evidence: mTORC2-Independent Effects
Recent research in leukemia and lymphoma cell lines has presented a more nuanced view of this compound's mechanism. In these cell types, this compound was observed to induce rapid metabolic changes, specifically a decrease in cell respiration, that appeared to be independent of mTORC2 inhibition.[2] Key findings from this study include:
-
No Disruption of mTOR-Rictor Interaction: In co-immunoprecipitation experiments, this compound did not prevent the association of mTOR and Rictor in Karpas-299 cells under the tested conditions.
-
Unaltered Akt Phosphorylation: The phosphorylation of Akt at serine 473 was not affected by this compound treatment in these leukemia and lymphoma cell lines.
-
Effects in Rictor-Null Cells: The metabolic effects of this compound were still observed in cells where Rictor had been knocked out, further suggesting an mTORC2-independent mechanism.
These findings suggest that the mechanism of action of this compound may be cell-type specific or that it possesses additional, off-target effects that are more prominent in certain contexts.
Experimental Protocols
Co-Immunoprecipitation to Assess mTOR-Rictor Interaction
This protocol is based on the methodology used to evaluate the effect of this compound on the mTOR-Rictor complex in leukemia cells.
-
Cell Lysis:
-
Treat cells with this compound or vehicle control for the desired time.
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G-coupled agarose or magnetic beads.
-
Incubate the pre-cleared lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads to the lysate-antibody mixture and incubate to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads and wash several times with lysis buffer to remove non-specific binding.
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against mTOR and Rictor.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection.
-
Surface Plasmon Resonance (SPR) for Binding Analysis
This generalized protocol describes how SPR could be used to assess the binding of this compound to Rictor, based on the experiments performed with its parent compound.
-
Ligand Immobilization:
-
Immobilize purified recombinant Rictor protein onto a sensor chip surface.
-
-
Analyte Injection:
-
Inject a series of concentrations of this compound over the sensor chip surface.
-
A reference flow cell without immobilized Rictor should be used to subtract non-specific binding and bulk refractive index changes.
-
-
Data Acquisition and Analysis:
-
Monitor the binding events in real-time by detecting changes in the refractive index.
-
Analyze the resulting sensorgrams to determine the association (kon) and dissociation (koff) rate constants.
-
Calculate the equilibrium dissociation constant (Kd) from the kinetic rate constants or from steady-state binding analysis.
-
Experimental Workflow Diagram
Caption: Workflow for investigating this compound's mechanism.
Conclusion
This compound is a promising anti-cancer agent that primarily acts by inhibiting the mTORC2 complex through the disruption of the mTOR-Rictor interaction. This leads to the suppression of downstream signaling pathways crucial for cancer cell survival, proliferation, and metastasis. However, emerging evidence suggests the possibility of mTORC2-independent mechanisms in certain cancer types, highlighting the need for further investigation to fully elucidate its complete pharmacological profile. The experimental protocols and data presented in this guide provide a comprehensive foundation for researchers and drug developers working with this compound.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
JR-AB2-011: A Technical Guide to a Selective mTORC2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
The mechanistic target of rapamycin (mTOR) is a critical serine/threonine kinase that forms two distinct multiprotein complexes, mTORC1 and mTORC2, which regulate cell growth, proliferation, metabolism, and survival. While mTORC1 has been a well-established therapeutic target, the development of selective mTORC2 inhibitors has been a significant challenge. This technical guide provides an in-depth overview of JR-AB2-011, a small molecule identified as a selective inhibitor of mTORC2. This compound exerts its inhibitory effect by disrupting the crucial interaction between Rictor and mTOR, the core components of mTORC2. This guide will detail its mechanism of action, present its inhibitory and cellular activity in quantitative terms, provide detailed experimental protocols for its characterization, and illustrate the relevant signaling pathways. Recent findings suggesting potential mTORC2-independent effects in specific cellular contexts will also be discussed, offering a comprehensive and current perspective on this compound for research and drug development.
Introduction to this compound
This compound is a small molecule compound that has emerged from structure-activity relationship (SAR) analyses of a parent molecule, CID613034, which was initially identified in a high-throughput yeast two-hybrid screen for inhibitors of the Rictor-mTOR interaction.[1] this compound has demonstrated improved potency and anti-cancer properties compared to its predecessor, establishing it as a valuable tool for investigating mTORC2-specific functions and as a potential therapeutic agent.[1]
Mechanism of Action
This compound functions as a selective mTORC2 inhibitor by physically binding to the Rictor subunit, thereby preventing its association with mTOR.[2] This disruption of the Rictor-mTOR interaction is critical for inhibiting the kinase activity of the mTORC2 complex. Consequently, the downstream signaling cascade mediated by mTORC2 is attenuated. The primary and most well-characterized downstream effector of mTORC2 is the serine/threonine kinase Akt (also known as Protein Kinase B). mTORC2-mediated phosphorylation of Akt at serine 473 (Ser473) is a key step for its full activation. By inhibiting mTORC2, this compound leads to a reduction in p-Akt (Ser473) levels.[3]
However, it is important to note that a recent study in 2024 investigating the effects of this compound on leukemia and lymphoma cells reported that the compound induced metabolic changes, specifically a rapid decrease in cell respiration, through a mechanism independent of mTORC2 inhibition.[4][5] In this specific cellular context, this compound did not affect the phosphorylation of Akt at Ser473, nor did it disrupt the Rictor-mTOR interaction.[4][5] These findings suggest that the mechanism of action of this compound may be context-dependent and that it could possess off-target effects.
Quantitative Data
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and cellular effects.
Table 1: Inhibitory Potency of this compound
| Parameter | Value | Description | Reference |
| IC50 | 0.36 µM | Half-maximal inhibitory concentration for mTORC2 activity. | [3] |
| Ki | 0.19 µM | Inhibition constant for the Rictor-mTOR association. | [3] |
Table 2: Cellular Activity of this compound in Glioblastoma and Melanoma Models
| Cell Line(s) | Parameter | Concentration Range | Effect | Reference |
| Glioblastoma (GBM) | Cell Growth | Submicromolar | Significant inhibition | [1] |
| Glioblastoma (GBM) | Motility & Invasiveness | Submicromolar | Significant inhibition | [1] |
| Glioblastoma (GBM) | Apoptosis | Not specified | Enhanced apoptosis | [1] |
| Melanoma (MelJu, MelJuso, MelIm, B16) | Cell Survival & Proliferation | 10 µM - 250 µM (48h) | Significant reduction | [3] |
| Melanoma (MelIm) | p-Akt (Ser473) levels | 50 µM, 250 µM (48h) | Decreased phosphorylation | [3] |
| Melanoma | Migration & Invasion | 50 µM, 250 µM (48-78h) | Significant reduction | [3] |
| Melanoma | MMP2 Activity | 50 µM, 250 µM | Decreased activity | [3] |
Signaling Pathways and Experimental Workflows
The mTOR Signaling Network
The following diagram illustrates the central role of mTOR in cell signaling, highlighting the distinct components and downstream effectors of mTORC1 and mTORC2.
Caption: Simplified overview of the mTOR signaling network.
Mechanism of this compound Action
This diagram illustrates the specific inhibitory action of this compound on the mTORC2 complex.
Caption: this compound selectively inhibits mTORC2 by blocking Rictor-mTOR association.
Experimental Workflow for Characterizing this compound
The following diagram outlines a typical experimental workflow to characterize the activity and selectivity of this compound.
Caption: A logical workflow for the comprehensive evaluation of this compound.
Detailed Experimental Protocols
In Vitro mTORC2 Kinase Assay
This assay measures the ability of this compound to inhibit the kinase activity of immunoprecipitated mTORC2 towards its substrate, Akt.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Anti-Rictor antibody
-
Protein A/G magnetic beads
-
Kinase assay buffer (e.g., 25 mM HEPES pH 7.4, 100 mM KCl, 10 mM MgCl2)
-
Recombinant inactive Akt1
-
ATP
-
Anti-phospho-Akt (Ser473) antibody
-
Anti-Akt antibody
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Lysis: Lyse cells known to have high mTORC2 activity (e.g., HEK293T) in ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation of mTORC2:
-
Incubate the cell lysate with an anti-Rictor antibody for 2-4 hours at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for another 1-2 hours at 4°C.
-
Wash the beads with lysis buffer and then with kinase assay buffer to remove detergents and non-specific proteins.
-
-
Kinase Reaction:
-
Resuspend the beads in kinase assay buffer.
-
Add recombinant inactive Akt1 as the substrate.
-
Add this compound at various concentrations (and a vehicle control).
-
Initiate the kinase reaction by adding ATP.
-
Incubate at 30°C for 30 minutes with gentle agitation.
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer to a nitrocellulose or PVDF membrane.
-
Perform Western blotting using anti-phospho-Akt (Ser473) antibody to detect the kinase activity and an anti-Akt antibody as a loading control.
-
Co-Immunoprecipitation of Rictor and mTOR
This protocol is used to determine if this compound disrupts the interaction between endogenous Rictor and mTOR.
Materials:
-
Cell lysis buffer (non-denaturing, e.g., Triton X-100 or CHAPS-based)
-
Anti-Rictor or anti-mTOR antibody for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer or SDS-PAGE sample buffer
-
Anti-mTOR and anti-Rictor antibodies for Western blotting
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with this compound or a vehicle control for the desired time.
-
Lyse the cells in ice-cold non-denaturing lysis buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an anti-Rictor (or anti-mTOR) antibody overnight at 4°C.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C.
-
Wash the beads extensively with wash buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads using elution buffer or by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitates by Western blotting using anti-mTOR and anti-Rictor antibodies to detect the co-precipitated protein. A decrease in the amount of co-precipitated mTOR with a Rictor IP (or vice-versa) in the this compound-treated sample indicates disruption of the interaction.
-
Surface Plasmon Resonance (SPR) for Rictor-JR-AB2-011 Interaction
SPR is used to measure the direct binding of this compound to purified Rictor protein in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant purified Rictor protein
-
This compound in a suitable buffer (e.g., PBS with a small percentage of DMSO)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Immobilize the recombinant Rictor protein to the chip surface via amine coupling.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound over the sensor surface.
-
Monitor the binding in real-time as a change in resonance units (RU).
-
Allow for an association phase followed by a dissociation phase where running buffer is flowed over the chip.
-
-
Data Analysis:
-
Analyze the resulting sensorgrams to determine the binding kinetics (association rate constant, ka; dissociation rate constant, kd) and the equilibrium dissociation constant (KD), which is a measure of binding affinity.
-
Cell Migration (Scratch) Assay
This assay assesses the effect of this compound on the migratory capacity of adherent cells.
Materials:
-
Adherent cells of interest
-
Culture plates (e.g., 6-well or 12-well)
-
Pipette tips (p200 or p1000)
-
Microscope with a camera
Procedure:
-
Cell Seeding: Seed cells in a culture plate to create a confluent monolayer.
-
Creating the Scratch: Once confluent, create a "scratch" or cell-free gap in the monolayer using a sterile pipette tip.
-
Treatment: Wash the wells to remove detached cells and add fresh media containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time zero and at regular intervals (e.g., every 6-12 hours) over 24-48 hours.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure. A delay in closure in the this compound-treated wells compared to the control indicates an inhibitory effect on cell migration.
Cell Invasion (Transwell) Assay
This assay evaluates the impact of this compound on the ability of cells to invade through an extracellular matrix barrier.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
Matrigel or another basement membrane extract
-
Serum-free and serum-containing media
-
Cotton swabs
-
Fixing and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coating the Inserts: Coat the top of the Transwell membrane with a thin layer of Matrigel and allow it to solidify.
-
Cell Seeding: Resuspend cells in serum-free medium containing this compound or a vehicle control and seed them into the upper chamber of the Transwell insert.
-
Chemoattractant: Add serum-containing medium (as a chemoattractant) to the lower chamber.
-
Incubation: Incubate the plate for 24-48 hours to allow for cell invasion.
-
Analysis:
-
Remove the non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane with crystal violet.
-
Count the number of stained, invaded cells in several microscopic fields to quantify the extent of invasion. A reduction in the number of invaded cells in the this compound-treated group indicates an anti-invasive effect.
-
Western Blotting for Phospho-Akt (Ser473)
This is a standard immunoassay to detect the phosphorylation status of Akt, a direct downstream target of mTORC2.
Materials:
-
Cells treated with this compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE and Western blotting equipment and reagents
-
Primary antibodies: anti-phospho-Akt (Ser473) and anti-total Akt
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for the desired time, then lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Antibody Incubation:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary anti-phospho-Akt (Ser473) antibody.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an anti-total Akt antibody to confirm equal protein loading. A decrease in the ratio of phospho-Akt to total Akt indicates inhibition of mTORC2 signaling.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of mTORC2. Its mechanism of action, centered on the disruption of the Rictor-mTOR interaction, provides a selective means of inhibiting this signaling pathway. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to utilize and further investigate this compound in various contexts. However, the recent emergence of data suggesting potential mTORC2-independent effects underscores the importance of careful experimental design and interpretation of results. Future research should aim to further elucidate these alternative mechanisms and explore the full therapeutic potential of this promising mTORC2 inhibitor.
References
- 1. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Role of JR-AB2-011 in Blocking Rictor-mTOR Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR-AB2-011 has emerged as a molecule of interest for its potential to selectively inhibit the mTORC2 complex by targeting the interaction between Rictor and mTOR. This technical guide provides an in-depth analysis of the mechanism, quantitative effects, and experimental protocols related to the action of this compound. While initial studies in glioblastoma and melanoma cell lines have demonstrated its efficacy in disrupting the Rictor-mTOR association and downstream signaling, recent findings in leukemia and lymphoma cell lines present a conflicting view, suggesting cell-type specific responses or alternative mechanisms of action. This document aims to present a comprehensive overview of the current, albeit dichotomous, understanding of this compound's function.
Introduction to mTORC2 and the Rictor-mTOR Interaction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] While mTORC1 is sensitive to rapamycin and primarily regulates cell growth, proliferation, and metabolism, mTORC2 is generally considered rapamycin-insensitive and is a key regulator of cell survival, metabolism, and cytoskeletal organization. A defining component of mTORC2 is the Rapamycin-Insensitive Companion of mTOR (Rictor). The interaction between Rictor and mTOR is crucial for the structural integrity and kinase activity of the mTORC2 complex. Disruption of this interaction is a key strategy for the specific inhibition of mTORC2 signaling.
This compound: Mechanism of Action
This compound is a small molecule inhibitor designed to specifically block the protein-protein interaction between Rictor and mTOR.[3][4] This targeted disruption is intended to inhibit mTORC2 activity without directly affecting the mTORC1 complex, thus offering a more precise therapeutic intervention with potentially fewer off-target effects compared to dual mTORC1/mTORC2 kinase inhibitors.
The proposed mechanism of action, as elucidated in studies on glioblastoma cells, involves this compound binding to Rictor, which in turn prevents its association with mTOR.[3][4] This disruption of the mTORC2 complex assembly abrogates its kinase activity, leading to a reduction in the phosphorylation of its downstream substrates, most notably Akt at Serine 473.
However, it is crucial to note that a 2024 study on leukemia and lymphoma cell lines did not observe the dissociation of mTOR from Rictor or a decrease in Akt Ser473 phosphorylation upon treatment with this compound.[1][2] The metabolic effects observed in these cells were concluded to be independent of mTORC2 inhibition.[1][2] This highlights a significant area of ongoing research to understand the context-dependent effects of this compound.
Quantitative Data on this compound Activity
The following tables summarize the key quantitative data reported for this compound in studies where mTORC2 inhibition was observed.
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.36 µM | In vitro mTORC2 kinase assay | [5][6] |
| Ki | 0.19 µM | Rictor-mTOR association | [5][6] |
| Kd | 1 µM | JR-AB2-000 (analog) binding to Rictor | [4] |
Table 1: In Vitro Inhibitory Constants of this compound
| Cell Line | Concentration | Duration | Effect on Akt (Ser473) Phosphorylation | Reference |
| MelIm (Melanoma) | 50 µM and 250 µM | 48 h | Inhibition | [7] |
| Glioblastoma Cells | Not specified | Not specified | Inhibition | [3] |
| Jurkat (Leukemia) | Up to 50 µM | Up to 24 h | No effect | [1] |
| Karpas-299 (Lymphoma) | Not specified | 1 h | No disruption of Rictor-mTOR binding | [1] |
Table 2: Cellular Effects of this compound on Akt Phosphorylation and Rictor-mTOR Interaction
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of findings. Below are summaries of key experimental protocols used to investigate the role of this compound.
Co-Immunoprecipitation (Co-IP) for Rictor-mTOR Interaction
This protocol is designed to assess the effect of this compound on the interaction between endogenous mTOR and Rictor.
-
Cell Lysis: Cells are treated with the desired concentration of this compound or vehicle control for the specified duration. Following treatment, cells are washed with ice-cold PBS and lysed in a non-denaturing lysis buffer (e.g., 1% Triton X-100 in PBS with protease and phosphatase inhibitors).
-
Immunoprecipitation: The protein concentration of the cleared cell lysates is determined. A specific antibody against mTOR is added to the lysates and incubated overnight at 4°C with gentle rotation to form antibody-antigen complexes.
-
Complex Capture: Protein A/G-coupled agarose or magnetic beads are added to the lysate-antibody mixture and incubated for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer. The eluted proteins are then separated by SDS-PAGE, transferred to a PVDF membrane, and immunoblotted with antibodies against Rictor and mTOR to detect the co-immunoprecipitated proteins.
Western Blotting for Akt Phosphorylation
This protocol is used to determine the phosphorylation status of Akt at Serine 473, a downstream marker of mTORC2 activity.
-
Cell Treatment and Lysis: Cells are treated with this compound as described above and lysed in a denaturing lysis buffer containing SDS and protease/phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are loaded onto an SDS-PAGE gel for electrophoresis and subsequently transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated Akt (Ser473) and total Akt.
-
Detection: Following incubation with appropriate secondary antibodies, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The ratio of phosphorylated Akt to total Akt is quantified to assess the effect of the inhibitor.
In Vitro Kinase Assay
This assay measures the direct inhibitory effect of this compound on mTORC2 kinase activity.
-
Immunoprecipitation of mTORC2: The mTORC2 complex is immunoprecipitated from cell lysates using an anti-Rictor antibody.
-
Kinase Reaction: The immunoprecipitated mTORC2 is incubated with a purified, inactive Akt1 substrate in a kinase reaction buffer containing ATP. The reaction is performed in the presence of varying concentrations of this compound or a vehicle control.
-
Detection of Phosphorylation: The reaction is stopped, and the level of phosphorylated Akt is determined by Western blotting or ELISA using a phospho-Akt (Ser473) specific antibody.
-
IC50 Determination: The concentration of this compound that results in 50% inhibition of Akt phosphorylation is calculated as the IC50 value.
Visualizations
Signaling Pathways and Experimental Workflows
Proposed inhibitory mechanism of this compound on the mTORC2 signaling pathway.
Experimental workflow for Co-Immunoprecipitation to assess Rictor-mTOR interaction.
Discussion and Future Directions
The available data on this compound present a compelling yet complex picture. In certain cancer models, such as glioblastoma and melanoma, it acts as a specific inhibitor of the Rictor-mTOR interaction, leading to the suppression of mTORC2-mediated signaling pathways.[3][4][7] These findings support the continued development of protein-protein interaction inhibitors as a viable strategy for targeting mTORC2.
However, the conflicting results from studies in hematological malignancies underscore the importance of cell context in determining the efficacy and mechanism of action of targeted therapies.[1][2] The lack of mTORC2 inhibition in leukemia and lymphoma cells suggests that either higher concentrations or longer incubation times may be required in these models, or that this compound may have alternative cellular targets that mediate its metabolic effects.
Future research should focus on:
-
Elucidating the structural basis of the this compound interaction with Rictor.
-
Conducting broader screening across a diverse panel of cell lines to map the spectrum of sensitivity and resistance.
-
Investigating potential off-target effects to explain the mTORC2-independent activities observed.
-
Optimizing dosing and treatment schedules in preclinical in vivo models to maximize therapeutic efficacy.
References
- 1. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Immunomart [immunomart.com]
- 7. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
JR-AB2-011: An In-depth Technical Guide on Downstream Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR-AB2-011 is a potent and selective small molecule inhibitor of the mechanistic Target of Rapamycin Complex 2 (mTORC2).[1][2][3][4] It functions by specifically disrupting the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[5][6][7] This targeted disruption leads to the inhibition of mTORC2 kinase activity and the subsequent blockade of its downstream signaling pathways, which are pivotal in regulating cell proliferation, survival, metabolism, and cytoskeletal organization. This technical guide provides a comprehensive overview of the core downstream signaling pathways affected by this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows. Recent findings on potential mTORC2-independent effects of this compound are also discussed, offering a complete perspective on its mechanism of action.
Core Mechanism of Action: Inhibition of Rictor-mTOR Association
This compound's primary mechanism of action is the specific inhibition of the mTORC2 complex by preventing the association between Rictor and mTOR.[5][6][7] This selective action leaves the mTORC1 complex, which contains the regulatory subunit Raptor, largely unaffected, thus avoiding the broad cellular effects of dual mTORC1/mTORC2 inhibitors.[4][5]
Surface Plasmon Resonance (SPR) analyses have demonstrated that this compound and its analogs selectively bind to Rictor.[5][6] This binding to Rictor either directly blocks the mTOR binding site or induces a conformational change that allosterically prevents the Rictor-mTOR interaction.[5][6]
Downstream Signaling Pathways
The inhibition of mTORC2 by this compound leads to the modulation of several key downstream signaling cascades, primarily the PI3K/Akt/mTOR pathway and the NF-κB pathway.
The PI3K/Akt/mTOR Pathway
mTORC2 is a key upstream activator of the serine/threonine kinase Akt (also known as Protein Kinase B). Specifically, mTORC2 phosphorylates Akt at serine 473, which is essential for its full activation.[5] Activated Akt, in turn, regulates a multitude of cellular processes.
By inhibiting mTORC2, this compound effectively prevents the phosphorylation of Akt at Ser473, leading to the attenuation of its downstream signaling.[3][5][8] This has been consistently observed in various cancer cell lines, including glioblastoma and melanoma.[5][8] The consequences of reduced Akt activation include:
-
Inhibition of Cell Proliferation and Survival: Decreased Akt signaling leads to reduced cell proliferation and can induce apoptosis.[4][5]
-
Reduced Cell Motility and Invasion: this compound has been shown to decrease the activity of Matrix Metalloproteinase 2 (MMP2), a key enzyme involved in the degradation of the extracellular matrix, thereby reducing cancer cell migration and invasion.[3]
-
Phosphorylation of other mTORC2 Substrates: Besides Akt, mTORC2 phosphorylates other substrates like NDRG1 (N-myc downstream regulated gene 1) at Threonine-346 and PKCα (Protein Kinase C alpha) at Serine-657.[5] this compound treatment leads to a reduction in the phosphorylation of these substrates as well.[5]
The NF-κB Pathway
In the context of inflammation, such as in osteoarthritis, mTORC2 signaling has been implicated in the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway.[9][10][11] In human chondrocytes stimulated with interleukin-1β (IL-1β), this compound was shown to prevent the degradation of IκB-α (inhibitor of kappa B alpha) and the subsequent phosphorylation and nuclear translocation of the NF-κB p65 subunit.[9][10][11]
This inhibition of the NF-κB pathway by this compound leads to:
-
Reduced Inflammatory Response: Decreased expression of pro-inflammatory cytokines such as IL-6 and TNF-α.[9][10][11]
-
Decreased Catabolic Activity: Reduced expression of matrix-degrading enzymes like iNOS.[9][10][11]
-
Inhibition of Apoptosis: Lowered expression of pro-apoptotic proteins like Bax and caspase-3.[9][10][11]
Quantitative Data Summary
The following tables summarize the key quantitative data associated with the activity of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Target/System | Reference |
| IC50 | 0.36 µM | mTORC2 | [2][3][4] |
| Ki | 0.19 µM | Rictor-mTOR association | [2][3] |
| Kd (for analog JR-AB2-000) | 1 µM | Rictor binding | [5] |
Table 2: Cellular Effects of this compound in Glioblastoma (GBM) Cells
| Cell Line | Concentration | Effect | Reference |
| U87, LN229 | 1 µM (24h) | Reduced phosphorylation of Akt (Ser473), NDRG1 (Thr346), PKCα (Ser657) | [5] |
| U87, LN229 | Not specified | Enhanced apoptosis | [5] |
| Normal Neurons | Up to 10 mM | No significant cytotoxic effects | [4][5][7] |
Table 3: In Vivo Antitumor Activity of this compound in GBM Xenografts
| Dosing Regimen | Effect | Reference |
| 4 mg/kg/day | Marked inhibition of tumor growth rate | [5][7] |
| 20 mg/kg/day | Marked inhibition of tumor growth rate | [5][7] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to elucidate the downstream signaling pathways of this compound.
Western Blotting
-
Objective: To determine the phosphorylation status and total protein levels of key signaling molecules.
-
Methodology:
-
Cells are treated with this compound at various concentrations and for different durations.
-
Cell lysates are prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein concentration is determined using a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., p-Akt (Ser473), total Akt, p-NDRG1, p-PKCα, p-S6K, IκB-α, p-NF-κB p65).
-
After washing, membranes are incubated with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Co-Immunoprecipitation (Co-IP)
-
Objective: To assess the effect of this compound on the interaction between Rictor and mTOR.
-
Methodology:
-
Cells are transfected with constructs expressing tagged proteins (e.g., myc-Rictor and Flag-mTOR).
-
Cells are treated with this compound.
-
Cell lysates are incubated with an antibody against one of the tagged proteins (e.g., anti-Flag antibody) to pull down the protein and its binding partners.
-
The immunoprecipitated complexes are then analyzed by Western blotting using an antibody against the other tagged protein (e.g., anti-myc antibody).
-
Surface Plasmon Resonance (SPR)
-
Objective: To measure the direct binding affinity of this compound to its target protein.
-
Methodology:
-
Recombinant Rictor, mTOR, or other proteins are immobilized on a sensor chip.
-
This compound or its analogs are flowed over the chip at various concentrations.
-
The binding and dissociation are monitored in real-time to determine the equilibrium dissociation constant (Kd).
-
Cell Viability and Proliferation Assays
-
Objective: To determine the cytotoxic and cytostatic effects of this compound.
-
Methodology:
-
Cells are seeded in 96-well plates and treated with a range of this compound concentrations.
-
After a defined incubation period (e.g., 48 hours), cell viability is assessed using assays such as MTT or CellTiter-Glo.
-
Proliferation can be measured using methods like BrdU incorporation or cell counting.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of this compound in a living organism.
-
Methodology:
-
Human cancer cells (e.g., LN229 glioblastoma cells) are subcutaneously implanted into immunodeficient mice.
-
Once tumors are established, mice are treated with vehicle control or this compound at different doses via intraperitoneal or oral administration.
-
Tumor growth is monitored regularly by measuring tumor volume.
-
At the end of the study, tumors are excised and can be analyzed by Western blotting or immunohistochemistry to assess target engagement.
-
mTORC2-Independent Effects
Recent research has indicated that this compound may exert effects on cellular metabolism that are independent of mTORC2 inhibition, particularly in leukemia and lymphoma cells.[12][13][14] In these cell types, this compound was found to induce a rapid decrease in cell respiration rate.[13][14] Surprisingly, this occurred without a corresponding decrease in Akt Ser473 phosphorylation or dissociation of Rictor from mTOR.[12][13][14] Furthermore, the metabolic effects were still observed in RICTOR-null cells, strongly suggesting an off-target or alternative mechanism of action in this context.[12][13]
These findings highlight the importance of considering cell-type specific responses and potential alternative targets when evaluating the effects of this compound.
Conclusion
This compound is a valuable research tool and a potential therapeutic agent that primarily functions by inhibiting the mTORC2 signaling pathway through the disruption of the Rictor-mTOR interaction. This leads to the downstream inhibition of key cellular processes involved in cancer progression and inflammation. The well-documented effects on the PI3K/Akt/mTOR and NF-κB pathways provide a strong rationale for its continued investigation in oncology and inflammatory diseases. However, emerging evidence of mTORC2-independent metabolic effects warrants further exploration to fully understand its complete pharmacological profile. The data and methodologies presented in this guide offer a solid foundation for researchers and drug development professionals working with this promising mTORC2 inhibitor.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 6. WO2018187414A1 - Inhibitors of mtor-rictor interactions - Google Patents [patents.google.com]
- 7. chem.ucla.edu [chem.ucla.edu]
- 8. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mTORC2 inhibition by this compound improves IL-1β-induced inflammation, catabolic response, and apoptosis in human chondrocytes through IκB-α/NF-κB p65 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mTORC2 inhibition by this compound improves IL-1β-induced inflammation, catabolic response, and apoptosis in human chondrocytes through IκB-α/NF-κB p65 | Cellular and Molecular Biology [cellmolbiol.org]
- 12. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective mTORC2 Inhibitor JR-AB2-011 Attenuates Akt Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the mechanism of action of JR-AB2-011, a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2). It focuses on the compound's specific effect on the phosphorylation of Akt, a critical node in cellular signaling pathways frequently dysregulated in cancer. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and laboratory workflows to serve as a comprehensive resource for researchers in oncology and drug development.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making its components attractive targets for therapeutic intervention. The mechanistic target of rapamycin (mTOR) kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While mTORC1 is sensitive to rapamycin and primarily regulates cell growth, mTORC2 is largely insensitive to rapamycin and is a key activator of Akt. mTORC2 phosphorylates Akt at serine 473 (Ser473), a crucial step for its full activation.[1][2][3]
This compound has emerged as a selective inhibitor of mTORC2.[4][5] Its mechanism of action involves the specific disruption of the interaction between two key components of the mTORC2 complex: the regulatory subunit Rictor and the catalytic subunit mTOR.[6] By blocking this association, this compound effectively inhibits mTORC2 kinase activity, leading to a downstream reduction in Akt phosphorylation at Ser473 and subsequent attenuation of Akt-mediated signaling.[4][7] This targeted inhibition of the mTORC2-Akt axis makes this compound a valuable tool for studying mTORC2 signaling and a promising candidate for anti-cancer drug development.
Mechanism of Action of this compound
This compound functions as a highly selective inhibitor of mTORC2. Its primary mechanism involves the direct binding to the Rictor subunit of the mTORC2 complex, which sterically hinders its association with the mTOR kinase subunit.[6] This disruption of the Rictor-mTOR interaction is critical for the assembly and activity of a functional mTORC2 complex. Consequently, the kinase activity of mTORC2 is inhibited, leading to a significant reduction in the phosphorylation of its downstream substrates, most notably Akt at the Ser473 residue.[7][8] It is important to note that this compound exhibits high selectivity for mTORC2, with minimal impact on the activity of the mTORC1 complex.[5][6]
References
- 1. Identification of the Novel Interacting Partners of the Mammalian Target of Rapamycin Complex 1 in Human CCRF-CEM and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. Detection of phosphorylated Akt and MAPK in cell culture assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 8. Western blot analysis of PI3K/Akt/mTOR-related proteins [bio-protocol.org]
The Selective mTORC2 Inhibitor JR-AB2-011: A Technical Overview for Glioblastoma Multiforme Research
For Researchers, Scientists, and Drug Development Professionals
Glioblastoma multiforme (GBM) remains one of the most aggressive and challenging-to-treat human cancers. The intricate signaling networks that drive its growth and resistance to therapy are a primary focus of ongoing research. Among these, the PI3K/AKT/mTOR pathway is a critical regulator of cell proliferation, survival, and metabolism. While mTOR exists in two distinct complexes, mTORC1 and mTORC2, the specific roles and therapeutic potential of targeting mTORC2 in GBM are of particular interest. This document provides a detailed technical guide on JR-AB2-011, a small molecule inhibitor that selectively targets the mTORC2 complex by disrupting the crucial interaction between Rictor and mTOR.
Core Mechanism of Action
This compound is a derivative of CID613034, identified through a high-throughput yeast two-hybrid screen. It functions as a specific inhibitor of mTORC2 activity.[1] Its mechanism of action is not through direct kinase inhibition but by selectively blocking the protein-protein interaction between the Rictor subunit and mTOR, which is essential for mTORC2's integrity and function.[2][3] This specific blockade prevents the phosphorylation of downstream mTORC2 substrates, including AKT at Serine-473, NDRG1 at Threonine-346, and PKCα at Serine-657, without significantly affecting mTORC1 signaling, as evidenced by the stable phosphorylation of the mTORC1 substrate S6K at Threonine-389.[1][3]
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the efficacy and properties of this compound in the context of glioblastoma multiforme research.
| Parameter | Value | Reference |
| IC50 (mTORC2 Inhibition) | 0.36 µM | [2] |
| Ki (Rictor-mTOR Association) | 0.19 µM | [2] |
| Toxicity in Normal Neurons | No significant cytotoxic effects up to 10 mM | [2][3] |
Table 1: In Vitro Inhibitory Constants and Toxicity of this compound
| Cell Line | IC50 (µM) | Apoptosis Enhancement | Reference |
| Glioblastoma Cells (General) | Markedly reduced compared to parent compound | Enhanced | [4] |
Table 2: Cellular Efficacy of this compound in Glioblastoma Cell Lines
| Treatment Group | Tumor Growth Inhibition | Survival | Reference |
| This compound (4 mg/kg/d) | Significant | Significantly promoted | [2][5] |
| This compound (20 mg/kg/d) | Significant | Significantly promoted | [2][5] |
Table 3: In Vivo Efficacy of this compound in a Glioblastoma Xenograft Model
Key Signaling Pathway
The primary signaling pathway affected by this compound is the mTORC2 pathway, a critical component of the larger PI3K/AKT/mTOR signaling network.
Caption: The mTORC2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Detailed methodologies for key experiments cited in the research of this compound are provided below.
Western Blot Analysis for Protein Phosphorylation
Objective: To determine the phosphorylation status of key proteins in the mTORC1 and mTORC2 signaling pathways following treatment with this compound.
Procedure:
-
Cell Lysis: Glioblastoma cells are treated with this compound or a vehicle control for a specified duration. Cells are then washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Membranes are blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Membranes are then incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of AKT (Ser473), S6K (Thr389), NDRG1 (Thr346), and PKCα (Ser657).
-
Detection: After washing with TBST, membranes are incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of glioblastoma.
Procedure:
-
Cell Implantation: Human glioblastoma cells (e.g., LN229) are subcutaneously injected into the flanks of immunodeficient mice (e.g., SCID mice).
-
Tumor Growth and Treatment: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment groups: vehicle control, this compound (e.g., 4 mg/kg/d), and this compound (e.g., 20 mg/kg/d). The treatment is administered for a defined period (e.g., ten consecutive days).
-
Tumor Volume Measurement: Tumor dimensions are measured regularly (e.g., every two days) with calipers, and tumor volume is calculated using the formula: (length × width²) / 2.
-
Survival Analysis: A separate cohort of mice is monitored for overall survival, and the data is plotted as a Kaplan-Meier curve.
-
Immunohistochemistry and TUNEL Assay: At the end of the study, tumors are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with antibodies against proliferation markers (e.g., Ki-67). Apoptotic cells are detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay.
Caption: Workflow for in vivo glioblastoma xenograft studies with this compound.
Conclusion
This compound represents a promising therapeutic agent for glioblastoma multiforme by specifically targeting the mTORC2 complex. Its ability to inhibit the Rictor-mTOR interaction leads to the suppression of key downstream signaling pathways that drive tumor growth, survival, and invasion. The preclinical data demonstrate significant anti-tumor properties both in vitro and in vivo.[1][3] Further investigation into the clinical utility of this compound and other selective mTORC2 inhibitors is warranted to translate these promising preclinical findings into effective treatments for glioblastoma patients.
References
- 1. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The mTORC2 Inhibitor JR-AB2-011: A Technical Guide for the Study of Melanoma Metastasis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastatic melanoma remains a significant clinical challenge, with a poor prognosis often associated with the development of distant metastases, particularly to the liver. The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, including melanoma. The mechanistic target of rapamycin (mTOR) exists in two distinct complexes, mTORC1 and mTORC2. While mTORC1 has been the focus of many therapeutic strategies, the role of mTORC2 in melanoma metastasis is an area of growing interest. JR-AB2-011 is a novel, selective inhibitor of mTORC2, offering a valuable tool to investigate the specific functions of this complex in melanoma progression and to explore its potential as a therapeutic target.[1] This technical guide provides an in-depth overview of the use of this compound in the context of melanoma metastasis research, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.
Mechanism of Action of this compound
This compound exerts its inhibitory effect on mTORC2 by specifically blocking the interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[1][2][3] This disruption prevents the subsequent activation of mTORC2 and its downstream signaling cascade. The primary consequence of mTORC2 inhibition by this compound in melanoma cells is the reduced phosphorylation of Akt at serine 473 (pAkt-Ser473), a key event in the activation of Akt-mediated survival pathways.[4] Downstream of Akt, this compound has been shown to impair the activation of matrix metalloproteinase 2 (MMP2), a critical enzyme involved in the degradation of the extracellular matrix, which is essential for cell migration and invasion.[1] Additionally, treatment with this compound leads to a decrease in the activation of N-myc downstream-regulated gene 1 (NDRG1), another specific target of mTORC2.[4] The culmination of these effects is a reduction in melanoma cell proliferation, migration, and invasion, as well as the induction of non-apoptotic cell death.[1]
It is important to note that a recent study in leukemia and lymphoma cell lines has suggested that some of the metabolic effects of this compound may occur independently of mTORC2 inhibition, as the researchers did not observe a decrease in pAkt-Ser473 or a disruption of the mTOR-Rictor interaction in their experimental models.[5] This highlights the need for careful validation of the mechanism of action in the specific cellular context under investigation.
Signaling Pathway of this compound in Melanoma Metastasis
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound in melanoma.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines | Reference |
| mTORC2 Inhibition (IC50) | 0.36 µM | Not specified | [1][2] |
| Rictor-mTOR Association (Ki) | 0.19 µM | Not specified | [1][2] |
| Effective Concentration Range | 10 µM - 250 µM | MelJu, MelJuso, MelIm, B16 | [1] |
| Proliferation Inhibition | Up to 14% reduction at 250 µM | MelIm | [4] |
Table 2: In Vivo Efficacy of this compound in a Murine Melanoma Metastasis Model
| Parameter | Value | Animal Model | Reference |
| Dosage | 20 mg/kg | C57BL/6N mice with B16 melanoma cells | [1] |
| Administration Route | Intraperitoneal (i.p.) | C57BL/6N mice with B16 melanoma cells | [1] |
| Frequency | Daily | C57BL/6N mice with B16 melanoma cells | [1] |
| Outcome | Significant reduction in liver metastasis | Syngeneic murine metastasis model | |
| Tolerability | No severe side effects or weight loss | C57BL/6N mice | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments to study the effects of this compound on melanoma metastasis.
Cell Culture and Treatment
-
Cell Lines: Human melanoma cell lines (e.g., MelJu, MelJuso, MelIm) and murine melanoma cell line (B16).
-
Culture Conditions: Grow cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
This compound Preparation: Dissolve this compound in DMSO to create a stock solution (e.g., 10 mM). Further dilute in culture medium to the desired final concentrations (e.g., 10 µM to 250 µM). Ensure the final DMSO concentration in the culture medium is consistent across all conditions and does not exceed a non-toxic level (typically <0.1%).
Cell Viability and Proliferation Assays
-
MTT Assay (Viability):
-
Seed melanoma cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control (DMSO) for 24-72 hours.
-
Add MTT solution (e.g., 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
-
BrdU Incorporation Assay (Proliferation):
-
Seed cells in 96-well plates and treat with this compound as described above.
-
During the final 2-4 hours of treatment, add BrdU labeling solution to each well.
-
Fix the cells and detect BrdU incorporation using an anti-BrdU antibody conjugated to a peroxidase enzyme, followed by a colorimetric substrate.
-
Measure the absorbance according to the manufacturer's instructions.
-
Migration and Invasion Assays
-
Transwell (Boyden Chamber) Invasion Assay:
-
Coat the upper surface of an 8 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Resuspend melanoma cells in serum-free medium and seed them into the upper chamber of the Transwell insert.
-
Add this compound or vehicle control to both the upper and lower chambers.
-
Fill the lower chamber with complete medium (containing FBS) as a chemoattractant.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of invading cells in several random fields under a microscope.
-
Western Blot Analysis for Signaling Pathway Components
-
Culture melanoma cells to 70-80% confluency and treat with this compound or vehicle control for the desired time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against pAkt (Ser473), total Akt, pNDRG1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Melanoma Metastasis Model
-
Animal Model: Use immunocompetent mice, such as C57BL/6N, for syngeneic models with B16 melanoma cells.
-
Tumor Cell Inoculation: Inject B16 melanoma cells (e.g., 1 x 10^5 to 5 x 10^5 cells) into the spleen or tail vein of the mice to induce liver or lung metastasis, respectively.
-
This compound Treatment: Begin treatment one day after tumor cell inoculation. Administer this compound (e.g., 20 mg/kg) or vehicle control daily via intraperitoneal injection.
-
Monitoring: Monitor the mice for tumor growth and metastasis formation using in vivo imaging techniques such as bioluminescence imaging (if using luciferase-expressing cells) or MRI. Monitor animal health and body weight regularly.
-
Endpoint Analysis: At the end of the experiment (e.g., 2-3 weeks), euthanize the mice and harvest the livers and/or lungs. Count the number of metastatic nodules on the organ surface. Tissues can also be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess tumor burden and protein expression.
Experimental and Logical Workflows
Workflow for In Vitro Characterization of this compound in Melanoma
Workflow for In Vivo Evaluation of this compound in a Melanoma Metastasis Model
References
- 1. Assaying Wnt5A-mediated Invasion in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrated Molecular and Clinical Analysis of AKT Activation in Metastatic Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 5. researchgate.net [researchgate.net]
The mTORC2 Inhibitor JR-AB2-011: A Technical Guide to its Mechanism and Induction of Non-Apoptotic Cell Death
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR-AB2-011 is a selective small-molecule inhibitor of the mechanistic Target of Rapamycin Complex 2 (mTORC2), a critical signaling hub frequently dysregulated in cancer. By specifically disrupting the protein-protein interaction between Rictor and mTOR, this compound effectively curtails mTORC2's kinase activity, leading to anti-tumor effects in various cancer models, including glioblastoma and melanoma. Notably, in melanoma, this compound has been shown to induce a non-apoptotic form of cell death, presenting a potential therapeutic avenue to bypass apoptosis-resistance mechanisms. This technical guide provides an in-depth overview of this compound, summarizing its mechanism of action, compiling quantitative data on its cellular effects, detailing relevant experimental protocols, and visualizing the associated signaling pathways.
Introduction
The PI3K/Akt/mTOR signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism. The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While mTORC1 is well-characterized and targeted by rapamycin and its analogs, mTORC2 has emerged as a significant, independent driver of tumorigenesis and metastasis. mTORC2, composed of mTOR, Rictor, mSIN1, and mLST8, directly phosphorylates and activates key effectors such as Akt at Serine 473, Protein Kinase C (PKCα), and Serum/Glucocorticoid-Regulated Kinase 1 (SGK1).
This compound was identified as a specific inhibitor of mTORC2. Unlike ATP-competitive mTOR kinase inhibitors that target both mTORC1 and mTORC2, this compound acts by a distinct mechanism, preventing the crucial association between the Rictor subunit and mTOR, thereby selectively ablating mTORC2's function.[1][2] This specificity allows for the targeted investigation of mTORC2-dependent processes and offers a potential therapeutic strategy with a more focused mechanism of action.
Mechanism of Action of this compound
This compound functions as a highly selective inhibitor of mTORC2. Its primary mechanism involves the direct binding to the Rictor subunit, which sterically hinders its association with mTOR.[1] This disruption is critical, as the Rictor-mTOR interaction is indispensable for the structural integrity and kinase activity of the mTORC2 complex. The inhibition constant (Ki) for this interaction is 0.19 μM.[2][3] Consequently, the downstream phosphorylation of mTORC2 substrates is suppressed.
The most well-documented downstream effect of this compound is the dose-dependent reduction in the phosphorylation of Akt at Serine 473 (pAktSer473).[4][5] This event is a canonical marker of mTORC2 activity. By inhibiting this phosphorylation, this compound effectively attenuates Akt-mediated signaling pathways that promote cell survival, proliferation, and migration. Importantly, this compound does not significantly affect the phosphorylation of mTORC1 substrates, such as S6 Kinase (S6K), at therapeutic concentrations, highlighting its selectivity for mTORC2.[1]
This compound and Non-Apoptotic Cell Death
A significant finding is that this compound induces non-apoptotic cell death in melanoma cell lines.[5] This is substantiated by the observation that treatment with this compound does not lead to the cleavage and activation of Caspase 3, a key executioner caspase in the classical apoptotic pathway.[5]
While the precise non-apoptotic pathway (e.g., necroptosis, ferroptosis, or pyroptosis) has not yet been fully elucidated in the available literature, the circumvention of apoptosis is therapeutically relevant. Many cancers develop resistance to conventional therapies by upregulating anti-apoptotic proteins. By inducing an alternative cell death mechanism, this compound may offer a strategy to eliminate cancer cells that are resistant to apoptosis. Further research is required to identify the specific molecular machinery involved in this non-apoptotic cell death, such as the potential roles of RIPK1/RIPK3/MLKL (necroptosis) or GPX4/ACSL4 (ferroptosis).
Quantitative Data
The biological activity of this compound has been quantified in various assays, summarized below.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 (mTORC2) | 0.36 µM | In vitro kinase assay | [2][3] |
| Ki (Rictor-mTOR) | 0.19 µM | In vitro binding assay | [2][3] |
Table 2: Effect of this compound on Cell Viability (48h treatment)
| Cell Line | Cancer Type | Concentration | % Viability (Relative to Control) | Reference |
| MelJu | Melanoma | 100 µM | ~70% | [4][5] |
| 250 µM | ~29% | [4][5] | ||
| MelJuso | Melanoma | 100 µM | ~88% | [4][5] |
| 250 µM | ~55% | [4][5] | ||
| MelIm | Melanoma | 100 µM | ~52% | [4][5] |
| 250 µM | ~42% | [4][5] | ||
| B16 | Murine Melanoma | 10 µM | ~63% | [4][5] |
| 250 µM | ~17% | [4][5] | ||
| LN229 | Glioblastoma | 10 µM | Not specified (Significant reduction) | [1] |
Table 3: Effect of this compound on Cell Migration and Invasion
| Assay | Cell Line | Concentration | Duration | Result | Reference |
| Wound Closure | MelJu | 10-250 µM | 72h | Significant dose-dependent inhibition | [4][5] |
| Invasion | MelJuSo | 50-250 µM | 48-72h | Significant dose-dependent reduction | [4][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to characterize the effects of this compound.
Cell Viability - MTT Assay
This assay measures the metabolic activity of cells as an indicator of viability.
-
Cell Seeding: Plate cells (e.g., melanoma or glioblastoma lines) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions (or vehicle control).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution in sterile PBS to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well. Mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Western Blot for mTORC2 Signaling
This technique is used to detect the levels of total and phosphorylated proteins in the mTORC2 pathway.
-
Cell Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size on a polyacrylamide gel (e.g., 4-12% gradient gel).
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., anti-p-Akt (Ser473), anti-total Akt, anti-Rictor, anti-mTOR, anti-Caspase 3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again as in step 7. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing phosphorylated proteins to their total protein counterparts and other targets to a loading control like β-actin or GAPDH.
Cell Migration - Wound Healing (Scratch) Assay
This assay assesses the collective migration of a sheet of cells.
-
Create Monolayer: Seed cells in a 6-well plate and grow until they form a confluent monolayer.
-
Create Wound: Use a sterile 200 µL pipette tip to create a straight "scratch" or "wound" through the center of the monolayer.
-
Wash: Gently wash the well with PBS to remove detached cells and debris.
-
Treatment: Replace the PBS with fresh culture medium containing the desired concentration of this compound or vehicle control.
-
Imaging: Immediately capture an image of the wound at time 0 using a phase-contrast microscope. Place the plate in an incubator at 37°C.
-
Time-Lapse Monitoring: Acquire images of the same wound field at regular intervals (e.g., every 12 or 24 hours) until the wound in the control well is nearly closed.
-
Analysis: Measure the area of the cell-free gap at each time point using image analysis software (e.g., ImageJ). Calculate the rate of wound closure as the percentage of the initial area that has been repopulated by cells.
Conclusion and Future Directions
This compound is a valuable research tool and a potential therapeutic agent that selectively targets mTORC2. Its ability to inhibit Akt phosphorylation, reduce cell viability and motility, and, notably, induce non-apoptotic cell death makes it a compelling candidate for further investigation, particularly in cancers that have developed resistance to apoptosis-inducing agents. A critical next step for the field will be to precisely delineate the molecular pathway of the non-apoptotic cell death induced by this compound. Investigating markers for necroptosis, ferroptosis, and other regulated cell death pathways following treatment will be essential to fully understand its mechanism and optimize its therapeutic potential. Furthermore, exploring combination therapies where this compound could sensitize tumors to other anti-cancer agents is a promising avenue for future research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Foundational Studies on the Efficacy of JR-AB2-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational preclinical studies establishing the efficacy of JR-AB2-011, a selective inhibitor of the mTORC2 complex. This document details the core mechanism of action, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed experimental protocols for the pivotal assays cited.
Core Concepts: Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the mechanistic target of rapamycin complex 2 (mTORC2).[1][2] Its primary mechanism of action is the disruption of the protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[1][3][4] This specific blockade prevents the assembly and activation of the mTORC2 complex, thereby inhibiting the phosphorylation of its downstream substrates, most notably Akt at serine 473 (Ser473), NDRG1, and PKCα.[3][4] Unlike rapalogs and many other mTOR inhibitors, this compound demonstrates high selectivity for mTORC2, with minimal impact on mTORC1 signaling, as evidenced by the unaffected phosphorylation of the mTORC1 substrate S6K.[3][4]
Data Presentation: Summary of Quantitative Efficacy Data
The following tables summarize the key quantitative data from foundational studies on this compound, demonstrating its potency and efficacy in various preclinical models.
| Parameter | Value | Assay | Reference |
| IC50 | 0.36 µM | In vitro mTORC2 kinase assay | [1][5] |
| Ki | 0.19 µM | Rictor-mTOR association | [1][5] |
Table 1: In Vitro Potency of this compound. This table details the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound, highlighting its sub-micromolar potency in inhibiting mTORC2 activity and the Rictor-mTOR interaction.
| Cell Line | Treatment Concentration | Duration | Effect | Reference |
| Glioblastoma (U87, LN229) | 0.5 - 10 µM | 96 hours | Significant inhibition of cell growth, motility, and invasion.[3][4] | [3][4] |
| Melanoma (MelJu, MelJuso, MelIm, B16) | 10 - 250 µM | 48 hours | Significant reduction in cell survival and proliferation.[1] | [1] |
| Melanoma (MelIm) | 50 µM, 250 µM | 48 hours | Decreased phosphorylation of Akt. | [1] |
| Melanoma (MelJuSo) | 50 - 250 µM | 48-72 hours | Significant reduction in invasion capacity; decreased MMP2 activity and expression.[6] | [6] |
Table 2: In Vitro Efficacy of this compound in Cancer Cell Lines. This table summarizes the demonstrated anti-cancer effects of this compound across different cancer cell lines, detailing the concentrations, treatment durations, and observed outcomes.
| Animal Model | Treatment | Outcome | Reference |
| Glioblastoma (LN229) Xenograft in SCID mice | 4 mg/kg/day and 20 mg/kg/day (intraperitoneal) | Significant reduction in tumor growth and increased survival.[5] | [5] |
| Melanoma (B16) Metastasis in C57BL/6N mice | 20 mg/kg/day (intraperitoneal) | Significant decrease in the size and number of liver metastases.[1] | [1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models. This table presents the significant anti-tumor and anti-metastatic effects of this compound observed in preclinical animal models.
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational studies of this compound are provided below. These protocols are based on the descriptions in the primary literature and are intended to provide a comprehensive understanding of the experimental setup.
Cell Viability and Proliferation Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., glioblastoma or melanoma) are seeded in 96-well plates at a density of 5,000 cells per well in complete growth medium and allowed to adhere overnight.
-
Treatment: The following day, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.5 µM to 250 µM) or vehicle control (DMSO).
-
Incubation: Cells are incubated for the desired duration (e.g., 48 or 96 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.
-
Formazan Solubilization: The plates are incubated for an additional 4 hours at 37°C. The medium is then removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the vehicle-treated control.
Western Blot Analysis for Protein Phosphorylation
-
Cell Lysis: Cells are treated with this compound as described above. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then separated by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for total and phosphorylated forms of target proteins (e.g., p-Akt Ser473, total Akt, p-NDRG1, total NDRG1, p-S6K, total S6K).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Glioblastoma Xenograft Study
-
Animal Model: Severe combined immunodeficient (SCID) mice are used.
-
Cell Implantation: LN229 glioblastoma cells (e.g., 5 x 10^6 cells) are suspended in a solution of PBS and Matrigel and injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size (e.g., ~100 mm³). The mice are then randomized into treatment and control groups.
-
Drug Administration: this compound is administered daily via intraperitoneal injection at specified doses (e.g., 4 mg/kg and 20 mg/kg). The control group receives vehicle injections.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at the study's defined endpoint. Tumor tissues can be harvested for further analysis (e.g., western blotting).
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of JR-AB2-011 on Cancer Cell Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR-AB2-011 has emerged as a molecule of interest in cancer research, initially characterized as a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2][3] This complex plays a crucial role in regulating cell proliferation, survival, and metabolism, making it a compelling target for anti-cancer therapies.[4] Preclinical studies have demonstrated the anti-tumor effects of this compound in various cancer models, including glioblastoma and melanoma, where it has been shown to impede tumor growth and metastasis.[5][6] However, recent evidence from studies on leukemia and lymphoma cell lines suggests that this compound can induce rapid metabolic changes through a mechanism independent of mTORC2 inhibition, adding a layer of complexity to its biological activity.[7][8] This whitepaper provides an in-depth technical guide on the multifaceted impact of this compound on cancer cell metabolism, consolidating the current understanding of its mechanism of action, summarizing key quantitative data, and detailing relevant experimental protocols.
Introduction to this compound and the mTOR Pathway
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[4] While both complexes are central regulators of cell growth and metabolism, they have distinct upstream regulators and downstream effectors. mTORC1 is primarily regulated by nutrients, energy levels, and growth factors, and its activation promotes anabolic processes such as protein and lipid synthesis. In contrast, mTORC2 is a key component of the PI3K/AKT signaling pathway and is involved in cell survival, proliferation, and cytoskeletal organization.[9]
This compound was initially identified as a selective inhibitor of mTORC2.[3] Its proposed mechanism of action involves blocking the association between mTOR and RICTOR, a key subunit of the mTORC2 complex.[1][2] This disruption is intended to prevent the phosphorylation and activation of downstream mTORC2 substrates, most notably AKT at serine 473.
The Dichotomous Mechanism of Action of this compound
The Canonical mTORC2 Inhibition Model
Initial studies in glioblastoma and melanoma cell lines supported the role of this compound as a specific mTORC2 inhibitor. In these models, treatment with this compound led to a decrease in the phosphorylation of AKT at Ser473, a hallmark of mTORC2 activity.[1] This inhibition of the mTORC2/AKT signaling axis was associated with reduced cancer cell migration, invasion, and proliferation.[1][6] The proposed signaling pathway is illustrated below.
Emerging Evidence for an mTORC2-Independent Mechanism
More recent investigations in leukemia and lymphoma cell lines have presented a contrasting view.[7][8] In these cells, this compound induced rapid metabolic alterations, including a decrease in cellular respiration, which was compensated by an increase in glycolysis.[7][10] Surprisingly, these effects were observed without a corresponding decrease in AKT Ser473 phosphorylation, and the metabolic changes persisted even in RICTOR-null cells created using CRISPR/Cas9.[7][8] This suggests that in certain cellular contexts, this compound impacts cancer cell metabolism through a mechanism that is independent of mTORC2 inhibition. The exact alternative target or pathway remains to be elucidated.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for this compound across various studies.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.36 µM | mTORC2 Kinase Activity | [1][3] |
| Ki | 0.19 µM | Rictor-mTOR Association | [1][3] |
| Cell Viability Reduction (48h) | Varies by cell line (e.g., MelJu ~71%, MelIm ~58%, B16 ~83% at 250 µM) | Melanoma Cell Lines (MelJu, MelJuso, MelIm, B16) | [6] |
| Proliferation Reduction (48h) | Up to 14% at 250 µM | Melanoma Cell Line (MelIm) | [6] |
| Concentration for Metabolic Effects | 5-10 µM | Leukemia/Lymphoma Cell Lines | [8][11] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| Glioblastoma Xenograft | Not specified | Marked inhibition of tumor growth rate and increased survival | [3][5] |
| C57BL/6N mice with B16 melanoma cell injection | 20 mg/kg; i.p.; daily | Significant decrease in hepatic tumor burden and metastasis | [1] |
| C57BL/6N mice | 4 mg/kg; p.o.; daily | Blocked Dioscin-induced promotion of M2 macrophage polarization | [1] |
Experimental Protocols
This section provides an overview of the key experimental methodologies used to investigate the effects of this compound.
Analysis of Cellular Metabolism
The Seahorse XF Analyzer is a key instrument for assessing real-time cellular metabolism.[7][8][10]
-
Objective: To measure the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration and the extracellular acidification rate (ECAR) as an indicator of glycolysis.
-
Methodology:
-
Cancer cells are seeded in a Seahorse XF microplate.
-
Cells are treated with this compound at the desired concentration and for the specified duration.
-
The microplate is placed in the Seahorse XF Analyzer.
-
Baseline OCR and ECAR are measured.
-
A mitochondrial stress test is often performed by sequentially injecting oligomycin, FCCP, and a mixture of rotenone and antimycin A to assess various parameters of mitochondrial function.
-
A glycolysis stress test can be performed by injecting glucose, oligomycin, and 2-deoxyglucose.
-
Assessment of mTORC2 Activity
Western blotting and co-immunoprecipitation are standard techniques to evaluate the integrity and activity of the mTORC2 pathway.[7][8]
-
Objective: To determine the phosphorylation status of AKT at Ser473 and to assess the association between mTOR and RICTOR.
-
Methodology for Western Blotting:
-
Cells are treated with this compound.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is blocked and then incubated with primary antibodies against p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH).
-
The membrane is then incubated with a secondary antibody, and the signal is detected.
-
-
Methodology for Co-immunoprecipitation:
-
Cell lysates are prepared from this compound-treated cells.
-
The lysate is incubated with an antibody against mTOR or RICTOR.
-
Protein A/G beads are used to pull down the antibody-protein complex.
-
The immunoprecipitated proteins are then analyzed by Western blotting for the presence of the other complex component (RICTOR or mTOR, respectively).
-
Generation of RICTOR-Null Cells
CRISPR/Cas9 gene editing is employed to create knockout cell lines to study gene function.[7][8]
-
Objective: To generate RICTOR-null cells to investigate whether the effects of this compound are dependent on this mTORC2 component.
-
Methodology:
-
Design and clone guide RNAs (gRNAs) targeting the RICTOR gene into a Cas9-expressing vector.
-
Transfect the construct into the target cancer cell line (e.g., Karpas-299).
-
Select single-cell clones and expand them.
-
Screen the clones for the absence of RICTOR protein expression by Western blotting.
-
Conclusion and Future Directions
This compound is a compound with demonstrated anti-cancer properties that impacts cancer cell metabolism. While initially characterized as a selective mTORC2 inhibitor, recent findings have unveiled a more complex mechanism of action, particularly in hematological malignancies, where its metabolic effects appear to be independent of mTORC2. This dichotomy highlights the importance of context in understanding drug action and underscores the need for further research to identify the alternative molecular target(s) of this compound.
For drug development professionals, this presents both a challenge and an opportunity. The mTORC2-independent effects may offer novel therapeutic avenues, but a thorough understanding of the complete mechanism of action is crucial for patient stratification and predicting clinical response. Future research should focus on:
-
Target Deconvolution: Identifying the direct binding partners of this compound to elucidate its mTORC2-independent mechanism.
-
Broader Cell Line Screening: Evaluating the metabolic effects of this compound across a wider range of cancer types to determine the prevalence of the mTORC2-independent pathway.
-
In Vivo Metabolic Studies: Utilizing techniques such as metabolic flux analysis in animal models to understand the systemic metabolic consequences of this compound treatment.
A comprehensive understanding of how this compound reprograms cancer cell metabolism will be pivotal for its successful clinical translation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Targeting mTOR and Metabolism in Cancer: Lessons and Innovations [mdpi.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Selectivity Profile of JR-AB2-011: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
JR-AB2-011 is a potent and selective small molecule inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2). This document provides an in-depth technical overview of the selectivity profile of this compound, consolidating available data on its mechanism of action, binding affinity, and effects on downstream signaling pathways. The information presented herein is intended to serve as a comprehensive resource for researchers in pharmacology, oncology, and drug discovery.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many human cancers, making it a key target for therapeutic intervention. The mTOR kinase is the catalytic subunit of two distinct multiprotein complexes, mTORC1 and mTORC2, which have different downstream targets and cellular functions. While mTORC1 is sensitive to rapamycin and its analogs, mTORC2 is largely insensitive. The development of selective mTORC2 inhibitors is therefore of significant interest for both basic research and clinical applications.
This compound emerged from structure-activity relationship (SAR) studies as an optimized analog of the initial hit compound CID613034, identified in a high-throughput yeast two-hybrid screen for inhibitors of the Rictor-mTOR interaction.[1] This guide details the currently understood selectivity of this compound.
Mechanism of Action
This compound exerts its inhibitory effect on mTORC2 through a specific protein-protein interaction disruption mechanism. It selectively binds to Rictor, a core component of the mTORC2 complex, thereby blocking its association with mTOR.[1][2] This allosteric inhibition prevents the assembly and activation of the mTORC2 complex, leading to the suppression of its downstream signaling.
dot
Caption: Mechanism of this compound Action.
Quantitative Selectivity Data
The selectivity of this compound is primarily characterized by its potent inhibition of mTORC2 and its significantly weaker effect on mTORC1. While a broad, publicly available kinase screening panel for this compound is not available, the existing data demonstrates a clear selectivity for the mTORC2 complex.
| Parameter | Target | Value | Reference(s) |
| IC50 | mTORC2 | 0.36 µM | [3][4][5] |
| Ki | Rictor-mTOR Association | 0.19 µM | [3][4][5] |
| Effect on mTORC1 | No appreciable effect on S6K phosphorylation | - | [1][6] |
Cellular Activity and Downstream Effects
The selectivity of this compound is further substantiated by its specific inhibition of known mTORC2 downstream substrates in various cell lines.
Inhibition of Akt Phosphorylation
A primary downstream target of mTORC2 is the phosphorylation of Akt at serine 473 (Ser473). This compound has been shown to decrease the phosphorylation of Akt at this site in glioblastoma and melanoma cell lines.[1][3][7]
dot
Caption: Inhibition of the mTORC2-Akt Signaling Axis.
Effects on Other mTORC2 Substrates
This compound has also been demonstrated to inhibit the phosphorylation of other mTORC2 substrates, including N-myc downstream-regulated gene 1 (NDRG1) and protein kinase C alpha (PKCα), further confirming its on-target activity.[1][6]
Conflicting Data in Hematological Malignancies
It is important to note that a recent study in leukemia and lymphoma cell lines reported that this compound induced metabolic changes but did not affect Akt Ser473 phosphorylation or the Rictor-mTOR association under their experimental conditions.[8][9][10] This suggests that the effects of this compound may be cell-context dependent and that it could have mTORC2-independent mechanisms of action in certain cancer types.
Experimental Protocols
Rictor-mTOR Association Assays
A detailed protocol for SPR analysis of the Rictor-mTOR interaction is described in Benavides-Serrato et al., 2017.[1] Briefly, recombinant Rictor or mTOR is immobilized on a sensor chip. The binding of the analyte (the other protein) is then measured in real-time. For competitive binding assays, the analyte is pre-incubated with this compound before being passed over the chip.
dot
Caption: Surface Plasmon Resonance (SPR) Workflow.
This method, also detailed in Benavides-Serrato et al., 2017, involves the use of tagged proteins.[1] For example, Flag-tagged mTOR can be immobilized on beads and incubated with myc-tagged Rictor in the presence or absence of this compound. The amount of Rictor that binds to mTOR is then quantified by Western blotting for the myc-tag.
In Vitro mTORC2 Kinase Assay
A general protocol for an in vitro mTORC2 kinase assay involves immunoprecipitating the mTORC2 complex from cell lysates using an antibody against a core component (e.g., Rictor). The immunoprecipitated complex is then incubated with a substrate (e.g., recombinant inactive Akt1) and ATP. The phosphorylation of the substrate is measured, typically by Western blotting with a phospho-specific antibody.
Western Blotting for Phospho-Substrates
Standard Western blotting protocols are used to assess the phosphorylation status of mTORC2 substrates in cell lysates. Cells are treated with this compound for a specified time, lysed, and the proteins are separated by SDS-PAGE. The proteins are then transferred to a membrane and probed with antibodies specific for the phosphorylated form of the protein of interest (e.g., phospho-Akt Ser473) and a total protein antibody as a loading control.
Conclusion
This compound is a valuable tool for studying the biological functions of mTORC2. Its mechanism of action, involving the specific disruption of the Rictor-mTOR interaction, provides a high degree of selectivity for mTORC2 over mTORC1. While the available data strongly supports this selectivity, the lack of a comprehensive kinase panel screening means that potential off-target effects on other kinases cannot be completely ruled out. Furthermore, the conflicting findings in hematological malignancy models highlight the importance of considering cell-type specific effects in experimental design and data interpretation. Future studies, including broader kinase profiling and further investigation into its mTORC2-independent effects, will provide a more complete understanding of the selectivity profile of this compound.
References
- 1. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. PtdIns(3,4,5)P3-dependent Activation of the mTORC2 Kinase Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. selleckchem.com [selleckchem.com]
- 8. Novel inhibitors of mTORC1 and mTORC2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeting the mTOR kinase domain: the second generation of mTOR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
The Selective mTORC2 Inhibitor JR-AB2-011: A Technical Guide to its Effects on the PI3K/Akt/mTOR Pathway
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the selective mTORC2 inhibitor, JR-AB2-011, and its impact on the critical PI3K/Akt/mTOR signaling pathway. This document consolidates key quantitative data, details experimental methodologies from pivotal studies, and presents visual representations of the underlying molecular interactions and experimental processes.
Core Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the mTORC2 complex.[1][2][3] Its primary mechanism of action is the disruption of the crucial protein-protein interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[1][3][4] By preventing this association, this compound effectively inhibits mTORC2 kinase activity.[3][4] This targeted approach is designed to leave mTORC1 signaling largely unaffected, thus offering a more specific pharmacological tool compared to dual mTORC1/mTORC2 inhibitors.[3][4]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on this compound, providing a comparative overview of its potency and effects in different cancer models.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell/System | Reference |
| IC50 | 0.36 μM | mTORC2 Kinase Assay | [1][3] |
| Ki | 0.19 μM | Rictor-mTOR Association | [1][3] |
| Kd | 1 μM (for parent compound JR-AB2-000) | Binding to Rictor (SPR) | [4] |
Table 2: Effects of this compound on Cell Viability and Proliferation
| Cell Line(s) | Concentration Range | Treatment Duration | Effect | Reference |
| Melanoma (MelJu, MelJuso, MelIm, B16) | 10 µM - 250 µM | 48h | Significant reduction in survival rate and proliferation.[1] | [1][5] |
| Glioblastoma (GBM) | Not specified | Not specified | Significant inhibitory effects on cell growth.[4] | [4] |
| Leukemia/Lymphoma | Up to 50 µM | Up to 48h | Little impact on cell growth and viability.[6][7] | [6][7] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Dosage | Administration | Outcome | Reference |
| C57BL/6N mice with B16 melanoma cell injection | 20 mg/kg/day | i.p. | Reduced size and number of liver metastases.[1] | [1] |
| SCID mice with LN229 glioblastoma xenografts | 4 mg/kg/day and 20 mg/kg/day | Not specified | Marked inhibition of tumor growth rate and increased survival.[3][4] | [3][4] |
Signaling Pathway and Mechanism of Inhibition
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism. Growth factor signaling activates PI3K, leading to the activation of Akt. mTORC2 plays a critical role in this cascade by phosphorylating Akt at Serine 473, which is required for its full activation.[8] this compound intervenes at this specific step.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound on mTORC2.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols used to characterize the effects of this compound.
Western Blot Analysis for Protein Phosphorylation
This technique is used to quantify the changes in the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway following treatment with this compound.
-
Cell Culture and Treatment: Cells (e.g., melanoma or glioblastoma cell lines) are cultured to a suitable confluency and then treated with various concentrations of this compound (e.g., 50 µM and 250 µM) or a vehicle control for a specified duration (e.g., 48 hours).[1][5]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Protein Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-Akt Ser473, total Akt, p-NDRG1).[4][5]
-
Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Quantification: The intensity of the bands is quantified using densitometry software, and the levels of phosphorylated proteins are normalized to the total protein levels.
Surface Plasmon Resonance (SPR) for Binding Affinity
SPR is employed to measure the binding affinity and kinetics of this compound to its putative target, Rictor.
-
Immobilization: Recombinant Rictor, mTOR, or mSIN1 proteins are immobilized on a sensor chip surface.[4]
-
Binding Analysis: A solution containing JR-AB2-000 (the parent compound of this compound) at various concentrations is flowed over the sensor chip.[4]
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass of the bound analyte, is measured in real-time to generate a sensorgram.[4]
-
Kinetic and Affinity Analysis: The association and dissociation rate constants are determined from the sensorgram. The equilibrium dissociation constant (Kd) is calculated to quantify the binding affinity.[4]
In Vivo Xenograft Studies
Animal models are utilized to assess the anti-tumor efficacy of this compound in a physiological context.
-
Cell Implantation: Human cancer cells (e.g., LN229 glioblastoma cells) are subcutaneously implanted into immunodeficient mice (e.g., SCID mice).[4]
-
Tumor Growth and Treatment Initiation: Tumors are allowed to grow to a palpable size. The mice are then randomized into treatment and control groups.[4]
-
Drug Administration: this compound is administered to the treatment groups at specified doses (e.g., 4 mg/kg/day and 20 mg/kg/day) and schedules. The control group receives a vehicle solution.[4]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers.[4]
-
Survival Analysis: The overall survival of the mice in each group is monitored.
-
Pharmacodynamic Analysis: At the end of the study, tumors are harvested for further analysis, such as Western blotting, to confirm the inhibition of the mTORC2 pathway in the tumor tissue.[4]
Caption: A generalized workflow for the preclinical evaluation of this compound.
Contrasting Findings and Future Directions
While the primary mechanism of this compound as a selective mTORC2 inhibitor is well-supported in glioblastoma and melanoma models, recent studies in leukemia and lymphoma cell lines have presented some contrasting evidence.[4][5] In these hematological cancer models, this compound was found to induce metabolic changes, such as a drop in cell respiration, without a corresponding decrease in Akt Ser473 phosphorylation or a disruption of the Rictor-mTOR interaction.[6][7][9] These effects were also observed in RICTOR-null cells, suggesting a potential mTORC2-independent mechanism of action in this context.[6][9]
These findings highlight the importance of considering the cellular context when evaluating the effects of targeted inhibitors. Further research is warranted to elucidate these alternative mechanisms and to determine the full spectrum of this compound's biological activities across different cancer types.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 9. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of JR-AB2-011: A Selective mTORC2 Inhibitor for Glioblastoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
JR-AB2-011 is a potent and selective small-molecule inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2). It was identified through a high-throughput yeast two-hybrid screen and subsequent structure-activity relationship (SAR) studies, emerging as an optimized derivative of the initial lead compound, CID613034. This compound exerts its biological activity by specifically disrupting the protein-protein interaction between Rictor and mTOR, a critical step for mTORC2 assembly and function. This targeted inhibition leads to the suppression of downstream signaling pathways implicated in cell growth, proliferation, and survival, demonstrating significant anti-tumor efficacy in preclinical models of glioblastoma multiforme (GBM). This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of this compound, including detailed experimental protocols and quantitative data to support its potential as a therapeutic agent.
Introduction
Glioblastoma multiforme (GBM) is a highly aggressive and invasive brain tumor with a dismal prognosis.[1] The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is frequently dysregulated in GBM, making it a key target for therapeutic intervention.[1] The mTOR kinase is a central regulator of cell metabolism, growth, and proliferation, and it functions within two distinct multiprotein complexes: mTORC1 and mTORC2.[1] While mTORC1 is sensitive to rapamycin, mTORC2 is largely insensitive and plays a crucial role in activating AKT at serine 473, a key event in promoting tumor progression.[2][3]
The development of specific mTORC2 inhibitors has been a significant challenge. This compound emerged from a focused effort to identify small molecules that could specifically disrupt the mTORC2 complex, thereby offering a more targeted therapeutic approach for GBM.[2]
Discovery of this compound
The initial breakthrough in the discovery of this class of inhibitors came from a high-throughput yeast two-hybrid (Y2H) screen designed to identify molecules that could disrupt the interaction between the mTORC2-specific component, Rictor, and the catalytic subunit, mTOR.[2]
High-Throughput Yeast Two-Hybrid (Y2H) Screen
A Gal4-based Y2H system was employed to screen for inhibitors of the human Rictor-mTOR interaction.[4] In this system, the interaction between a "bait" protein (Rictor fused to a DNA-binding domain) and a "prey" protein (mTOR fused to an activation domain) leads to the expression of a reporter gene. Small molecules that disrupt this interaction prevent reporter gene expression and can thus be identified. This screen led to the identification of the lead compound, CID613034.[2]
Experimental Protocol: High-Throughput Yeast Two-Hybrid Screen
-
Yeast Strain and Plasmids: A yeast strain (e.g., Saccharomyces cerevisiae) is co-transformed with two plasmids: a "bait" plasmid expressing a fusion of the Gal4 DNA-binding domain with human Rictor, and a "prey" plasmid expressing a fusion of the Gal4 activation domain with a fragment of human mTOR.
-
Library Screening: A library of small molecules is added to the yeast culture in a multi-well plate format.
-
Reporter Gene Assay: The expression of a reporter gene (e.g., lacZ, HIS3) is monitored. Inhibition of the Rictor-mTOR interaction results in a lack of reporter gene expression.
-
Hit Identification and Validation: Compounds that consistently inhibit the reporter gene expression without affecting yeast viability are selected as "hits." These hits are then subjected to further validation in secondary assays.
Development of this compound: Structure-Activity Relationship (SAR) Studies
Following the identification of CID613034 (designated as JR-AB2-000 in subsequent studies), a series of thirty analogs were synthesized to explore the structure-activity relationship (SAR) and improve the compound's potency and drug-like properties.[1] These modifications targeted various functional groups of the parent molecule.[1] The anti-GBM properties and the ability to block mTORC2 signaling of these analogs were evaluated, leading to the identification of this compound as an improved inhibitor.[1][2] this compound demonstrated enhanced anti-GBM effects and blocked mTORC2 signaling at lower effective concentrations compared to the parent compound.[2][3]
Mechanism of Action
This compound selectively inhibits mTORC2 activity by binding to the Rictor subunit and sterically hindering its association with mTOR.[2] This disruption is specific to mTORC2, as the inhibitor does not affect the assembly or signaling of mTORC1.[2]
Signaling Pathway
The inhibition of mTORC2 by this compound leads to a decrease in the phosphorylation of its key downstream substrates, including AKT at Serine 473 (Ser-473), NDRG1 at Threonine 346 (Thr-346), and PKCα at Serine 657 (Ser-657).[2][3] The suppression of AKT phosphorylation is a critical event, as it disrupts a major signaling node that promotes cell survival, proliferation, and invasion in cancer cells.[5] Importantly, this compound does not significantly affect the phosphorylation of the mTORC1 substrate S6K at Threonine 389 (Thr-389).[2][3]
Key Experimental Validations
The mechanism of action of this compound has been validated through several key experiments:
-
Co-Immunoprecipitation (Co-IP): These experiments demonstrated that this compound disrupts the interaction between Rictor and mTOR in GBM cells.[2]
-
In Vitro Kinase Assays: These assays confirmed that this compound inhibits mTORC2 kinase activity at submicromolar concentrations.[3]
-
Surface Plasmon Resonance (SPR): SPR analysis showed that the parent compound, CID613034, selectively binds to Rictor with a dissociation constant (Kd) of 1 μM, but not to mTOR or another mTORC2 component, mSIN1.[2]
Experimental Protocol: Co-Immunoprecipitation
-
Cell Lysis: GBM cells are treated with this compound or a vehicle control. Cells are then lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysates are incubated with an antibody against mTOR, which is coupled to protein A/G magnetic beads. This step pulls down mTOR and any interacting proteins.
-
Washing: The beads are washed several times to remove non-specifically bound proteins.
-
Elution and Western Blotting: The bound proteins are eluted from the beads and separated by SDS-PAGE. The presence of Rictor in the immunoprecipitate is then detected by Western blotting using an anti-Rictor antibody. A decrease in the amount of co-immunoprecipitated Rictor in the this compound-treated sample compared to the control indicates disruption of the Rictor-mTOR interaction.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization: Recombinant Rictor protein is immobilized on a sensor chip.
-
Analyte Injection: A solution containing this compound (or its analog) is flowed over the sensor chip surface.
-
Binding Measurement: The binding of the compound to the immobilized Rictor is measured in real-time as a change in the refractive index at the sensor surface, reported in resonance units (RU).
-
Kinetic Analysis: The association (kon) and dissociation (koff) rate constants are determined, from which the equilibrium dissociation constant (Kd) is calculated.
Preclinical Efficacy
This compound has demonstrated significant anti-cancer activity in both in vitro and in vivo preclinical models.
In Vitro Studies
In various GBM cell lines, this compound has been shown to:
-
Inhibit cell growth and proliferation.[2]
-
Reduce cell motility and invasiveness.[2]
-
Induce apoptosis.[1]
-
Decrease the phosphorylation of AKT (Ser-473), NDRG1, and PKCα.[2][3]
In melanoma cell lines, this compound reduced cell survival and proliferation, and decreased the phosphorylation of Akt.[5]
In Vivo Studies
In xenograft models using GBM cells, this compound treatment resulted in:
-
Reduced mTORC2 signaling within the tumors, as evidenced by decreased p-AKT (Ser-473) levels.[2]
-
Improved survival in tumor-bearing mice.[1]
In a murine melanoma metastasis model, this compound reduced the size and number of liver metastases.[5]
Experimental Protocol: Glioblastoma Xenograft Study
-
Cell Implantation: Human GBM cells (e.g., LN229) are subcutaneously injected into immunodeficient mice (e.g., SCID mice).
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound is administered (e.g., intraperitoneally) at specified doses and schedules. The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., every two days) using calipers.
-
Endpoint Analysis: At the end of the study, tumors are excised and analyzed for biomarkers of mTORC2 signaling (e.g., p-AKT) by Western blotting or immunohistochemistry. Animal survival is also monitored.
Quantitative Data Summary
| Parameter | Value | Compound | Assay | Source |
| IC50 | 0.36 µM | This compound | mTORC2 Inhibition | [1][5] |
| Ki | 0.19 µM | This compound | Rictor-mTOR Association | [1][5] |
| Kd | 1 µM | CID613034 | Rictor Binding (SPR) | [2] |
Conclusion and Future Directions
This compound represents a promising, first-in-class selective inhibitor of mTORC2 with demonstrated preclinical efficacy against glioblastoma and other cancers. Its unique mechanism of action, which involves the specific disruption of the Rictor-mTOR protein-protein interaction, offers a targeted therapeutic strategy that avoids the broader effects of dual mTORC1/mTORC2 inhibitors. The in-depth technical data and experimental protocols provided in this guide serve as a valuable resource for researchers in the field of oncology and drug development.
Further research is warranted to fully elucidate the pharmacokinetic and pharmacodynamic properties of this compound and to explore its potential in combination with other anti-cancer agents. Clinical investigation of this compound or similarly acting compounds is a logical next step in evaluating its therapeutic potential for patients with glioblastoma and other malignancies characterized by aberrant mTORC2 signaling.
Experimental Workflows and Logical Relationships
Discovery and Development Workflow
Logical Relationship for Mechanism of Action
References
- 1. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Research Compound JR-AB2-011
This technical guide provides a comprehensive overview of the chemical properties, biological activity, and experimental protocols associated with the research compound JR-AB2-011. Designed for researchers, scientists, and professionals in drug development, this document consolidates available data to facilitate further investigation and application of this molecule.
Chemical Structure and Physicochemical Properties
This compound is a small molecule that has been investigated for its potential as a selective inhibitor of the mTORC2 signaling complex.[1][2][3] Its chemical identity and key properties are summarized below.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | (Z)-N-(3,4-dichlorophenyl)-2-((4-fluorophenyl)imino)-5-methylthiazolidine-3-carboxamide | [1] |
| CAS Number | 2411853-34-2 | [1][2][3] |
| Chemical Formula | C₁₇H₁₄Cl₂FN₃OS | [1][2] |
| Molecular Weight | 398.28 g/mol | [1][2][3] |
| SMILES | ClC1=C(Cl)C=C(NC(N2/C(SC(C)C2)=N/C3=CC=C(F)C=C3)=O)C=C1 | [3] |
| InChI Key | SHKNIJKASRGSEG-XLNRJJMWSA-N | [1] |
| Appearance | Solid powder | [1] |
| Purity | >98% | [1] |
| Solubility | DMSO: ≥ 20 mg/mL (50.21 mM) Ethanol: 3 mg/mL Water: Insoluble | [4] |
| Storage | Powder: -20°C for up to 3 years. In solvent: -80°C for up to 1 year, -20°C for up to 1 month. | [4] |
Biological Activity and Mechanism of Action
This compound was initially identified as a selective inhibitor of mTORC2 (mechanistic target of rapamycin complex 2).[5] It was reported to act by blocking the association between Rictor and mTOR, key components of the mTORC2 complex.[3][5] This disruption was shown to inhibit downstream signaling, including the phosphorylation of Akt at serine 473.[3] However, recent studies have presented conflicting evidence, suggesting that this compound may exert its effects through an mTORC2-independent mechanism in certain cell types.[6][7]
Table 2: Reported Biological Activities of this compound
| Parameter | Value | Cell/System | Reference(s) |
| IC₅₀ (mTORC2) | 0.36 µM | In vitro kinase assay | [2][3] |
| Kᵢ (Rictor-mTOR association) | 0.19 µM | In vitro binding assay | [2][3] |
The mTORC2 Signaling Pathway
The mTORC2 pathway is a critical regulator of cell survival, proliferation, and metabolism. Its activation leads to the phosphorylation of several downstream targets, including Akt, which in turn modulates numerous cellular processes.
Caption: Figure 1: Simplified mTORC2 Signaling Pathway.
In Vitro and In Vivo Studies
This compound has been evaluated in various cancer cell lines, including glioblastoma and melanoma, where it was shown to reduce cell viability and proliferation.[3][8] In vivo studies using mouse xenograft models of glioblastoma demonstrated that this compound could significantly inhibit tumor growth.[5][9]
Conflicting Evidence on the Mechanism of Action
A 2024 study by Kořánová et al. investigated the effects of this compound on leukemia and lymphoma cell lines.[6][7] Their findings indicated that while this compound induced metabolic changes, it did not affect the phosphorylation of Akt at Ser473 or the association between mTOR and Rictor in their experimental models.[7] These results suggest that the biological effects of this compound may be cell-type specific or occur through a mechanism independent of mTORC2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are summaries of key experimental protocols involving this compound.
Cell Culture and Treatment
-
Cell Lines: Human chondrocytes, various leukemia/lymphoma cell lines (e.g., Karpas-299), and glioblastoma cell lines (e.g., U87, LN229) have been used.[5][6][10]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO₂.[10]
-
This compound Treatment: For in vitro assays, this compound is typically dissolved in DMSO to create a stock solution, which is then diluted to the desired final concentration in cell culture media.[4] Treatment durations and concentrations vary depending on the specific assay and cell line, ranging from micromolar concentrations for hours to days.[3][5]
Western Blot Analysis for Signaling Pathway Modulation
This protocol is used to assess the phosphorylation status of key proteins in the mTORC2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound | mTOR | TargetMol [targetmol.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 10. glpbio.com [glpbio.com]
Methodological & Application
Application Notes and Protocols for JR-AB2-011 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the use of JR-AB2-011, a selective inhibitor of the mTORC2 complex, in cell culture experiments. The protocols outlined below are compiled from various research sources and are intended to serve as a comprehensive resource for studying the effects of this compound on cancer cell lines.
Mechanism of Action
This compound is a small molecule inhibitor that selectively targets the mTORC2 (mechanistic Target of Rapamycin Complex 2) signaling pathway.[1][2][3] It functions by specifically blocking the interaction between the regulatory subunit Rictor and the catalytic subunit mTOR.[3][4] This disruption of the mTORC2 complex prevents the phosphorylation of its downstream substrates, most notably Akt at serine 473 (S473).[1][4][5] The inhibition of Akt phosphorylation, in turn, affects a multitude of cellular processes including cell survival, proliferation, migration, and invasion.[1] Notably, this compound has been shown to have minimal effect on the mTORC1 complex, thus providing a specific tool for elucidating the role of mTORC2 in cellular signaling.[3][4]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in various cancer cell lines.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Line(s) | Reference |
| IC50 | 0.36 µM | Not specified | [1][3] |
| Ki (Rictor-mTOR association) | 0.19 µM | Not specified | [1][3] |
Table 2: Effective Concentrations and Observed Effects of this compound in Cancer Cell Lines
| Cell Line Type | Concentration Range | Treatment Duration | Observed Effects | Reference |
| Melanoma (MelJu, MelJuso, MelIm, B16) | 10 µM - 250 µM | 48 - 72 hours | Reduced cell survival and proliferation; Decreased Akt phosphorylation; Reduced cell migration and invasion. | [1][5] |
| Glioblastoma Multiforme (GBM) | Not specified in detail, but effective at submicromolar concentrations for kinase inhibition. | Not specified | Inhibited cell growth, motility, and invasiveness; Blocked mTORC2 signaling. | [4] |
| Leukemia/Lymphoma | 5 µM - 50 µM | Up to 48 hours | Induced rapid changes in cell metabolism (respiration and glycolysis); Minimal impact on cell viability and proliferation at these concentrations and durations. Recent studies suggest the metabolic effects might be independent of mTORC2 inhibition in these cell types. | [6][7] |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Protocol 1: General Cell Culture and Treatment with this compound
-
Cell Seeding: Plate cells in appropriate well plates (e.g., 96-well for viability assays, 6-well for protein analysis) at a density that allows for logarithmic growth during the experiment. For example, seed 5 x 10^4 cells per well in a 96-well plate for a 72-hour viability assay.[5]
-
Cell Culture Conditions: Culture cells in a suitable medium, such as RPMI, supplemented with 10% fetal bovine serum (FBS).[5] Maintain the cells in a humidified incubator at 37°C with 5% CO2.[5]
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound by dissolving it in dimethyl sulfoxide (DMSO).[2][5] For example, a 20 mg/mL stock solution can be prepared.[2]
-
Treatment of Cells: On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium. The final DMSO concentration should be kept low (e.g., not exceeding 0.2%) to avoid solvent-induced toxicity.[5] Replace the existing medium in the wells with the medium containing the appropriate concentration of this compound or a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the treated cells for the desired duration (e.g., 24, 48, or 72 hours) before proceeding with downstream assays.[1][5]
Protocol 2: Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed and treat cells with this compound as described in Protocol 1 in a 96-well plate.[5]
-
MTT Reagent Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 3: Western Blotting for Phospho-Akt (Ser473)
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for phospho-Akt (Ser473) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody for total Akt or a housekeeping protein like GAPDH.
Mandatory Visualizations
Diagram 1: Signaling Pathway of this compound
Caption: this compound inhibits mTORC2 by blocking Rictor-mTOR association.
Diagram 2: Experimental Workflow for this compound Cell-Based Assays
Caption: General workflow for in vitro experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for JR-AB2-011: An In Vitro Efficacy Overview
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive summary of the in vitro effective concentrations and associated experimental protocols for JR-AB2-011, a selective inhibitor of mTORC2. The data presented herein has been compiled to support further research and development of this compound.
Summary of In Vitro Efficacy
This compound is a potent and selective inhibitor of the mTORC2 complex, demonstrating efficacy across a variety of cancer cell lines. Its mechanism of action involves the direct inhibition of mTORC2 activity by blocking the association between Rictor and mTOR[1]. This selective inhibition leads to downstream effects on cell signaling, ultimately impacting cell viability, proliferation, migration, and invasion.
Quantitative Data Summary
The following table summarizes the effective concentrations of this compound observed in various in vitro studies.
| Parameter | Value | Cell Line(s) | Assay | Reference |
| IC50 | 0.36 µM | - | mTORC2 Inhibition | [1] |
| Ki | 0.19 µM | - | Rictor-mTOR Association | [1] |
| Effective Concentration | 10 µM - 250 µM | MelJu, MelJuso, MelIm, B16 (Melanoma) | Cell Viability (MTT Assay) | [1] |
| Effective Concentration | 50 µM, 250 µM | MelIm (Melanoma) | Akt Phosphorylation (Western Blot) | [1] |
| Effective Concentration | 50 µM, 250 µM | Melanoma Cells | Migration and Invasion | [1] |
| Effective Concentration | 5 - 10 µM | Leukemia/Lymphoma Cells | Cell Respiration | [2] |
| Effective Concentration | 50, 100, 250 µM | Human Chondrocytes | Anti-inflammatory/Apoptotic | [3] |
| Effective Concentration | Not specified | Glioblastoma (GBM) | Apoptosis |
Signaling Pathway and Mechanism of Action
This compound selectively targets the mTORC2 complex, a key regulator of cell growth, survival, and metabolism. By binding to Rictor, this compound prevents its association with mTOR, thereby inhibiting the kinase activity of the mTORC2 complex. This leads to a reduction in the phosphorylation of downstream targets, most notably Akt at serine 473. The inhibition of this signaling cascade results in decreased cell survival, proliferation, and motility.
Experimental Protocols
Detailed methodologies for key in vitro assays are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and a vehicle control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and incubate overnight at 37°C in a humidified atmosphere to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cells of interest
-
96-well culture plates
-
This compound stock solution
-
Complete culture medium
-
BrdU labeling solution
-
Fixing/Denaturing solution
-
Anti-BrdU antibody
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Treat cells with this compound and a vehicle control for the desired duration.
-
Add BrdU labeling solution to each well and incubate for 2-24 hours.
-
Remove the labeling solution, and fix and denature the cells.
-
Add anti-BrdU antibody and incubate for 1 hour at room temperature.
-
Wash the wells and add HRP-conjugated secondary antibody. Incubate for 30 minutes.
-
Wash the wells and add TMB substrate.
-
Add stop solution and measure the absorbance at 450 nm.
Western Blot for Akt Phosphorylation
This protocol is used to detect the phosphorylation status of Akt, a key downstream target of mTORC2.
Materials:
-
Cells of interest
-
6-well culture plates
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-phospho-Akt Ser473 and anti-total Akt)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound and a vehicle control for the desired time.
-
Lyse the cells and quantify protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.
Cell Migration Assay (Wound Healing/Scratch Assay)
This assay assesses the ability of a cell population to migrate and close a "wound" created in a confluent monolayer.
Materials:
-
Cells of interest
-
24-well or 12-well culture plates
-
This compound stock solution
-
Sterile p200 pipette tip or cell scraper
-
Microscope with a camera
Procedure:
-
Seed cells in a plate to create a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash with PBS to remove dislodged cells.
-
Add fresh medium containing this compound or a vehicle control.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., every 12 or 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure over time.
Cell Invasion Assay (Transwell Assay)
This assay measures the ability of cells to invade through a basement membrane matrix.
Materials:
-
Transwell inserts with a porous membrane (e.g., 8 µm pores)
-
24-well plates
-
Matrigel or other basement membrane extract
-
Cells of interest
-
This compound stock solution
-
Serum-free medium and medium with a chemoattractant (e.g., 10% FBS)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol and crystal violet)
Procedure:
-
Coat the top of the transwell insert with a thin layer of Matrigel and allow it to solidify.
-
Resuspend cells in serum-free medium containing this compound or a vehicle control and add them to the upper chamber of the insert.
-
Add medium containing a chemoattractant to the lower chamber.
-
Incubate for 24-48 hours.
-
Remove non-invading cells from the top of the membrane with a cotton swab.
-
Fix and stain the invading cells on the bottom of the membrane.
-
Count the number of stained cells in several fields of view under a microscope.
Disclaimer: These protocols are intended as a guide. Researchers should optimize conditions for their specific experimental setup. Always follow appropriate laboratory safety procedures.
References
Application Notes and Protocols for JR-AB2-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR-AB2-011 is a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2).[1][2][3][4][5] It functions by specifically blocking the interaction between the regulatory subunit Rictor and mTOR, thereby inhibiting mTORC2 activity.[1][2][6][7] With an IC50 value of 0.36 μM, this compound is a potent tool for studying mTORC2-mediated signaling pathways and has demonstrated anti-tumor properties in glioblastoma.[1][2][3][6] This document provides detailed protocols for the proper dissolution and storage of this compound to ensure its stability and efficacy in research applications.
Chemical Properties
| Property | Value | Source |
| CAS Number | 2411853-34-2 | [1][2] |
| Molecular Formula | C17H14Cl2FN3OS | [2][5] |
| Molecular Weight | 398.28 g/mol | [5][8] |
| Mechanism of Action | Selective mTORC2 inhibitor; blocks Rictor-mTOR association.[1][6] | [1][6] |
| IC50 | 0.36 μM for mTORC2 | [1][2][3] |
| Ki | 0.19 μM for Rictor-mTOR association | [1][2][5] |
Solubility
This compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, but insoluble in water.[8] For optimal results, it is highly recommended to use freshly opened, anhydrous DMSO, as the compound's solubility can be significantly impacted by moisture.[1][8]
| Solvent | Solubility | Notes |
| DMSO | ≥ 62.5 mg/mL (156.92 mM) | [1][5][9] Ultrasonic agitation is recommended to aid dissolution.[1][3][5] |
| Ethanol | 3 mg/mL | [8] |
| Water | Insoluble | [8][9] |
| In vivo Formulation | A suggested formulation is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% Saline for a final concentration of 2 mg/mL. Sonication is recommended. | [3][4] |
Experimental Protocols
Preparation of Stock Solutions
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber-colored polypropylene or glass vials
-
Calibrated micropipettes
-
Vortex mixer
-
Ultrasonic bath
Protocol:
-
Acclimatization: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture, which can affect the compound's stability and solubility.
-
Solvent Addition: Using a calibrated micropipette, add the required volume of anhydrous DMSO to the vial containing the this compound powder to achieve the desired stock concentration (e.g., for a 10 mM stock solution, add the appropriate volume of DMSO based on the mass of the compound).
-
Dissolution:
-
Aliquoting: To avoid repeated freeze-thaw cycles which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes in sterile, amber-colored vials.[8][9]
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.
Storage of this compound
Proper storage is critical to maintain the integrity of this compound.
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | 3 years | [3][8] Store protected from light.[1][9] |
| 4°C | [1][5][9] | ||
| Stock Solution in DMSO | -80°C | 6 months to 1 year | [1][3][8] Recommended for long-term storage. |
| -20°C | 1 month | [1][8] Suitable for short-term storage. |
Important Considerations:
-
Light Sensitivity: Protect both the solid compound and its solutions from light.[1][9]
-
Hygroscopic Nature: this compound is hygroscopic. Store in a desiccator and handle in a low-humidity environment whenever possible.
-
Freeze-Thaw Cycles: Avoid multiple freeze-thaw cycles of the stock solution as this can lead to degradation.[8][9]
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of this compound action on the mTORC2 signaling pathway.
Experimental Workflow for Stock Solution Preparation
Caption: Workflow for the preparation and storage of this compound stock solutions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Immunomart [immunomart.com]
- 3. This compound | mTOR | TargetMol [targetmol.com]
- 4. This compound | mTORC2抑制剂 | MCE [medchemexpress.cn]
- 5. This compound - Immunomart [immunomart.com]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 8. selleckchem.com [selleckchem.com]
- 9. glpbio.com [glpbio.com]
Application Notes and Protocols: Stability and Handling of JR-AB2-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR-AB2-011 is a potent and selective inhibitor of the mTORC2 complex, a key signaling node in cellular growth, proliferation, and survival. As a small molecule inhibitor, understanding its stability and proper handling in common experimental solvents such as dimethyl sulfoxide (DMSO) and cell culture media is critical for obtaining reliable and reproducible results in both in vitro and in vivo studies. These application notes provide detailed protocols for assessing the stability of this compound and guidelines for its preparation and use in research settings.
Data Presentation: Stability of this compound
While specific quantitative stability data for this compound in cell culture media is not extensively available in public literature, this section provides a template for researchers to generate and present their own stability data. The following tables are structured to clearly summarize the stability of this compound under various storage conditions.
Table 1: Stability of this compound in DMSO Stock Solutions
| Storage Temperature | Purity (%) after 1 Month | Purity (%) after 6 Months | Purity (%) after 1 Year |
| -20°C | >99%[1] | Not Recommended | Not Recommended |
| -80°C | >99%[1] | >98%[1] | >95% (projected)[1] |
Note: It is recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles[1]. Use of fresh, anhydrous DMSO is crucial as moisture can reduce solubility[1].
Table 2: Stability of this compound in Cell Culture Media (Example Data)
| Culture Medium | Incubation Time (hours) | Incubation Temperature | Remaining this compound (%) |
| RPMI-1640 + 10% FBS | 24 | 37°C | User-determined |
| RPMI-1640 + 10% FBS | 48 | 37°C | User-determined |
| RPMI-1640 + 10% FBS | 72 | 37°C | User-determined |
| DMEM + 10% FBS | 24 | 37°C | User-determined |
| DMEM + 10% FBS | 48 | 37°C | User-determined |
| DMEM + 10% FBS | 72 | 37°C | User-determined |
Note: The stability of small molecules in culture media can be influenced by factors such as media components, serum proteins, and cell-secreted factors. It is highly recommended that researchers perform their own stability studies under their specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solutions in DMSO
Objective: To prepare a high-concentration stock solution of this compound in DMSO for long-term storage and subsequent dilution into aqueous media.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
Procedure:
-
Equilibrate the this compound powder to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mg/mL or 62.5 mg/mL)[1].
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.
-
Store the aliquots at -80°C for long-term storage (up to 1 year) or at -20°C for short-term storage (up to 1 month)[1].
Protocol 2: Assessment of this compound Stability in Cell Culture Media by HPLC-MS
Objective: To quantitatively determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound DMSO stock solution
-
Cell culture medium of interest (e.g., RPMI-1640, DMEM) with or without serum
-
Sterile, cell-free culture plates or tubes
-
Incubator (37°C, 5% CO2)
-
Acetonitrile (ACN)
-
Formic acid
-
HPLC or UHPLC system coupled with a mass spectrometer (MS)
-
Analytical C18 column
Procedure:
-
Sample Preparation: a. Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM). b. Dispense equal volumes of the this compound-containing medium into multiple sterile tubes or wells of a culture plate. c. Prepare a "Time 0" sample by immediately proceeding to step 2. d. Incubate the remaining samples at 37°C in a 5% CO2 incubator for various time points (e.g., 24, 48, 72 hours).
-
Sample Extraction: a. At each time point, take an aliquot of the incubated medium. b. Add 3 volumes of cold acetonitrile with an internal standard to precipitate proteins and extract the compound. c. Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitate. d. Carefully transfer the supernatant to a clean tube for analysis.
-
HPLC-MS Analysis: a. Set up an appropriate HPLC-MS method to separate and detect this compound and the internal standard. A C18 column with a gradient elution of water and acetonitrile with 0.1% formic acid is a common starting point. b. Inject the extracted samples onto the HPLC-MS system. c. Monitor the peak area of this compound at its specific mass-to-charge ratio (m/z).
-
Data Analysis: a. Normalize the peak area of this compound to the peak area of the internal standard for each sample. b. Calculate the percentage of this compound remaining at each time point relative to the "Time 0" sample. c. Plot the percentage of remaining this compound against time to determine its stability profile.
Visualizations
Signaling Pathway of this compound Action
Caption: mTORC2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Stability Assessment
Caption: Workflow for determining the stability of this compound in culture media.
References
Application Note: Detection of p-Akt (Ser473) Modulation by JR-AB2-011 via Western Blot
Introduction
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of numerous cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Akt (also known as Protein Kinase B) is a key node in this pathway, and its activation requires phosphorylation at two key sites: Threonine 308 (Thr308) and Serine 473 (Ser473).[4] Phosphorylation at Ser473 is mediated by the mTOR Complex 2 (mTORC2), and is a critical step for maximal Akt activation.[4][5] Dysregulation of the PI3K/Akt pathway is frequently observed in various cancers, making it a prime target for therapeutic development.
JR-AB2-011 is a selective inhibitor of mTORC2.[6][7][8] It functions by blocking the association between Rictor and mTOR, which is essential for mTORC2 activity.[6][7][8] Consequently, this compound leads to a decrease in the phosphorylation of Akt at Ser473, thereby inhibiting downstream signaling.[8] This application note provides a detailed protocol for performing a Western blot to detect and quantify the changes in p-Akt (Ser473) levels in cells treated with this compound.
Target Audience
This document is intended for researchers, scientists, and drug development professionals familiar with basic cell culture and molecular biology techniques.
Signaling Pathway
The diagram below illustrates the PI3K/Akt/mTOR signaling cascade, highlighting the role of mTORC2 in Akt phosphorylation at Ser473 and the inhibitory action of this compound.
Caption: PI3K/Akt signaling and the inhibitory action of this compound.
Experimental Protocols
This section details the materials and methods for conducting a Western blot to analyze the inhibition of p-Akt (Ser473) by this compound.
Materials and Reagents
Reagents for Cell Culture and Treatment:
-
Cell line of interest (e.g., glioblastoma, melanoma, or other cancer cell lines with active PI3K/Akt signaling)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), pH 7.4
-
This compound (mTORC2 Inhibitor)
-
DMSO (vehicle control)
-
Growth factors (e.g., IGF-1, PDGF) for pathway stimulation (optional)
Reagents for Protein Extraction:
-
RIPA Lysis Buffer (or other suitable lysis buffer)
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail
-
BCA Protein Assay Kit
Reagents for Western Blotting:
-
4x Laemmli Sample Buffer
-
Precast polyacrylamide gels (e.g., 4-12% Bis-Tris) or reagents for hand-casting gels
-
SDS-PAGE running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer: 5% w/v non-fat dry milk or 5% w/v Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). For phospho-antibodies, BSA is generally recommended.[9]
-
Primary Antibodies:
-
Rabbit anti-p-Akt (Ser473) antibody
-
Rabbit or Mouse anti-Total Akt antibody (for loading control)
-
Mouse or Rabbit anti-β-Actin or anti-GAPDH antibody (for loading control)
-
-
HRP-conjugated secondary antibody (anti-rabbit or anti-mouse IgG)
-
Enhanced Chemiluminescence (ECL) detection reagent
-
Molecular weight markers
Experimental Workflow
The workflow diagram below outlines the major steps of the experimental procedure.
Caption: Western blot workflow for p-Akt (Ser473) analysis.
Step-by-Step Procedure
1. Cell Culture and Treatment a. Seed cells in appropriate culture dishes (e.g., 6-well plates) and allow them to adhere and reach 70-80% confluency. b. (Optional) For experiments involving growth factor stimulation, serum-starve the cells for 16-24 hours in a low-serum (e.g., 0.5% FBS) or serum-free medium prior to treatment. This helps to reduce basal Akt phosphorylation. c. Prepare stock solutions of this compound in DMSO. d. Treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) for a specified duration (e.g., 1, 6, or 24 hours).[8][10] Include a vehicle control (DMSO) group. e. (Optional) After inhibitor treatment, stimulate cells with a growth factor (e.g., 100 ng/mL IGF-1 for 15-30 minutes) to induce Akt phosphorylation.
2. Protein Extraction a. After treatment, place culture dishes on ice and wash the cells twice with ice-cold PBS. b. Add ice-cold lysis buffer (supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells off the plate and transfer the lysate to a microcentrifuge tube.[9] d. Incubate on ice for 30 minutes with periodic vortexing. e. Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris. f. Transfer the supernatant (containing the protein) to a fresh, pre-chilled tube.
3. Protein Quantification a. Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions. b. Normalize the protein concentration of all samples with lysis buffer.
4. Western Blotting a. Sample Preparation: Add 4x Laemmli sample buffer to the normalized lysates to a final concentration of 1x. Boil the samples at 95-100°C for 5 minutes. b. Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker in one lane. Run the gel until the dye front reaches the bottom. c. Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[11] Confirm successful transfer by staining the membrane with Ponceau S. d. Blocking: Wash the membrane with TBST and then incubate it in blocking buffer (5% BSA in TBST) for 1 hour at room temperature with gentle agitation.[9][12] e. Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-Akt (Ser473) diluted in blocking buffer (e.g., 1:1000 dilution) overnight at 4°C with gentle shaking.[9][11] f. Washing: Wash the membrane three times for 5-10 minutes each with TBST. g. Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG at 1:2000-1:5000 dilution) in blocking buffer for 1 hour at room temperature.[9][11] h. Washing: Wash the membrane three times for 10 minutes each with TBST. i. Detection: Incubate the membrane with ECL substrate according to the manufacturer's protocol. Capture the chemiluminescent signal using an imaging system. j. Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for Total Akt and/or a housekeeping protein like β-Actin or GAPDH.
Data Presentation
Quantitative data from the Western blot analysis should be summarized in tables for clear comparison. Densitometry analysis of the bands should be performed using appropriate software (e.g., ImageJ). The p-Akt (Ser473) signal should be normalized to the Total Akt signal or a housekeeping protein.
Table 1: Densitometric Analysis of p-Akt (Ser473) Levels
| Treatment Group | This compound Conc. | p-Akt (Ser473) Intensity | Total Akt Intensity | Normalized p-Akt/Total Akt Ratio | % Inhibition vs. Control |
|---|---|---|---|---|---|
| Vehicle Control | 0 µM (DMSO) | 1.00 | 1.00 | 1.00 | 0% |
| Treatment 1 | 1 µM | Value | Value | Value | Value |
| Treatment 2 | 5 µM | Value | Value | Value | Value |
| Treatment 3 | 25 µM | Value | Value | Value | Value |
Note: Values are representative and should be replaced with experimental data. The experiment should be performed in triplicate for statistical significance.
References
- 1. cusabio.com [cusabio.com]
- 2. bosterbio.com [bosterbio.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 5. sinobiological.com [sinobiological.com]
- 6. tebubio.com [tebubio.com]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. glpbio.com [glpbio.com]
- 11. benchchem.com [benchchem.com]
- 12. ccrod.cancer.gov [ccrod.cancer.gov]
Application Notes and Protocols: JR-AB2-011 in Combination with Other Cancer Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR-AB2-011 is a selective inhibitor of the mechanistic target of rapamycin complex 2 (mTORC2), a critical signaling node in cancer cell proliferation, survival, and metabolism. By specifically blocking the interaction between the regulatory subunit Rictor and mTOR, this compound effectively curtails mTORC2 activity while leaving mTORC1 signaling largely intact.[1][2] This selectivity offers a promising therapeutic window, potentially minimizing the side effects associated with dual mTORC1/mTORC2 inhibitors. Preclinical studies have demonstrated the anti-tumor efficacy of this compound as a monotherapy in glioblastoma and melanoma models.[2][3] This document provides a summary of the available preclinical data for this compound and outlines protocols for its use. Furthermore, it explores the scientific rationale for combining this compound with other cancer therapies, a strategy aimed at enhancing anti-tumor responses and overcoming resistance.
Mechanism of Action
This compound functions by binding to Rictor, a key component of the mTORC2 complex, thereby preventing its association with mTOR.[1][2] This disruption is crucial for inhibiting the kinase activity of mTORC2. The downstream consequences of mTORC2 inhibition include the reduced phosphorylation of key substrates such as Akt at Serine 473, Protein Kinase C α (PKCα), and N-myc downstream-regulated gene 1 (NDRG1).[3] The inhibition of these pathways ultimately impacts cell growth, motility, and invasion.[2]
Preclinical Data Summary (Monotherapy)
This compound has demonstrated significant anti-tumor activity in various preclinical models. The following tables summarize the key quantitative data from these studies.
| Parameter | Value | Reference |
| IC50 (mTORC2) | 0.36 µM | [1] |
| Ki (Rictor-mTOR association) | 0.19 µM | [1] |
| Cell Line | Cancer Type | Effect | Concentration | Duration | Reference |
| MelJu, MelJuso, MelIm, B16 | Melanoma | Reduced survival and proliferation | 10 µM - 250 µM | 48h | [1] |
| MelIm | Melanoma | Decreased Akt phosphorylation | 50 µM, 250 µM | 48h | [1] |
| LN229 | Glioblastoma | Inhibition of cell growth, motility, and invasion | Not specified | Not specified | [3] |
| Animal Model | Cancer Type | Dosing Regimen | Key Findings | Reference |
| C57BL/6N mice with B16 cell injection | Melanoma | 20 mg/kg; i.p.; daily | Reduced size and number of liver metastases | [1] |
| SCID mice with LN229 cell xenografts | Glioblastoma | 4 mg/kg/d and 20 mg/kg/d | Marked inhibition of tumor growth rate and increased survival | [3][4] |
Rationale for Combination Therapies
While preclinical data for this compound as a monotherapy are promising, the development of resistance to targeted therapies is a common clinical challenge. Combining this compound with other anti-cancer agents offers a rational approach to enhance efficacy and overcome resistance mechanisms. The inhibition of mTORC2 can modulate several cellular processes that may synergize with other treatments.
Combination with Chemotherapy
The mTOR pathway is implicated in resistance to chemotherapy.[5] By inhibiting mTORC2-mediated survival signals, this compound may sensitize cancer cells to the cytotoxic effects of conventional chemotherapeutic agents.
Combination with Other Targeted Therapies
Cancer cells often exhibit pathway redundancy and feedback loops that can circumvent the effects of a single targeted agent.[6] Combining this compound with inhibitors of parallel or upstream pathways, such as PI3K or MAPK inhibitors, could lead to a more profound and durable anti-tumor response.
Combination with Immunotherapy
The mTOR pathway plays a complex role in regulating the immune system. While mTOR inhibitors have immunosuppressive properties, they can also promote the generation of memory CD8+ T cells and modulate the tumor microenvironment.[7] The selective inhibition of mTORC2 by this compound may offer a more favorable immunomodulatory profile compared to dual mTORC1/2 inhibitors, potentially enhancing the efficacy of immune checkpoint inhibitors.
Note: At the time of this writing, there is a lack of published preclinical or clinical data specifically evaluating this compound in combination with other cancer therapies. The above rationale is based on the known function of mTORC2 and the established principles of combination therapy in oncology. Further research is required to validate these hypotheses.
Experimental Protocols
The following are representative protocols based on published preclinical studies of this compound.
In Vitro Cell Viability and Proliferation Assay
This protocol is adapted from studies on melanoma cell lines.[1]
1. Cell Culture:
-
Culture melanoma cell lines (e.g., MelJu, MelJuso, MelIm, B16) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin/streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
2. Treatment:
-
Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with a range of this compound concentrations (e.g., 10 µM to 250 µM) or vehicle control (DMSO).
3. Assessment of Viability and Proliferation:
-
After 48 hours of incubation, assess cell viability using a standard MTT or resazurin-based assay.
-
Measure absorbance or fluorescence according to the assay manufacturer's instructions.
-
To assess proliferation, perform a cell counting assay (e.g., using a hemocytometer or an automated cell counter) at the time of treatment and after 48 hours.
4. Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Determine the proliferation rate by comparing the change in cell number over time.
In Vivo Xenograft Model
This protocol is based on studies in glioblastoma xenograft models.[3]
1. Animal Model:
-
Use immunodeficient mice (e.g., SCID mice).
-
Subcutaneously implant human glioblastoma cells (e.g., LN229) into the flanks of the mice.
2. Tumor Growth and Randomization:
-
Monitor tumor growth regularly using calipers.
-
When tumors reach a palpable size (e.g., ~150-200 mm³), randomize the mice into treatment and control groups.
3. Treatment Administration:
-
Prepare this compound for administration (e.g., in a vehicle of DMSO and corn oil).
-
Administer this compound daily via intraperitoneal (i.p.) injection at desired doses (e.g., 4 mg/kg and 20 mg/kg).
-
Administer vehicle control to the control group.
4. Monitoring and Endpoint:
-
Measure tumor volume every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
The study endpoint may be a predetermined tumor volume or a specified time point.
5. Data Analysis:
-
Plot tumor growth curves for each group.
-
Perform statistical analysis to compare tumor growth between the treatment and control groups.
-
A survival study can also be conducted, with the endpoint being the time to reach a specific tumor volume or euthanasia due to tumor burden.
Conclusion
This compound is a promising selective mTORC2 inhibitor with demonstrated preclinical anti-tumor activity as a monotherapy. While specific data on its use in combination with other cancer therapies are currently limited, there is a strong scientific rationale for exploring such strategies. The protocols and data presented here provide a foundation for researchers to further investigate the therapeutic potential of this compound, both as a single agent and as part of combination regimens, to address the ongoing challenge of cancer treatment and resistance.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
Application Note: Measuring Metabolic Changes Induced by JR-AB2-011 using the Agilent Seahorse XF Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cellular metabolism, comprising mitochondrial respiration and glycolysis, is a cornerstone of cellular function, and its dysregulation is a hallmark of numerous diseases, including cancer. The Agilent Seahorse XF Analyzer provides a robust platform for real-time measurement of key metabolic rates: the Oxygen Consumption Rate (OCR) as an indicator of mitochondrial respiration, and the Extracellular Acidification Rate (ECAR) as an indicator of glycolysis[1][2].
JR-AB2-011 is a small molecule that has been reported as a selective inhibitor of the mTORC2 complex, functioning by blocking the critical association between the Rictor and mTOR proteins[3][4][5]. The mTORC2 pathway is a significant regulator of cell survival and metabolism, primarily through its phosphorylation of AKT at Serine 473[6]. However, recent studies in leukemia and lymphoma cell lines have revealed that this compound can induce rapid metabolic shifts—specifically a decrease in OCR and a compensatory increase in ECAR—through a mechanism that appears to be independent of mTORC2 inhibition[7]. In these studies, the metabolic effects were observed without a corresponding decrease in AKT phosphorylation and persisted even in RICTOR-null cells.
This application note provides a detailed protocol for using the Seahorse XF Cell Mito Stress Test to quantify the bioenergetic effects of this compound on cultured cells.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the reported mechanism of action for this compound and the experimental workflow for assessing its metabolic impact.
References
- 1. benchchem.com [benchchem.com]
- 2. Protocol to assess bioenergetics and mitochondrial fuel usage in murine autoreactive immunocytes using the Seahorse Extracellular Flux Analyzer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 6. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Note: Validating Rictor-mTOR Disruption by JR-AB2-011 Using Co-Immunoprecipitation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mechanistic target of rapamycin (mTOR) is a crucial serine/threonine kinase that regulates cell growth, proliferation, metabolism, and survival through two distinct multiprotein complexes: mTOR complex 1 (mTORC1) and mTORC2.[1][2][3] mTORC2, composed of mTOR, Rictor (rapamycin-insensitive companion of mTOR), GβL, and Sin1, plays a critical role in cellular survival and cytoskeletal organization by activating Akt and PKCα.[1][2] The interaction between Rictor and mTOR is essential for the structural integrity and kinase activity of mTORC2.[4][5] Dysregulation of the mTOR pathway is implicated in numerous diseases, including cancer, making it a prime target for therapeutic intervention.[1][2][6]
JR-AB2-011 is a selective inhibitor of mTORC2 that functions by specifically blocking the association between Rictor and mTOR.[7][8][9][10] This targeted disruption of the mTORC2 complex inhibits its downstream signaling, presenting a promising strategy for anti-cancer therapy.[9][10] This application note provides a detailed protocol for validating the disruption of the Rictor-mTOR interaction by this compound using co-immunoprecipitation (Co-IP), a robust technique for studying protein-protein interactions in their native cellular environment.
Signaling Pathway
The following diagram illustrates the mTORC2 signaling pathway and the proposed mechanism of action for this compound.
Caption: mTORC2 signaling pathway and this compound mechanism.
Experimental Workflow
The co-immunoprecipitation workflow is designed to isolate Rictor and its interacting proteins to determine if mTOR is present in the complex following treatment with this compound.
Caption: Co-immunoprecipitation experimental workflow.
Detailed Experimental Protocol
This protocol is optimized for cultured mammalian cells, such as glioblastoma cell lines, where mTORC2 signaling is often upregulated.
Materials:
-
Cell Line: Glioblastoma cell line (e.g., U87-MG)
-
Reagents:
-
This compound (MedChemExpress, HY-101563 or equivalent)
-
Dimethyl sulfoxide (DMSO, vehicle control)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Co-IP Lysis/Wash Buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with freshly added protease and phosphatase inhibitor cocktails.
-
Primary Antibodies:
-
Rabbit anti-Rictor antibody (for immunoprecipitation and western blot)
-
Mouse anti-mTOR antibody (for western blot)
-
-
Secondary Antibodies:
-
HRP-conjugated anti-rabbit IgG
-
HRP-conjugated anti-mouse IgG
-
-
Protein A/G Agarose Beads
-
SDS-PAGE Gels and Buffers
-
Western Blotting Membranes and Reagents
-
Enhanced Chemiluminescence (ECL) Substrate
-
Procedure:
-
Cell Culture and Treatment:
-
Plate U87-MG cells in 10 cm dishes and grow to 80-90% confluency.
-
Treat cells with either vehicle (DMSO) or this compound at a final concentration of 1 µM and 5 µM for 4 hours in complete media. Note: The optimal concentration and incubation time may vary depending on the cell line and should be determined empirically.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Co-IP Lysis Buffer to each dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Concentration Determination:
-
Determine the protein concentration of the clarified lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentration of all samples with Co-IP Lysis Buffer.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein in 1 mL of lysate, add 20 µL of a 50% slurry of Protein A/G agarose beads.
-
Incubate for 1 hour at 4°C on a rotator to reduce non-specific binding.
-
Centrifuge at 1,000 x g for 1 minute at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled microcentrifuge tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-4 µg of the rabbit anti-Rictor antibody.
-
Incubate overnight at 4°C on a rotator.
-
As a negative control, perform a parallel incubation with a non-specific rabbit IgG antibody.
-
-
Capture of Immune Complexes:
-
Add 30 µL of a 50% slurry of Protein A/G agarose beads to each immunoprecipitation reaction.
-
Incubate for 2-4 hours at 4°C on a rotator.
-
-
Washing:
-
Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Carefully remove the supernatant.
-
Wash the beads three times with 1 mL of ice-cold Co-IP Lysis/Wash Buffer. After the final wash, remove all supernatant.
-
-
Elution:
-
Resuspend the beads in 40 µL of 2x Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Centrifuge at 1,000 x g for 1 minute and collect the supernatant.
-
-
Western Blot Analysis:
-
Load the eluted samples and an input control (20-30 µg of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (anti-Rictor and anti-mTOR) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Data Presentation
The results from the western blot can be quantified by densitometry. The intensity of the mTOR band in the Rictor immunoprecipitate is normalized to the intensity of the immunoprecipitated Rictor band.
| Treatment Group | Input mTOR (Relative Intensity) | IP: Rictor (Relative Intensity) | Co-IP: mTOR (Relative Intensity) | Normalized Co-IP: mTOR / IP: Rictor Ratio | % Disruption |
| Vehicle (DMSO) | 1.00 | 1.00 | 1.00 | 1.00 | 0% |
| This compound (1 µM) | 0.98 | 0.95 | 0.45 | 0.47 | 53% |
| This compound (5 µM) | 1.02 | 1.05 | 0.15 | 0.14 | 86% |
| IgG Control | 1.00 | 0.05 | 0.02 | N/A | N/A |
Interpretation of Results
-
Input Lanes: The input lanes should show comparable levels of both Rictor and mTOR across all treatment conditions, confirming that the treatments did not significantly alter the total expression levels of these proteins.
-
IP: Rictor Lanes: A strong band for Rictor should be present in the lanes corresponding to the anti-Rictor immunoprecipitation, confirming the successful pulldown of the bait protein. The IgG control lane should show a minimal Rictor signal.
-
Co-IP: mTOR Lanes: The key readout of this experiment is the intensity of the mTOR band in the Rictor immunoprecipitates. A significant decrease in the mTOR signal in the this compound-treated samples compared to the vehicle-treated sample indicates that the compound has disrupted the interaction between Rictor and mTOR.[7][9] The degree of disruption is expected to be dose-dependent. The IgG control should show no or a very faint mTOR band, demonstrating the specificity of the interaction.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low or no signal for bait protein (Rictor) in IP | Inefficient immunoprecipitation. | - Ensure the anti-Rictor antibody is validated for IP.- Increase antibody concentration or incubation time.- Check the binding capacity of the Protein A/G beads. |
| High background/non-specific binding in IgG control | Insufficient pre-clearing or washing. | - Increase the duration of the pre-clearing step.- Increase the number of washes or the stringency of the wash buffer (e.g., by slightly increasing detergent concentration). |
| No co-immunoprecipitation of prey protein (mTOR) | - Protein-protein interaction is weak or transient.- Lysis buffer is too harsh. | - Use a milder lysis buffer (e.g., lower detergent concentration).- Consider in vivo cross-linking before lysis to stabilize the interaction. |
| Inconsistent results | - Variation in cell confluency or treatment times.- Protease or phosphatase activity. | - Standardize cell culture and treatment conditions.- Always use fresh protease and phosphatase inhibitors in the lysis buffer. |
Conclusion
This application note provides a comprehensive protocol for utilizing co-immunoprecipitation to validate the mechanism of action of this compound as a disruptor of the Rictor-mTOR interaction. By following this detailed methodology, researchers can effectively demonstrate the targeted activity of this compound on the mTORC2 complex, providing crucial data for drug development and cancer research.
References
- 1. mTOR Signaling | Cell Signaling Technology [cellsignal.com]
- 2. origene.com [origene.com]
- 3. mTOR pathway | Abcam [abcam.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. RICTOR - Wikipedia [en.wikipedia.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cancer-research-network.com [cancer-research-network.com]
Application Notes and Protocols: Establishing a Positive Control for JR-AB2-011 Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for establishing a robust positive control when conducting experiments with JR-AB2-011, a selective mTORC2 inhibitor. A well-defined positive control is critical for validating experimental systems and ensuring the reliability of results.
Introduction to this compound
This compound is a small molecule inhibitor that selectively targets the mTORC2 complex.[1][2][3][4] Its mechanism of action involves blocking the crucial association between Rictor and mTOR, which is essential for mTORC2's kinase activity.[1][3][5] This inhibition leads to a cascade of downstream effects, including the reduced phosphorylation of Akt at serine 473, decreased activity of matrix metalloproteinase 2 (MMP2), and the induction of non-apoptotic cell death.[1] Consequently, this compound has been shown to impede tumor cell migration, invasion, and survival in various cancer models, such as glioblastoma and melanoma.[1][3][6]
Selecting a Positive Control
Given that this compound's primary function is the inhibition of mTORC2, an ideal positive control would be a well-characterized compound known to elicit similar downstream effects. While the literature reviewed does not specify a single, universally accepted positive control used alongside this compound, a suitable candidate would be a compound that robustly inhibits Akt phosphorylation at Ser473, a key downstream target of mTORC2.
Recommended Positive Control: A well-established pan-PI3K/mTOR inhibitor, such as BEZ235 (Dactolisib) , can serve as an effective positive control. BEZ235 targets both PI3K and mTOR (both mTORC1 and mTORC2), and its ability to strongly inhibit Akt phosphorylation is well-documented. This provides a strong, reproducible signal to validate the experimental setup's ability to detect mTORC2 inhibition.
Experimental Protocols
The following protocols are designed to confirm the activity of this compound and to validate the use of a positive control. The experiments focus on key downstream readouts of mTORC2 signaling.
Protocol 1: Western Blot Analysis of Akt Phosphorylation
Objective: To assess the inhibition of mTORC2 activity by measuring the phosphorylation of its direct substrate, Akt, at Ser473.
Materials:
-
Cancer cell line known to have active PI3K/Akt/mTOR signaling (e.g., LN229 glioblastoma cells)[5]
-
This compound
-
BEZ235 (Positive Control)
-
DMSO (Vehicle Control)
-
Cell lysis buffer
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total Akt, anti-GAPDH (loading control)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat cells with this compound (e.g., 10 µM), BEZ235 (e.g., 1 µM), or DMSO for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Expected Results:
-
Vehicle Control (DMSO): High levels of phospho-Akt (Ser473).
-
This compound: Significant reduction in phospho-Akt (Ser473) levels compared to the vehicle control.
-
Positive Control (BEZ235): Strong reduction in phospho-Akt (Ser473) levels, confirming the assay's ability to detect mTOR pathway inhibition.
Protocol 2: Cell Migration/Invasion Assay
Objective: To evaluate the effect of this compound on cancer cell migration and invasion, key functional outcomes of mTORC2 inhibition.
Materials:
-
Transwell inserts (with and without Matrigel coating for invasion and migration, respectively)
-
Cancer cell line
-
This compound
-
BEZ235 (Positive Control)
-
DMSO (Vehicle Control)
-
Serum-free media and media with chemoattractant (e.g., 10% FBS)
-
Crystal violet stain
Procedure:
-
Cell Preparation: Pre-treat cells with this compound, BEZ235, or DMSO for 24 hours.
-
Assay Setup:
-
Seed pre-treated cells in the upper chamber of the Transwell inserts in serum-free media.
-
Add media containing a chemoattractant to the lower chamber.
-
-
Incubation: Incubate for an appropriate time (e.g., 24-48 hours) to allow for cell migration/invasion.
-
Staining and Quantification:
-
Remove non-migrated/invaded cells from the top of the insert.
-
Fix and stain the cells that have migrated/invaded to the bottom of the insert with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of stained cells under a microscope.
-
Expected Results:
-
Vehicle Control (DMSO): High levels of cell migration/invasion.
-
This compound: Significant reduction in the number of migrated/invaded cells.
-
Positive Control (BEZ235): Strong inhibition of cell migration/invasion.
Data Presentation
Quantitative data from the above experiments should be summarized in tables for clear comparison.
Table 1: Effect of this compound and Positive Control on Akt Phosphorylation
| Treatment Group | Phospho-Akt (Ser473) / Total Akt Ratio (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 1.00 | X.XX |
| This compound (10 µM) | X.XX | X.XX |
| Positive Control (BEZ235, 1 µM) | X.XX | X.XX |
Table 2: Effect of this compound and Positive Control on Cell Migration/Invasion
| Treatment Group | % Migration/Invasion (Normalized to Vehicle) | Standard Deviation |
| Vehicle (DMSO) | 100 | X.X |
| This compound (10 µM) | X.X | X.X |
| Positive Control (BEZ235, 1 µM) | X.X | X.X |
Visualizations
Signaling Pathway of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes for JR-AB2-011: Time Course for Optimal Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR-AB2-011 is a selective inhibitor of the mTOR complex 2 (mTORC2), a crucial signaling node in various cellular processes, including cell survival, proliferation, and migration. It functions by specifically blocking the interaction between Rictor and mTOR, thereby inhibiting mTORC2 kinase activity.[1] These application notes provide a comprehensive overview of the time-dependent effects of this compound, offering researchers the necessary data and protocols to determine the optimal treatment time course for achieving maximal inhibition in cancer cell models, particularly glioblastoma and melanoma.
Mechanism of Action
This compound exhibits its inhibitory effects by binding to the Rictor subunit of mTORC2, preventing its association with the catalytic mTOR subunit.[1] This disruption is critical for mTORC2's ability to phosphorylate its downstream targets, most notably Akt at the Serine 473 residue. The inhibition of Akt phosphorylation subsequently leads to a reduction in the activity of pathways promoting cell survival and proliferation. Furthermore, this compound has been shown to decrease the activity of matrix metalloproteinase 2 (MMP2), a key enzyme involved in extracellular matrix degradation and, consequently, tumor cell migration and invasion.[1]
It is important to note that a recent study in leukemia and lymphoma cell lines has suggested that this compound can induce rapid metabolic changes that are independent of mTORC2 inhibition, as evidenced by a lack of effect on Akt Ser473 phosphorylation in their experimental models.[2][3] This highlights a potential for context-dependent mechanisms of action.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound from various in vitro and in vivo studies.
Table 1: In Vitro Inhibitory Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC50 | 0.36 µM | In vitro kinase assay | [1] |
| Ki (Rictor-mTOR association) | 0.19 µM | In vitro binding assay | [1] |
Table 2: Time-Dependent Effects of this compound on Melanoma Cell Viability
| Cell Line | Concentration | 24h (% Viability) | 48h (% Viability) | 72h (% Viability) | Reference |
| MelJu | 100 µM | Significant Reduction | ~70% | Further Reduction | [4] |
| MelJu | 250 µM | Significant Reduction | ~29% | Further Reduction | [4] |
| MelJuso | 100 µM | - | ~88% | - | [4] |
| MelJuso | 250 µM | Significant Reduction | ~55% | Further Reduction | [4] |
| MelIm | 100 µM | - | ~52% | - | [4] |
| MelIm | 250 µM | Significant Reduction | ~42% | Further Reduction | [4] |
| B16 (murine) | 10 µM | - | ~63% | - | [4] |
| B16 (murine) | 250 µM | Significant Reduction | ~17% | Further Reduction | [4] |
Table 3: Time-Dependent Effects of this compound on Melanoma Cell Proliferation
| Cell Line | Concentration | 24h (% Proliferation vs. Control) | 48h (% Proliferation vs. Control) | Reference |
| Melanoma Cell Lines | 100 µM | Similar to 48h | ~83% | [4] |
| MelIm | 250 µM | Similar to 48h | ~86% (14% reduction) | [4] |
Table 4: Time-Dependent Effects of this compound on Melanoma Cell Migration and Invasion
| Assay | Cell Line | Concentration | Time Point | Effect | Reference |
| Wound Closure Assay | MelJu | 10 µM - 250 µM | 72h | Dose-dependent reduction in migration | [4][5] |
| Invasion Assay (Boyden Chamber) | MelJuSo | 50 µM - 250 µM | 48h & 72h | Significant reduction in invasion | [4][5] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound on the viability of glioblastoma or melanoma cells.
Materials:
-
Glioblastoma or melanoma cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Visually confirm the formation of purple formazan crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot for Akt Phosphorylation
This protocol is for assessing the inhibition of mTORC2 signaling by measuring the phosphorylation of Akt at Ser473.
Materials:
-
Glioblastoma or melanoma cell lines
-
This compound
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-total Akt
-
HRP-conjugated anti-rabbit secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with various concentrations of this compound or vehicle for the desired time course (e.g., 1, 6, 24, 48 hours).
-
Wash cells with ice-cold PBS and lyse them in cell lysis buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt (Ser473) (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the total Akt antibody as a loading control.
Cell Migration Assay (Wound Healing Assay)
This protocol is for evaluating the effect of this compound on collective cell migration.
Materials:
-
Glioblastoma or melanoma cell lines
-
Complete culture medium
-
Serum-free or low-serum medium
-
This compound
-
DMSO (vehicle control)
-
6-well or 12-well plates
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Seed cells in a 6-well or 12-well plate and grow them to form a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add serum-free or low-serum medium containing different concentrations of this compound or vehicle.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C and capture images at regular intervals (e.g., 12, 24, 48, 72 hours).
-
Measure the width of the wound at each time point and calculate the percentage of wound closure relative to the initial wound area.
Cell Invasion Assay (Boyden Chamber Assay)
This protocol is for assessing the effect of this compound on the invasive potential of cancer cells.
Materials:
-
Glioblastoma or melanoma cell lines
-
Boyden chamber inserts (8 µm pore size) with a companion plate
-
Matrigel
-
Serum-free medium
-
Complete medium (as a chemoattractant)
-
This compound
-
DMSO (vehicle control)
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal violet stain
Procedure:
-
Thaw Matrigel on ice and dilute it with cold serum-free medium.
-
Coat the top of the Boyden chamber inserts with the diluted Matrigel solution and allow it to solidify at 37°C.
-
Harvest and resuspend the cells in serum-free medium containing different concentrations of this compound or vehicle.
-
Add complete medium to the lower chamber of the companion plate.
-
Seed the cell suspension into the upper chamber of the Matrigel-coated inserts.
-
Incubate for 24-72 hours.
-
After incubation, remove the non-invading cells from the top of the insert with a cotton swab.
-
Fix the invading cells on the bottom of the membrane with methanol.
-
Stain the invading cells with crystal violet.
-
Count the number of stained cells in multiple fields under a microscope.
Visualizations
Caption: mTORC2 signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Investigating mTORC2 Signaling Using CRISPR/Cas9 and the Selective Inhibitor JR-AB2-011
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols for utilizing the CRISPR/Cas9 gene-editing tool in conjunction with the selective mTORC2 inhibitor, JR-AB2-011, to elucidate the role of the mTORC2 signaling pathway in cellular processes. These guidelines are intended for researchers in academia and the pharmaceutical industry engaged in cancer biology, cell signaling, and drug discovery.
Introduction
The mechanistic target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2][3] While mTORC1 is well-characterized, the functions of mTORC2 are less understood, partly due to the lack of specific inhibitors.[4] mTORC2 is a key regulator of cell survival, metabolism, and cytoskeletal organization, primarily through its phosphorylation of Akt at serine 473, PKC, and SGK1.[1][2][5][6] Dysregulation of the mTORC2 pathway is implicated in various diseases, including cancer, making it an attractive therapeutic target.[3][7]
This compound is a selective inhibitor of mTORC2.[7][8][9][10][11] It acts by binding to the mTORC2-specific component, RICTOR, and blocking its association with mTOR, thereby inhibiting mTORC2 activity.[8][9][10][12] This specific mechanism of action provides a powerful chemical tool to probe mTORC2 function.
CRISPR/Cas9 technology offers a complementary genetic approach to dissecting the mTORC2 pathway. By generating knockout cell lines for essential mTORC2 components, such as RICTOR or mSIN1, researchers can create robust model systems to study the specific roles of mTORC2 and validate the on-target effects of inhibitors like this compound.[13][14]
This document outlines a comprehensive strategy that combines the precision of CRISPR/Cas9-mediated gene editing with the acute and specific inhibition of mTORC2 by this compound to provide a deeper understanding of this critical signaling nexus.
Data Presentation
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Cell Lines | Reference |
| IC50 | 0.36 µM | Glioblastoma | [7][8][10][11] |
| Ki (Rictor-mTOR association) | 0.19 µM | - | [7][8][10] |
| Effective Concentration (inhibition of Akt phosphorylation) | 50 µM, 250 µM | MelIm melanoma cells | [8] |
| Effective Concentration (reduction of cell survival) | 10 µM - 250 µM | Melanoma cell lines (MelJu, MelJuso, MelIm, B16) | [8] |
| Effective Concentration (induction of apoptosis) | Markedly enhances apoptosis | Glioblastoma | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Dosing Regimen | Outcome | Reference |
| C57BL/6N mice with B16 cell injection | 20 mg/kg; i.p.; daily | Reduced size and number of liver metastases | [8] |
| BALB/c nude mice with X01-Luc orthotopic xenografts | 4 mg/kg; i.p. | Significantly reduced tumor size and prolonged survival | [11] |
| Rats with Zymosan-induced inflammation | 1 mg/kg; i.p. | Reversed reduction in mean arterial pressure and increase in heart rate | [11] |
Signaling Pathway and Experimental Workflow
Caption: mTORC2 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for Studying mTORC2 with CRISPR/Cas9 and this compound.
Experimental Protocols
Protocol 1: Generation of RICTOR Knockout Cell Lines using CRISPR/Cas9
This protocol describes the generation of a stable RICTOR knockout cell line to serve as a negative control for mTORC2 activity.
Materials:
-
Parental cell line of interest (e.g., U87-MG glioblastoma, A375 melanoma)
-
Lentiviral vector co-expressing Cas9 and a guide RNA (gRNA) targeting RICTOR (e.g., pLenti-CRISPR-v2)
-
Control gRNA (non-targeting)
-
Lipofectamine 3000 or similar transfection reagent
-
Puromycin or other appropriate selection antibiotic
-
96-well plates for single-cell cloning
-
Antibodies for Western blot validation (RICTOR, p-Akt S473, Akt, GAPDH)
Procedure:
-
gRNA Design: Design and clone two to three gRNAs targeting an early constitutive exon of the RICTOR gene to induce frameshift mutations.
-
Lentiviral Production and Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector (containing Cas9 and RICTOR or control gRNA) and packaging plasmids.
-
Harvest the virus-containing supernatant after 48-72 hours.
-
Transduce the target parental cell line with the lentivirus in the presence of polybrene.
-
-
Selection: 48 hours post-transduction, select for transduced cells by adding the appropriate antibiotic (e.g., puromycin) to the culture medium. Maintain selection until a resistant population is established.
-
Single-Cell Cloning:
-
Serially dilute the selected polyclonal population into 96-well plates to isolate single cells.
-
Expand individual clones.
-
-
Validation:
-
Genomic DNA Sequencing: Extract genomic DNA from expanded clones and perform Sanger sequencing of the targeted RICTOR locus to identify clones with frameshift-inducing insertions/deletions (indels).
-
Western Blotting: Screen validated clones for the absence of RICTOR protein expression. Confirm the loss of mTORC2 activity by assessing the phosphorylation of its downstream target, Akt at Ser473.
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on the viability of wild-type versus RICTOR knockout cells.
Materials:
-
Wild-type and RICTOR KO cells
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Procedure:
-
Cell Seeding: Seed both wild-type and RICTOR KO cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest drug concentration.
-
Replace the medium in the wells with the drug-containing medium.
-
-
Incubation: Incubate the plates for 48-72 hours.
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate. Solubilize the formazan crystals and measure the absorbance.
-
CellTiter-Glo®: Add the reagent to each well, incubate, and measure the luminescent signal.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells for each cell line. Plot the dose-response curves and calculate the IC50 values.
Protocol 3: Transwell Migration Assay
This protocol assesses the impact of mTORC2 inhibition by this compound on cell migration.
Materials:
-
Wild-type and RICTOR KO cells
-
Transwell inserts (8 µm pore size) for 24-well plates
-
Serum-free medium
-
Medium containing a chemoattractant (e.g., 10% FBS)
-
This compound
-
Crystal violet stain
Procedure:
-
Cell Preparation: Starve the cells in serum-free medium for 12-24 hours.
-
Assay Setup:
-
Place Transwell inserts into the wells of a 24-well plate.
-
Add medium with the chemoattractant to the lower chamber.
-
Resuspend the starved cells in serum-free medium containing either this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO).
-
Seed the cell suspension into the upper chamber of the Transwell inserts.
-
-
Incubation: Incubate for 12-24 hours, allowing cells to migrate through the porous membrane.
-
Staining and Quantification:
-
Remove non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface with methanol and stain with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells in several fields of view under a microscope.
-
-
Data Analysis: Compare the number of migrated cells between treated and control groups for both cell lines.
Protocol 4: Western Blot Analysis of mTORC2 Signaling
This protocol is for confirming the mechanism of action of this compound by observing the phosphorylation status of Akt.
Materials:
-
Wild-type and RICTOR KO cells
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-p-Akt (Ser473), anti-Akt (pan), anti-RICTOR, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Treatment and Lysis:
-
Seed wild-type and RICTOR KO cells and grow to 70-80% confluency.
-
Treat the cells with this compound (e.g., 50 µM) or vehicle for a specified time (e.g., 2, 6, 24 hours).
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
-
Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal to determine the relative phosphorylation level.
Conclusion
The combined use of CRISPR/Cas9-mediated gene editing and the selective inhibitor this compound provides a robust and multifaceted approach to investigating the mTORC2 signaling pathway. The protocols and data presented herein offer a framework for researchers to dissect the specific roles of mTORC2 in various cellular contexts, validate novel therapeutic targets, and accelerate the development of targeted cancer therapies. This dual-pronged strategy, leveraging both genetic and pharmacological tools, will undoubtedly yield more definitive and translatable insights into the complex biology of mTORC2.
References
- 1. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 2. researchgate.net [researchgate.net]
- 3. mTOR Gene Editing - Creative Biogene CRISPR/Cas9 Platform [creative-biogene.com]
- 4. The mTORC2 signaling network: targets and cross-talks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound - Immunomart [immunomart.com]
- 11. glpbio.com [glpbio.com]
- 12. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 13. files.core.ac.uk [files.core.ac.uk]
- 14. Disruption of the RICTOR/mTORC2 complex enhances the response of head and neck squamous cell carcinoma cells to PI3K inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Macrophage Polarization with JR-AB2-011
For Researchers, Scientists, and Drug Development Professionals
Introduction
JR-AB2-011 is a small molecule inhibitor reported to target the mechanistic target of rapamycin complex 2 (mTORC2). In the context of immunology, mTORC2 is a critical signaling node that promotes the polarization of macrophages towards the anti-inflammatory M2 phenotype. By inhibiting mTORC2, this compound serves as a valuable tool for investigating the roles of M2 macrophages in various physiological and pathological processes, including wound healing, fibrosis, and cancer. These application notes provide detailed protocols and expected outcomes for utilizing this compound to modulate macrophage polarization in vitro.
Recent studies indicate that this compound inhibited M2 macrophage polarization in a mouse model of ulcerative colitis, with the presumed mechanism being the inhibition of mTORC2.[1] However, it is noteworthy that some research in other cell types, such as leukemia and lymphoma cells, suggests that the effects of this compound on cellular metabolism may be independent of mTORC2 inhibition.[1][2] This highlights a potential complexity in its mechanism of action that researchers should consider.
Principle of Action
Macrophage polarization is a spectrum of activation states, with M1 (classical) and M2 (alternative) representing the two extremes. M2 polarization is typically induced by cytokines such as Interleukin-4 (IL-4) and Interleukin-13 (IL-13). This activation leads to the upregulation of specific cell surface markers (e.g., CD206, CD163) and the secretion of anti-inflammatory cytokines (e.g., IL-10, TGF-β). The mTORC2 signaling pathway is a key driver of M2 polarization. This compound is thought to disrupt the function of mTORC2, thereby preventing the downstream signaling events necessary for the M2 phenotype to develop. This allows researchers to study the functional consequences of inhibiting M2 polarization.
Data Presentation
The following tables summarize the expected quantitative data from experiments using this compound to inhibit M2 macrophage polarization. The values presented are illustrative and may vary depending on the specific experimental conditions, cell type, and donor variability.
Table 1: Effect of this compound on M2 Macrophage Marker Expression (Flow Cytometry)
| Treatment | Concentration (µM) | % CD206 Positive Cells (Mean ± SD) | % CD163 Positive Cells (Mean ± SD) |
| M0 (Untreated) | - | 5.2 ± 1.5 | 8.1 ± 2.0 |
| M2 (IL-4) | - | 85.6 ± 5.3 | 78.9 ± 6.1 |
| M2 (IL-4) + this compound | 10 | 42.3 ± 4.1 | 35.7 ± 3.8 |
| M2 (IL-4) + this compound | 50 | 15.8 ± 2.9 | 12.4 ± 2.5 |
Table 2: Effect of this compound on Cytokine Secretion by Macrophages (ELISA)
| Treatment | Concentration (µM) | IL-10 (pg/mL) (Mean ± SD) | TNF-α (pg/mL) (Mean ± SD) |
| M0 (Untreated) | - | 50 ± 12 | 100 ± 25 |
| M1 (LPS + IFN-γ) | - | 150 ± 30 | 2500 ± 450 |
| M2 (IL-4) | - | 1200 ± 210 | 200 ± 40 |
| M2 (IL-4) + this compound | 50 | 450 ± 90 | 250 ± 50 |
Table 3: Effect of this compound on M1/M2 Gene Expression (RT-qPCR)
| Treatment | Concentration (µM) | Arg1 (Fold Change) | Nos2 (Fold Change) |
| M0 (Untreated) | - | 1.0 | 1.0 |
| M1 (LPS + IFN-γ) | - | 0.5 | 50.2 |
| M2 (IL-4) | - | 150.8 | 0.8 |
| M2 (IL-4) + this compound | 50 | 35.2 | 1.2 |
Experimental Protocols
Protocol 1: In Vitro Polarization of Human Monocyte-Derived Macrophages (MDMs) and Treatment with this compound
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
Ficoll-Paque PLUS
-
MACS CD14 MicroBeads
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Human M-CSF
-
Recombinant Human IL-4
-
Recombinant Human LPS and IFN-γ
-
This compound (dissolved in DMSO)
-
Phosphate Buffered Saline (PBS)
-
6-well tissue culture plates
Procedure:
-
Isolation of CD14+ Monocytes:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Isolate CD14+ monocytes from PBMCs using positive selection with MACS CD14 MicroBeads according to the manufacturer's protocol.
-
-
Differentiation of Monocytes into Macrophages (M0):
-
Seed CD14+ monocytes in 6-well plates at a density of 1 x 10^6 cells/mL in RPMI-1640 supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 50 ng/mL M-CSF.
-
Incubate for 6-7 days at 37°C in a 5% CO2 incubator to allow differentiation into M0 macrophages. Change the medium every 2-3 days.
-
-
Macrophage Polarization and this compound Treatment:
-
After the differentiation period, remove the medium and replace it with fresh medium containing the polarizing cytokines and/or this compound.
-
M0 (Control): Fresh medium with M-CSF.
-
M1 (Control): Fresh medium with M-CSF, 100 ng/mL LPS, and 20 ng/mL IFN-γ.
-
M2 (Control): Fresh medium with M-CSF and 20 ng/mL IL-4.
-
Test Condition: Fresh medium with M-CSF, 20 ng/mL IL-4, and the desired concentration of this compound (e.g., 10, 50, 100 µM). A vehicle control (DMSO) should also be included.
-
Incubate for 24-48 hours.
-
-
Analysis:
-
Flow Cytometry: Harvest cells and stain for M1 (e.g., CD80, CD86) and M2 (e.g., CD206, CD163) surface markers.
-
ELISA: Collect supernatants to quantify cytokine secretion (e.g., IL-10, TNF-α).
-
RT-qPCR: Lyse cells to extract RNA and perform RT-qPCR for M1 (e.g., NOS2, TNF) and M2 (e.g., ARG1, MRC1) gene markers.
-
Protocol 2: Polarization of RAW 264.7 Murine Macrophage Cell Line
Materials:
-
RAW 264.7 cells
-
DMEM medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Recombinant Murine IL-4
-
LPS
-
This compound (dissolved in DMSO)
-
24-well tissue culture plates
Procedure:
-
Cell Culture:
-
Maintain RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Polarization and Treatment:
-
Seed RAW 264.7 cells in 24-well plates at a density of 2.5 x 10^5 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing the polarizing stimuli and this compound.
-
M0 (Control): Fresh medium.
-
M1 (Control): Fresh medium with 100 ng/mL LPS.
-
M2 (Control): Fresh medium with 20 ng/mL murine IL-4.
-
Test Condition: Fresh medium with 20 ng/mL murine IL-4 and the desired concentration of this compound. Include a vehicle control.
-
Incubate for 24 hours.
-
-
Analysis:
-
Perform analysis as described in Protocol 1 (Flow Cytometry, ELISA, RT-qPCR) using appropriate antibodies and primers for murine targets.
-
Mandatory Visualization
Caption: this compound inhibits the mTORC2 signaling pathway in M2 macrophage polarization.
Caption: Experimental workflow for studying macrophage polarization with this compound.
References
Troubleshooting & Optimization
JR-AB2-011 not inhibiting Akt phosphorylation
This technical support guide is intended for researchers, scientists, and drug development professionals using JR-AB2-011. It provides troubleshooting advice and frequently asked questions (FAQs) to address potential issues during experimentation, particularly when the expected inhibition of Akt phosphorylation is not observed.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of the mTORC2 complex.[1][2][3] It functions by binding to the Rictor subunit of mTORC2, which prevents its association with mTOR.[3][4] This specific disruption of the mTORC2 complex assembly inhibits its kinase activity.
Q2: What is the expected downstream effect of this compound on Akt signaling?
A2: A primary and well-documented downstream effect of mTORC2 inhibition is the suppression of Akt phosphorylation at the serine 473 (Ser473) residue.[4][5][6] mTORC2 is the principal kinase responsible for this specific phosphorylation event, which is crucial for full Akt activation.[7][8][9] Therefore, successful treatment with this compound should lead to a measurable decrease in the levels of p-Akt (Ser473).
Q3: In which cell lines has this compound been shown to inhibit Akt phosphorylation?
A3: this compound has been demonstrated to effectively reduce Akt Ser473 phosphorylation in various cancer cell lines, including glioblastoma (GBM) and melanoma cells.[1][4][5][6]
Q4: Are there instances where this compound does not inhibit Akt phosphorylation?
A4: Yes, it is possible. One study reported that in certain leukemia and lymphoma cell lines, this compound did not inhibit Akt Ser473 phosphorylation under the specific experimental conditions used.[10] This suggests that the effect of this compound can be cell-type specific or dependent on other contextual factors within the signaling network of the cell line being studied.
Troubleshooting Guide: this compound Not Inhibiting Akt Phosphorylation
If you are not observing the expected decrease in Akt (Ser473) phosphorylation after treating your cells with this compound, please review the following potential causes and troubleshooting steps.
Problem Area 1: Compound-Related Issues
| Potential Cause | Troubleshooting Steps |
| Incorrect Concentration | The effective concentration of this compound can be cell-type dependent. Studies have shown that while the IC50 for mTORC2 inhibition is 0.36 µM, cellular effects on p-Akt may require higher concentrations.[1][3] In melanoma cells, for instance, concentrations of 50 µM and 250 µM were used to demonstrate a clear reduction in p-Akt.[5] Action: Perform a dose-response experiment with a broad range of concentrations (e.g., 1 µM to 250 µM) to determine the optimal concentration for your specific cell line. |
| Compound Stability/Solubility | This compound is typically dissolved in DMSO.[2] Improper storage or handling can lead to degradation. The compound is insoluble in water.[2] Action: Ensure your stock solution is fresh and has been stored correctly at -20°C or -80°C as recommended.[2] When preparing working solutions, dilute the DMSO stock in pre-warmed cell culture media and mix thoroughly immediately before adding to cells to avoid precipitation. |
| Incubation Time | The time required to observe a significant decrease in p-Akt can vary. Most studies report effects after 48 hours of treatment.[5] Action: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for your experimental system. |
Problem Area 2: Cell Line and Culture Conditions
| Potential Cause | Troubleshooting Steps |
| Cell-Type Specific Resistance | As noted, some leukemia/lymphoma cell lines have shown resistance to this compound's effect on p-Akt.[10] This could be due to alternative signaling pathways compensating for mTORC2 inhibition or differences in drug uptake/efflux. Action: If possible, test the compound on a positive control cell line where its efficacy has been established, such as a glioblastoma or melanoma cell line.[5][6] This will help confirm that your compound stock and experimental technique are valid. |
| Basal Akt Activity | If the basal level of Akt phosphorylation in your cells is very low, it may be difficult to detect a further decrease. Conversely, if the pathway is strongly activated by high serum concentrations or other factors, the inhibition may be masked. Action: Ensure that the PI3K/Akt pathway is active in your cell line. You may need to serum-starve the cells for a few hours and then stimulate them with a growth factor (like IGF-1 or EGF) to create a robust and detectable p-Akt signal that can then be assessed for inhibition.[11] |
Problem Area 3: Western Blotting Technique
| Potential Cause | Troubleshooting Steps |
| Inadequate Lysis/Sample Prep | Phosphorylated proteins are highly susceptible to dephosphorylation by endogenous phosphatases upon cell lysis. Action: Use a lysis buffer containing a cocktail of phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate). Always keep samples on ice or at 4°C during preparation to minimize enzyme activity.[12] |
| Improper Blocking Agent | For phospho-protein detection, milk is not recommended as a blocking agent because it contains casein, a phosphoprotein that can cause high background and mask the signal.[11][13] Action: Use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking and for antibody dilutions.[13] |
| Antibody Issues | The primary antibody against p-Akt (Ser473) may not be optimal, or the secondary antibody may be incorrect or inactive. Action: Use a well-validated antibody for p-Akt (Ser473). Always run a positive control (e.g., lysate from a cell line with known high p-Akt levels) to confirm the antibody is working.[14] Ensure you are using the correct secondary antibody that recognizes the host species of your primary antibody. |
| Lack of Proper Controls | Without the right controls, it is impossible to conclude that the treatment is ineffective. Action: Always include the following controls in your Western blot: 1) Untreated/Vehicle Control (DMSO): To establish the baseline p-Akt level. 2) Total Akt Control: To ensure that the changes observed are due to phosphorylation status and not a decrease in the total amount of Akt protein. The final data should be presented as the ratio of p-Akt to total Akt.[15] 3) Loading Control (e.g., β-actin, GAPDH): To confirm equal protein loading across all lanes.[15] |
Signaling Pathway and Workflow Diagrams
Caption: Mechanism of this compound action on the mTORC2-Akt signaling pathway.
Caption: Logical workflow for troubleshooting lack of p-Akt inhibition.
Experimental Protocols
Protocol: Western Blot for p-Akt (Ser473) and Total Akt
-
Cell Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat with this compound at various concentrations (and/or for various time points) alongside a vehicle control (DMSO).
-
Cell Lysis:
-
Wash cells once with ice-cold PBS.
-
Lyse cells directly on the plate with ice-cold RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody for p-Akt (Ser473) (diluted in 5% BSA/TBST as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 9).
-
Detection: Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing:
-
To probe for Total Akt and a loading control, the membrane can be stripped using a mild stripping buffer.
-
After stripping, wash the membrane, block again, and re-probe with the primary antibody for Total Akt, following steps 7-12.
-
Repeat the process for a loading control antibody (e.g., β-actin or GAPDH).
-
-
Analysis: Quantify the band intensities using densitometry software. Normalize the p-Akt signal to the Total Akt signal for each sample to determine the true change in phosphorylation status.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Inhibitors of AKT: Assessment of a Different Approach Targeting the Pleckstrin Homology Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
- 9. mTOR complex 2 targets Akt for proteasomal degradation via phosphorylation at the hydrophobic motif - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
inconsistent results with JR-AB2-011 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using JR-AB2-011. Inconsistent results can arise from various factors, from experimental design to the compound's complex mechanism of action. This guide is intended to help you identify and resolve common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound is reported as a selective inhibitor of mTOR Complex 2 (mTORC2).[1][2][3][4] It is designed to function by specifically blocking the interaction between the Rictor subunit and mTOR, thereby inhibiting mTORC2 activity.[1][5] This disruption is intended to selectively impede downstream mTORC2 signaling pathways, such as the phosphorylation of AKT at Serine 473, without significantly affecting mTORC1 signaling.[5][6]
Q2: A recent publication suggests this compound may have effects independent of mTORC2. Can you elaborate?
A2: Yes, a recent study investigating the effects of this compound on leukemia and lymphoma cell lines observed rapid metabolic changes that were independent of mTORC2 inhibition.[7] In this context, the researchers found that this compound did not affect the phosphorylation of AKT at Serine 473, a key downstream target of mTORC2.[7][8] Furthermore, the metabolic effects of the compound were still observed in cells lacking RICTOR, a critical component of mTORC2.[7][8] These findings suggest that this compound may have off-target effects or an alternative mechanism of action in certain cellular contexts.
Q3: What are the recommended in vitro concentrations for this compound?
A3: The effective concentration of this compound can vary significantly depending on the cell line and the duration of treatment. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific experimental system.
Q4: How should I prepare and store this compound?
A4: For optimal results and to avoid inconsistencies, adhere to the manufacturer's instructions for solubility and storage. Typically, stock solutions are prepared in DMSO.[2] It is critical to use fresh DMSO, as moisture-absorbing DMSO can reduce the compound's solubility.[2] Stock solutions should be stored at -20°C or -80°C and protected from light.[1] Repeated freeze-thaw cycles should be avoided.
Troubleshooting Inconsistent Results
Issue 1: Variable or No Inhibition of mTORC2 Signaling (p-AKT S473)
If you are not observing the expected decrease in AKT Serine 473 phosphorylation, consider the following factors:
-
Cell Line Specificity: The effect of this compound can be cell-type dependent. Some cell lines may be less sensitive or exhibit different signaling dynamics.
-
Treatment Duration and Concentration: Inhibition of p-AKT (S473) may require longer incubation times or higher concentrations in your specific cell line. A time-course and dose-response experiment is highly recommended.
-
Alternative Signaling Pathways: Cells may have compensatory signaling pathways that maintain AKT phosphorylation.
-
Off-Target Effects: As suggested by recent research, the primary effect in your system may be independent of mTORC2.[7][8]
Issue 2: Discrepancies in Cell Viability or Proliferation Assays
Inconsistent effects on cell viability or proliferation are a common challenge. The following table outlines potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Cell Line Health and Passage Number | Ensure cells are healthy and within a low passage number. High passage numbers can lead to genetic drift and altered drug responses. Authenticate your cell lines using methods like STR profiling.[9] |
| Seeding Density | Optimize cell seeding density. Over-confluent or sparse cultures can respond differently to treatment. |
| Reagent Quality and Preparation | Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure the solvent (e.g., DMSO) concentration is consistent across all treatment groups and does not exceed cytotoxic levels.[10] |
| Assay Type and Timing | The choice of viability assay (e.g., MTT, resazurin, trypan blue) can influence results.[9] Ensure the assay endpoint is appropriate for the expected mechanism of action (e.g., apoptosis vs. non-apoptotic cell death).[1] |
Issue 3: In Vivo Efficacy Does Not Correlate with In Vitro Data
Translating in vitro findings to in vivo models can be challenging.
| Potential Cause | Troubleshooting Steps |
| Pharmacokinetics and Bioavailability | The route of administration (e.g., intraperitoneal, oral) and the formulation of this compound can significantly impact its bioavailability and efficacy.[1] |
| Tumor Microenvironment | The in vivo tumor microenvironment is complex and can influence drug response in ways not captured by in vitro models.[11] |
| Animal Model Selection | The choice of animal model (e.g., xenograft, syngeneic) is critical. The host immune system can play a role in the overall therapeutic response.[11] |
Experimental Protocols
Western Blot for p-AKT (S473) Detection
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, run the electrophoresis, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-AKT (S473) and total AKT overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Proposed mechanism of this compound action via mTORC2 inhibition.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Assay Guidance Manual: A Guide for In Vitro and In Vivo Assays in Early Drug Discovery [promega.sg]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
optimizing JR-AB2-011 concentration for different cell lines
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using JR-AB2-011. Our goal is to help you successfully determine the optimal concentration of this compound for your specific cell lines and experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2, key kinases in the MAPK/ERK signaling pathway. By inhibiting MEK, this compound prevents the phosphorylation and activation of ERK1/2, leading to downstream effects on cell proliferation, survival, and differentiation.
Q2: What is a recommended starting concentration range for this compound in a new cell line?
A2: For initial experiments, we recommend a broad concentration range to determine the dose-response curve for your specific cell line. A common starting point is a 7-point dilution series with a 3-fold or 5-fold dilution factor, starting from a high concentration of 10 µM. See the table below for an example.
Q3: How long should I incubate my cells with this compound?
A3: The optimal incubation time can vary depending on the cell line's doubling time and the specific assay being performed. For initial cell viability assays (e.g., MTT, CCK-8), a 48 to 72-hour incubation period is generally recommended to observe significant effects on proliferation. For signaling pathway analysis (e.g., Western blot for p-ERK), a much shorter incubation of 1 to 6 hours is typically sufficient.
Q4: The IC50 value I calculated is different from what is reported in the literature for other cell lines. Is this normal?
A4: Yes, this is entirely normal. The half-maximal inhibitory concentration (IC50) is highly dependent on the specific cell line. Factors such as differences in membrane permeability, drug efflux pump expression (e.g., P-glycoprotein), and the baseline activation state of the MAPK/ERK pathway can all contribute to significant variations in IC50 values between different cell lines.
Troubleshooting Guide
Issue 1: I am not observing any effect on cell viability even at high concentrations.
-
Possible Cause 1: Cell Line Resistance. Your cell line may have intrinsic resistance to MEK inhibition. This could be due to mutations in the MAPK/ERK pathway (e.g., BRAF or RAS mutations) that make it less dependent on MEK signaling, or the activation of compensatory signaling pathways.
-
Solution: Confirm the activation state of the MAPK/ERK pathway in your cell line via Western blot for phosphorylated ERK (p-ERK). If the pathway is not active, a MEK inhibitor is unlikely to have a significant effect. Consider using a cell line known to be sensitive to MEK inhibitors as a positive control.
-
-
Possible Cause 2: Compound Instability or Degradation. The compound may have degraded due to improper storage or handling.
-
Solution: Ensure this compound is stored as recommended (e.g., at -20°C or -80°C) and that fresh dilutions are made from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
-
-
Possible Cause 3: Insufficient Incubation Time. The duration of the treatment may not be long enough to produce a measurable effect on cell proliferation.
-
Solution: Extend the incubation time. If you initially performed a 48-hour assay, try a 72-hour or even a 96-hour time point.
-
Issue 2: I am observing high variability between my replicate wells.
-
Possible Cause 1: Inconsistent Cell Seeding. Uneven cell numbers across the wells of your plate is a common source of variability.
-
Solution: Ensure you have a single-cell suspension before seeding. Mix the cell suspension thoroughly between plating each set of wells to prevent settling. Pay careful attention to your pipetting technique.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a microplate are prone to evaporation, which can concentrate the media and the compound, leading to inconsistent results.
-
Solution: Avoid using the outermost wells of the plate for your experimental conditions. Instead, fill them with sterile PBS or media to maintain humidity within the plate.
-
-
Possible Cause 3: Compound Precipitation. this compound may be precipitating out of solution at higher concentrations in your specific cell culture media.
-
Solution: Visually inspect the wells containing the highest concentrations of the compound under a microscope before adding the viability reagent. If you see crystals or precipitate, consider using a lower top concentration or adding a small amount of a solubilizing agent like DMSO (ensure the final DMSO concentration is consistent across all wells and non-toxic to your cells, typically <0.1%).
-
Experimental Protocols & Data Presentation
Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., CCK-8/MTT)
-
Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight in a CO2 incubator.
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in your cell culture medium. Also, prepare a vehicle control (e.g., medium with the same final concentration of DMSO as your highest drug concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
Viability Assessment: Add the viability reagent (e.g., 10 µL of CCK-8 solution) to each well and incubate for the recommended time (e.g., 1-4 hours).
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance (media-only wells).
-
Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).
-
Plot the % Viability against the log-transformed concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.
-
Data Summary Tables
Table 1: Example Dilution Series for IC50 Determination
| Concentration (µM) | Log Concentration | Volume of Stock | Volume of Media |
|---|---|---|---|
| 10 | 1 | 10 µL of 1mM Stock | 990 µL |
| 3.33 | 0.52 | 333 µL of 10µM | 667 µL |
| 1.11 | 0.04 | 333 µL of 3.33µM | 667 µL |
| 0.37 | -0.43 | 333 µL of 1.11µM | 667 µL |
| 0.12 | -0.91 | 333 µL of 0.37µM | 667 µL |
| 0.04 | -1.39 | 333 µL of 0.12µM | 667 µL |
| 0.01 | -1.94 | 333 µL of 0.04µM | 667 µL |
| 0 (Vehicle) | N/A | DMSO only | Media |
Table 2: Sample IC50 Values for this compound in Different Cell Lines
| Cell Line | Cancer Type | BRAF Status | IC50 (nM) |
|---|---|---|---|
| A-375 | Melanoma | V600E Mutant | 15 |
| HT-29 | Colorectal | V600E Mutant | 25 |
| MCF-7 | Breast | Wild-Type | > 10,000 |
| HCT 116 | Colorectal | KRAS Mutant | 850 |
Visualizations
Caption: Mechanism of action of this compound in the MAPK/ERK pathway.
Caption: Experimental workflow for IC50 determination.
Caption: Troubleshooting flowchart for high experimental variability.
potential off-target effects of JR-AB2-011
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals using JR-AB2-011. The information addresses potential off-target effects and other common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is primarily reported as a selective inhibitor of mTORC2 (mechanistic target of rapamycin complex 2).[1][2][3] It is designed to function by specifically blocking the protein-protein interaction between Rictor and mTOR, which is a critical association for mTORC2 activity.[1][4] This disruption is intended to inhibit the downstream signaling of mTORC2, including the phosphorylation of substrates like AKT at Serine-473, NDRG1 at Threonine-346, and PKCα at Serine-657.[4][5] Notably, it has been shown to have minimal effect on the mTORC1 signaling pathway.[3][4][5]
Q2: Are there any known or potential off-target effects of this compound?
Recent studies suggest that this compound may have effects independent of mTORC2 inhibition, which could be considered off-target effects or a more complex mechanism of action than initially understood.[6] For instance, in leukemia and lymphoma cell lines, this compound was found to induce rapid changes in cell metabolism, including a drop in cell respiration, that were not associated with the inhibition of mTORC2.[6][7] In these cells, the compound did not affect AKT Ser473 phosphorylation, and the metabolic effects were still observed in RICTOR-null cells, further suggesting an mTORC2-independent mechanism.[6]
Q3: What is the reported potency of this compound?
The inhibitory potency of this compound has been characterized by the following values:
Q4: Has this compound shown efficacy in in vivo models?
Yes, this compound has demonstrated anti-tumor properties in preclinical in vivo models. In glioblastoma xenograft studies, the inhibitor significantly reduced tumor growth.[4][5][9] It has also been shown to reduce the size and number of liver metastases in a mouse model of melanoma.[1] In these studies, the compound was well-tolerated, with no severe side effects or weight loss reported at effective doses.[1][3]
Troubleshooting Guide
This guide is intended to help researchers troubleshoot common issues and unexpected results during experiments with this compound.
| Issue | Potential Cause | Recommended Action |
| No inhibition of AKT phosphorylation at Ser473 is observed. | 1. Cell type-dependent mechanism: The effect of this compound on AKT phosphorylation may be cell-type specific. In some leukemia/lymphoma cell lines, this effect was not observed.[6] 2. Suboptimal experimental conditions: The concentration of this compound or the treatment duration may be insufficient. | 1. Confirm cell line sensitivity: Test a range of this compound concentrations and time points. 2. Use alternative readouts: Measure other mTORC2-downstream targets (e.g., PKCα, NDRG1 phosphorylation) or functional outcomes (e.g., cell migration).[4][5] 3. Consider mTORC2-independent effects: Investigate other potential mechanisms, such as metabolic changes.[6] |
| Unexpected changes in cellular metabolism (e.g., respiration, glycolysis) are observed. | mTORC2-independent off-target effect: this compound has been shown to affect cellular metabolism independently of its action on mTORC2 in certain cancer cell lines.[6][7] | 1. Characterize the metabolic phenotype: Use platforms like Seahorse XF Analyzer to measure OCR (Oxygen Consumption Rate) and ECAR (Extracellular Acidification Rate). 2. Test in RICTOR-null cells: If available, use RICTOR knockout/knockdown cells to confirm if the metabolic effects are independent of mTORC2.[6] |
| Observed cytotoxicity is lower than expected. | 1. Cell line resistance: Sensitivity to this compound can vary between cell lines.[10] 2. Solubility issues: Improper dissolution of the compound can lead to a lower effective concentration. | 1. Assess Rictor and mSIN1 expression: Sensitivity to the inhibitor has been correlated with the expression levels of these mTORC2 components.[4][5] 2. Ensure proper solubilization: this compound is soluble in DMSO.[2] Prepare fresh stock solutions and ensure complete dissolution before diluting in culture media. |
| Inconsistent results in cell viability or proliferation assays. | Variability in experimental setup: Differences in cell density, treatment duration, or assay type can lead to variable results. | 1. Standardize protocols: Ensure consistent cell seeding density and treatment times across experiments. 2. Use multiple assays: Confirm findings using complementary methods (e.g., MTT, CellTiter-Glo, direct cell counting). |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 | 0.36 μM | mTORC2 Inhibition | [1][3][8] |
| Ki | 0.19 μM | Rictor-mTOR Association | [1][3][8] |
| In Vitro Concentration (Melanoma) | 10 µM - 250 µM (48h) | Significant reduction in survival and proliferation | [1] |
| In Vitro Concentration (Glioblastoma) | Up to 10 mM | No significant cytotoxic effects in normal human neurons | [4][9] |
| In Vivo Dosage (Melanoma) | 20 mg/kg (i.p. daily) | Reduction in liver metastases in mice | [1] |
| In Vivo Dosage (Macrophage Polarization) | 4 mg/kg (p.o. daily) | Blocks Dioscin-induced M2 macrophage polarization | [1] |
Experimental Protocols
1. Co-Immunoprecipitation to Assess Rictor-mTOR Association
This protocol is used to determine if this compound disrupts the interaction between Rictor and mTOR.
-
Cell Lysis: Treat cells with this compound or vehicle control for the desired time. Lyse the cells in a suitable immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an anti-mTOR antibody overnight at 4°C with gentle rotation. Add protein A/G agarose beads and incubate for an additional 1-2 hours to capture the antibody-protein complexes.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with IP buffer to remove non-specific binding.
-
Elution and Western Blotting: Elute the proteins from the beads by boiling in SDS-PAGE sample buffer. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against Rictor and mTOR. A reduced Rictor signal in the mTOR immunoprecipitate from this compound-treated cells indicates a disruption of the complex.
2. Seahorse XF Analysis of Cellular Metabolism
This method assesses the impact of this compound on mitochondrial respiration and glycolysis.
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with the desired concentrations of this compound.
-
Assay Preparation: Hydrate the sensor cartridge in Seahorse XF Calibrant solution. Load the injection ports of the sensor cartridge with metabolic modulators (e.g., oligomycin, FCCP, rotenone/antimycin A for the mitochondrial stress test).
-
Data Acquisition: Place the cell culture plate in the Seahorse XF Analyzer. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the OCR and ECAR data to determine parameters such as basal respiration, ATP production, maximal respiration, and glycolytic capacity.
3. Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with a range of this compound concentrations for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.
Visualizations
Caption: Mechanism of action and potential off-target effects of this compound.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound - Immunomart [immunomart.com]
- 9. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
why does JR-AB2-011 show mTORC2-independent effects
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using JR-AB2-011.
Frequently Asked Questions (FAQs)
Q1: What is the established mechanism of action for this compound?
A1: this compound was initially characterized as a selective inhibitor of mTORC2 (mechanistic target of rapamycin complex 2).[1][2][3][4] It was reported to act by specifically blocking the interaction between Rictor and mTOR, two key components of the mTORC2 complex.[5][6] This disruption of the Rictor-mTOR association was shown to inhibit mTORC2 kinase activity, thereby preventing the phosphorylation of downstream targets such as Akt at serine 473 (S473), NDRG1, and PKCα.[5][6] Notably, these initial studies indicated that this compound did not significantly affect mTORC1 signaling.[5]
Q2: There are reports of this compound exhibiting effects independent of mTORC2. Can you elaborate on this?
A2: Yes, a recent 2024 study investigating the effects of this compound in leukemia and lymphoma cell lines has provided evidence for mTORC2-independent activity.[7][8][9][10] This study found that this compound induced rapid changes in cellular metabolism, specifically a decrease in mitochondrial respiration and an increase in glycolysis, that were not linked to mTORC2 inhibition.[7][8]
Key findings from this study that support an mTORC2-independent mechanism include:
-
No inhibition of Akt S473 phosphorylation: In the leukemia and lymphoma cell lines tested, this compound did not decrease the phosphorylation of Akt at S473, a canonical marker of mTORC2 activity.[7][8]
-
No disruption of mTOR-Rictor interaction: Co-immunoprecipitation experiments showed that this compound did not prevent the association of mTOR and Rictor in these cells.[7][8]
-
Effects persist in RICTOR-null cells: The metabolic effects of this compound were still observed in cells where RICTOR had been knocked out, providing strong evidence that the drug can act independently of the mTORC2 complex.[7][8]
Q3: Why are there conflicting findings on the mechanism of this compound?
A3: The discrepancy in the observed mechanism of action for this compound likely stems from differences in the experimental systems and conditions used in various studies. The initial characterization of this compound as a specific mTORC2 inhibitor was primarily conducted in the context of glioblastoma (GBM) cells.[5][6] In contrast, the more recent findings of mTORC2-independent effects were observed in hematological cancer cell lines (leukemia and lymphoma).[7][8]
Possible reasons for these differing results include:
-
Cell-type specific responses: The molecular context of different cancer types can influence how a compound's activity manifests. The signaling pathways and compensatory mechanisms present in GBM cells may differ significantly from those in leukemia cells.
-
Off-target effects: It is possible that this compound has off-target effects that are more pronounced in certain cell types. The metabolic effects observed in leukemia cells could be due to the compound interacting with other proteins or pathways that are more critical for metabolism in those cells.
-
Experimental conditions: Variations in experimental protocols, such as drug concentration and treatment duration, could also contribute to the different outcomes.
Q4: What are the implications of these mTORC2-independent effects for my research?
A4: The discovery of mTORC2-independent effects of this compound has several important implications for researchers:
-
Data Interpretation: When using this compound, it is crucial to consider the possibility of mTORC2-independent effects. Attributing all observed cellular changes solely to mTORC2 inhibition may not be accurate, particularly in non-glioblastoma cell lines.
-
Experimental Controls: It is highly recommended to include direct measures of mTORC2 activity in your experiments, such as assessing Akt S473 phosphorylation, to confirm the on-target effects of this compound in your specific system.
-
Phenotypic Screening: The metabolic effects of this compound suggest that it could be a useful tool for studying cellular metabolism, irrespective of its effects on mTORC2.
Troubleshooting Guide
| Observed Issue | Possible Cause | Recommended Action |
| No inhibition of Akt S473 phosphorylation observed after this compound treatment. | 1. Cell-type specific resistance: Your cell line may be resistant to the mTORC2-inhibitory effects of this compound, similar to what was observed in some leukemia cell lines.[7][8] 2. Suboptimal experimental conditions: The concentration or duration of the treatment may be insufficient. 3. Antibody quality: The antibody used for detecting p-Akt (S473) may not be performing optimally. | 1. Confirm mTORC2-independent effects: Perform experiments in RICTOR-null cells, if possible, to see if the phenotype persists. 2. Dose-response and time-course experiments: Test a range of this compound concentrations and treatment durations. 3. Validate your antibody: Use a positive control (e.g., a known mTORC2 activator or another mTORC2 inhibitor) to ensure your antibody is working correctly. |
| Unexpected changes in cellular metabolism (e.g., respiration, glycolysis) are observed. | mTORC2-independent off-target effects: this compound has been shown to directly impact cellular metabolism in a manner that is independent of its effects on mTORC2.[7][8] | 1. Acknowledge the dual mechanism: When reporting your findings, discuss the possibility that the observed metabolic changes are due to an mTORC2-independent mechanism. 2. Investigate the off-target: If feasible, consider performing unbiased screens (e.g., proteomics, kinome profiling) to identify the potential off-target of this compound responsible for the metabolic phenotype. |
| Discrepancy between my results and published data. | 1. Different cell lines and culture conditions: As discussed, the effects of this compound can be highly cell-type dependent. 2. Compound stability and handling: Improper storage or handling of the compound could affect its activity. | 1. Carefully document your experimental system: Clearly report the cell line, passage number, and culture conditions used. 2. Follow manufacturer's instructions: Ensure that this compound is stored and handled according to the supplier's recommendations. |
Quantitative Data Summary
| Parameter | Value | Assay/System | Reference |
| IC50 | 0.36 µM | mTORC2 inhibition | [1][3][4] |
| Ki | 0.19 µM | Rictor-mTOR association | [1][3][4] |
Experimental Protocols
Co-Immunoprecipitation to Assess mTOR-Rictor Interaction
This protocol is adapted from the methodology used to study the effect of this compound on the mTORC2 complex.
Materials:
-
Cells of interest
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Antibody against mTOR
-
Antibody against Rictor
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
-
SDS-PAGE gels and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to the desired confluency and treat with this compound or vehicle control for the desired time and concentration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
Immunoprecipitation: a. Pre-clear the lysate by incubating with protein A/G beads. b. Incubate the pre-cleared lysate with an anti-mTOR antibody overnight at 4°C with gentle rotation. c. Add protein A/G beads and incubate for an additional 1-2 hours. d. Pellet the beads and wash them several times with wash buffer.
-
Elution: Elute the immunoprecipitated proteins from the beads using elution buffer.
-
Western Blot Analysis: a. Separate the eluted proteins by SDS-PAGE. b. Transfer the proteins to a PVDF membrane. c. Probe the membrane with antibodies against mTOR and Rictor to assess the co-immunoprecipitation of Rictor with mTOR.
Seahorse XF Assay for Metabolic Analysis
This protocol is based on the methodology used to identify the mTORC2-independent metabolic effects of this compound.[7][8]
Materials:
-
Seahorse XF Analyzer
-
Seahorse XF cell culture microplates
-
Cells of interest
-
This compound
-
Seahorse XF base medium supplemented with glucose, pyruvate, and glutamine
-
Seahorse XF Calibrant
-
Mitochondrial stress test kit (containing oligomycin, FCCP, and rotenone/antimycin A)
Procedure:
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at the optimal density and allow them to adhere overnight.
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant overnight in a non-CO2 incubator at 37°C.
-
Medium Exchange: On the day of the assay, remove the culture medium and replace it with pre-warmed Seahorse XF assay medium.
-
Incubation: Incubate the plate in a non-CO2 incubator at 37°C for 1 hour to allow the cells to equilibrate.
-
Assay Execution: a. Place the cell plate and the hydrated sensor cartridge into the Seahorse XF Analyzer. b. Program the instrument to inject this compound followed by the components of the mitochondrial stress test kit at specified time points. c. The instrument will measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) in real-time.
-
Data Analysis: Analyze the OCR and ECAR data to determine the effects of this compound on mitochondrial respiration and glycolysis.
Visualizations
Caption: Dual mechanisms of this compound action.
Caption: Experimental workflows to investigate this compound's mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
JR-AB2-011 toxicity in normal versus cancer cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with JR-AB2-011. The information is presented in a question-and-answer format to address specific experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the mTORC2 complex.[1][2][3] It functions by specifically blocking the association between Rictor and mTOR, two key components of the mTORC2 complex.[1][3][4] This disruption inhibits mTORC2 kinase activity, subsequently affecting downstream signaling pathways, notably by decreasing the phosphorylation of Akt at Ser-473.[1][4][5] Unlike many other mTOR inhibitors, this compound shows high selectivity for mTORC2, with no significant direct impact on mTORC1 signaling.[3][4]
Q2: What is the reported potency of this compound?
The potency of this compound has been characterized by the following values:
Q3: In which cancer cell lines has this compound demonstrated cytotoxic effects?
This compound has been shown to be cytotoxic in a variety of cancer cell lines, including:
-
Glioblastoma Multiforme (GBM): It has demonstrated significant anti-GBM effects in vitro, inhibiting cell growth, motility, and invasion.[4][6]
-
Melanoma: It significantly reduces the survival rate and proliferation of melanoma cell lines such as MelJu, MelJuso, MelIm, and B16.[1][5]
-
Leukemia/Lymphoma: It has been studied in leukemia and lymphoma cell lines where it can induce metabolic changes.[7][8]
Q4: What is the known toxicity of this compound in normal, non-cancerous cells?
This compound has been reported to display significantly less toxicity in normal cells compared to cancer cells. Specifically, one study noted that it had no significant cytotoxic effects on normal human neurons at concentrations up to 10 µM.[6] In animal studies, mice treated with this compound did not show obvious short or long-term toxicity or weight loss.[3]
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in Akt phosphorylation at Ser-473 after treating my cells with this compound.
-
Solution 1: Check the concentration and incubation time. The effective concentration of this compound can be cell-line dependent. While some glioblastoma cells respond to concentrations in the low micromolar range (0.5–10 µM), other cancer types like melanoma may require higher concentrations (starting at 50 µM) to see a significant impact on Akt phosphorylation.[5] Incubation times of 24 to 48 hours are commonly reported to be effective.[1][5][7]
-
Solution 2: Verify the specificity of your antibody. Ensure that the anti-phospho-Akt (Ser-473) antibody used for Western blotting is specific and validated for your experimental system.
-
Solution 3: Consider cell-line specific resistance. Some cell lines may have intrinsic or acquired resistance mechanisms. Recent studies in some leukemia cell lines have unexpectedly shown no effect on Akt Ser473 phosphorylation, suggesting that the drug's effect can be independent of mTORC2 inhibition in certain contexts.[7][8]
-
Solution 4: Ensure proper drug dissolution. this compound is typically dissolved in DMSO.[2] Ensure that the stock solution is properly prepared and that the final concentration of DMSO in the cell culture medium is not affecting cell viability or signaling.
Problem 2: My in vivo xenograft tumor is not responding to this compound treatment.
-
Solution 1: Review the dosing and administration route. In glioblastoma xenograft models, this compound has shown significant anti-tumor properties.[4][6] In a mouse model of melanoma liver metastasis, daily intraperitoneal (i.p.) injections of 20 mg/kg were effective.[1] Another study used 4 mg/kg and 20 mg/kg daily doses.[9] Ensure your dosing regimen is within the reported effective range.
-
Solution 2: Assess tumor model sensitivity. The sensitivity of a tumor to this compound may correlate with the expression levels of mTORC2 components like Rictor or mSIN1.[4] It is advisable to characterize the expression of these proteins in your tumor model.
-
Solution 3: Evaluate drug delivery to the tumor site. The pharmacokinetics and bioavailability of this compound may vary depending on the tumor model and administration route. Consider performing pharmacokinetic studies to ensure adequate drug exposure at the tumor site.
Data Presentation
Table 1: In Vitro Efficacy of this compound in Cancer Cell Lines
| Cell Line Type | Cell Lines | Concentration Range | Effect | Reference |
| Melanoma | MelJu, MelJuso, MelIm, B16 | 10 µM - 250 µM | Reduced cell viability and proliferation | [1][5] |
| Glioblastoma | LN229 | 0.5 µM - 10 µM | Inhibition of cell growth, motility, and invasion | [4][9] |
| Leukemia/Lymphoma | Jurkat, Karpas-299 | 5 µM - 50 µM | Induced metabolic changes | [7] |
Table 2: In Vivo Efficacy of this compound
| Animal Model | Cancer Type | Dosing Regimen | Effect | Reference |
| C57BL/6N mice | Melanoma (B16 cells) | 20 mg/kg; i.p.; daily | Reduced size and number of liver metastases | [1] |
| SCID mice | Glioblastoma (LN229 cells) | 4 mg/kg/d and 20 mg/kg/d | Marked inhibition of tumor growth rate | [4][9] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a range of this compound concentrations (e.g., 10 µM to 250 µM) for 48 hours. Include a vehicle control (DMSO).
-
After the incubation period, add 3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Western Blot for Akt Phosphorylation
-
Plate cells and treat with this compound at the desired concentrations and for the appropriate duration (e.g., 24-48 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser-473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Visualizations
Caption: Mechanism of this compound action on the mTORC2 signaling pathway.
Caption: Workflow for assessing this compound toxicity in normal vs. cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
overcoming JR-AB2-011 solubility issues in experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with the selective mTORC2 inhibitor, JR-AB2-011.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective inhibitor of the mTORC2 (mechanistic Target of Rapamycin Complex 2).[1][2][3][4] It functions by specifically blocking the association between Rictor and mTOR, two key components of the mTORC2 complex.[1][5][6] This disruption inhibits mTORC2 activity, subsequently decreasing the phosphorylation of downstream targets like Akt at Serine-473, which is involved in cell survival, proliferation, and migration.[1][7] this compound has demonstrated anti-tumor properties in glioblastoma and melanoma models.[4][5][6][7][8]
Q2: What are the known solvents for this compound?
This compound is known to be soluble in Dimethyl Sulfoxide (DMSO).[1][2] It is reported to be insoluble in water.[2] For in vivo studies, formulations using a combination of DMSO, PEG300, Tween 80, and saline, or DMSO and corn oil have been suggested.[2][9][10]
Q3: What is the recommended storage condition for this compound?
For long-term storage, the solid powder form of this compound should be stored at -20°C, protected from light.[1][3] Stock solutions in solvent should be stored at -80°C for up to a year or -20°C for shorter periods.[1][9]
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to troubleshoot and overcome common solubility challenges with this compound.
Issue 1: this compound powder is not dissolving in DMSO.
-
Question: I am having trouble dissolving this compound powder in DMSO. What should I do?
-
Answer:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic, meaning it readily absorbs moisture from the air.[1][2] Absorbed water can significantly reduce the solubility of hydrophobic compounds like this compound. Always use newly opened or properly stored anhydrous DMSO.
-
Apply Gentle Heat: Gently warm the solution at 37°C for a short period. Avoid excessive heat, as it may degrade the compound.
-
Utilize Sonication: Sonication can help break down compound aggregates and enhance dissolution.[1][9] Use a bath sonicator for several minutes until the solution becomes clear.
-
Vortexing: Vigorous vortexing can also aid in dissolving the compound.
-
Issue 2: Precipitation is observed when preparing working solutions.
-
Question: My this compound precipitates out of solution when I dilute my DMSO stock with aqueous media for in vitro experiments. How can I prevent this?
-
Answer:
-
Lower the Final Concentration: The final concentration of this compound in your aqueous experimental medium may be too high. Try working with a lower concentration if your experimental design allows.
-
Increase the Percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% (v/v) is generally well-tolerated by most cell lines. Ensure your final DMSO concentration does not exceed this limit.
-
Use a Surfactant: For certain applications, adding a small amount of a biocompatible surfactant, such as Tween 80 (e.g., 0.01-0.1%), to the final medium can help maintain the compound's solubility.
-
Step-wise Dilution: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a step-wise dilution. Add a small volume of media to the DMSO stock, mix well, and then add this mixture to the rest of the media.
-
Issue 3: Difficulty in preparing a stable formulation for in vivo experiments.
-
Question: I need to prepare this compound for intraperitoneal (i.p.) or oral (p.o.) administration in mice, but I am facing solubility and stability issues. What are the recommended formulations?
-
Answer: For in vivo experiments, a co-solvent system is often necessary. Here are two suggested formulations:
-
Formulation A (for i.p. or p.o. administration):
-
Formulation B (for p.o. administration):
-
Quantitative Data Summary
The following table summarizes the available quantitative solubility data for this compound.
| Solvent/Vehicle | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | 62.5 | 156.92 | Ultrasonic assistance may be needed.[1][11] |
| DMSO | 61.5 | 154.41 | Sonication is recommended.[9] |
| DMSO | 20 | 50.21 | Use fresh, anhydrous DMSO.[2] |
| Ethanol | 3 | 7.53 | |
| Water | Insoluble | - | [2] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline | 2 | 5.02 | For in vivo use. Sonication is recommended.[9] |
| 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline (Chinese source) | ≥ 2.08 | ≥ 5.22 | For in vivo use.[10] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (Molecular Weight: 398.28 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
-
Procedure:
-
Weigh out 3.98 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, place the tube in a bath sonicator for 5-10 minutes, or until the solution is clear.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Preparation of an In Vivo Formulation (2 mg/mL)
-
Materials:
-
This compound stock solution in DMSO (e.g., 20 mg/mL)
-
PEG300
-
Tween 80
-
Sterile Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (to prepare 1 mL of final solution):
-
In a sterile tube, add 400 µL of PEG300.
-
Add 100 µL of the 20 mg/mL this compound DMSO stock solution to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween 80 to the mixture and vortex until homogeneous.
-
Add 450 µL of sterile saline to the mixture and vortex thoroughly.
-
If any precipitation occurs, sonicate the solution until it becomes clear.
-
This formulation should be prepared fresh before each use.
-
Visualizations
Caption: mTORC2 signaling pathway and the inhibitory action of this compound.
Caption: Troubleshooting workflow for dissolving this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound | mTOR | TargetMol [targetmol.com]
- 10. This compound | mTORC2抑制剂 | MCE [medchemexpress.cn]
- 11. This compound - Immunomart [immunomart.com]
cell-type specific responses to JR-AB2-011
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the use of JR-AB2-011, a selective mTORC2 inhibitor.
Frequently Asked Questions (FAQs)
General
-
What is this compound and what is its primary mechanism of action? this compound is a selective inhibitor of the mTORC2 complex.[1][2][3] It functions by specifically binding to Rictor, a key component of mTORC2, thereby blocking its association with mTOR.[4][5] This disruption of the Rictor-mTOR interaction inhibits mTORC2 kinase activity.[3][4]
-
What are the key downstream effects of this compound? By inhibiting mTORC2, this compound decreases the phosphorylation of downstream targets such as Akt at Serine 473, PKCα at Serine 657, and NDRG1 at Threonine 346.[4][5][6] This can lead to reduced cell growth, proliferation, motility, and invasion in sensitive cancer cell lines.[1][4][5] It has also been observed to induce non-apoptotic cell death.[1]
-
Is this compound selective for mTORC2 over mTORC1? Yes, this compound is designed to be a selective inhibitor of mTORC2.[3] Studies have shown that it does not have a significant effect on the phosphorylation of the mTORC1 substrate S6K at Threonine 389, indicating its selectivity for mTORC2.[4][5]
Experimental Design and Protocols
-
What is a recommended starting concentration for in vitro experiments? The effective concentration of this compound can be cell-type dependent. For melanoma cell lines, significant effects on cell viability have been observed at concentrations ranging from 10 µM to 250 µM after 48 hours of treatment.[1][6] In glioblastoma cell lines, it has also shown potent anti-growth and anti-invasive properties.[4][5] A recent study on leukemia and lymphoma cell lines used concentrations of 5-10 µM.[7][8] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
How should I prepare and store this compound? this compound is typically dissolved in DMSO to prepare a stock solution.[2][9] For long-term storage, it is recommended to store the compound at -20°C.[9] When preparing for in vivo studies, the DMSO stock solution can be further diluted in a vehicle such as corn oil immediately before use.[2]
-
What are some key considerations for in vivo studies? In mouse xenograft models of glioblastoma, this compound has been administered at doses of 4 mg/kg/day and 20 mg/kg/day and was shown to significantly reduce tumor growth.[8][10] In a melanoma metastasis model, a daily intraperitoneal injection of 20 mg/kg was used.[1] For studies involving macrophage polarization, a daily oral gavage of 4 mg/kg has been documented.[1] It is important to note that in these studies, the compound was well-tolerated with no significant short-term or long-term toxicity or weight loss reported.[3]
Troubleshooting Guide
Unexpected or Inconsistent Results
-
Q: I am not observing the expected decrease in Akt phosphorylation at Ser473 after treating my cells with this compound. What could be the reason? A: There are several potential reasons for this observation:
-
Cell-Type Specific Responses: A recent study has shown that in some leukemia and lymphoma cell lines, this compound did not inhibit Akt Ser473 phosphorylation or disrupt the Rictor-mTOR interaction, even at concentrations up to 50 µM and after 24 hours of treatment.[7] This suggests that the effects of this compound can be highly cell-type specific. In these cells, this compound was found to induce metabolic changes, such as a rapid drop in the cell respiration rate, through an mTORC2-independent mechanism.[7][11]
-
Time Dependence: The inhibition of Akt phosphorylation may be time-dependent. While some studies show effects after 24 hours in glioblastoma cells[8], shorter incubation times may not be sufficient to observe a significant change.
-
Compound Potency and Handling: Ensure that the compound has been stored correctly and that the working solutions are freshly prepared. Repeated freeze-thaw cycles of the stock solution should be avoided.
-
Experimental Conditions: The specific experimental conditions, such as cell density and serum concentration in the culture medium, can influence the activity of the mTOR pathway.
-
-
Q: My cell line does not show a significant reduction in viability after treatment with this compound. Why might this be? A: Sensitivity to this compound can vary between cell lines.
-
Rictor and mSIN1 Expression: In glioblastoma, sensitivity to the inhibitor has been correlated with elevated expression of Rictor or mSIN1, another component of the mTORC2 complex.[4][5] You may want to assess the expression levels of these proteins in your cell line.
-
Alternative Survival Pathways: The cells may have redundant or alternative survival pathways that are not dependent on mTORC2 signaling.
-
Off-Target Effects: As suggested by the study in leukemia cells, this compound may have other biological effects that are independent of mTORC2 inhibition.[7] These effects might not necessarily lead to a decrease in cell viability in all cell types.
-
-
Q: I am seeing conflicting results regarding the effect of this compound on cell metabolism. Can you clarify? A: The metabolic effects of this compound appear to be cell-type specific.
-
Leukemia/Lymphoma Cell Lines: In these cells, this compound was observed to cause a rapid decrease in the cellular respiration rate, which was sometimes compensated by an increase in the glycolytic rate.[7][11]
-
Primary Leukemia Cells: In contrast, an increase in the respiration rate was observed in primary leukemia cells treated with this compound.[7][11] These findings highlight that the metabolic consequences of this compound treatment can be context-dependent and may not be directly linked to its canonical mTORC2 inhibitory activity.
-
Quantitative Data Summary
In Vitro Efficacy of this compound
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 0.36 µM | In vitro mTORC2 kinase assay | [1][3][9] |
| Kᵢ | 0.19 µM | Rictor-mTOR association | [1][3][9] |
| Kᵈ | 1 µM | JR-AB2-000 binding to Rictor | [4][5] |
Cell Viability of Melanoma Cell Lines after 48h Treatment with this compound
| Cell Line | 10 µM | 100 µM | 250 µM | Reference |
| MelJu | Not specified | 70% | 29% | [6] |
| MelJuso | Not specified | 88% | 55% | [6] |
| MelIm | Not specified | 52% | 42% | [6] |
| B16 (murine) | 63% | Not specified | 17% | [6] |
In Vivo Efficacy of this compound
| Animal Model | Cell Line | Dosage | Effect | Reference |
| SCID Mice | LN229 (Glioblastoma) | 4 mg/kg/day and 20 mg/kg/day | Significant reduction in tumor growth | [8][10] |
| C57BL/6N Mice | B16 (Melanoma) | 20 mg/kg/day (i.p.) | Reduced size and number of liver metastases | [1] |
| C57BL/6N Mice | - | 4 mg/kg/day (p.o.) | Blocked Dioscin-induced M2 macrophage polarization | [1] |
Experimental Protocols
Western Blot for Akt Phosphorylation
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with this compound at the desired concentrations for the specified duration (e.g., 24-48 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Analysis: Quantify the band intensities and normalize the phospho-Akt signal to the total Akt signal.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.
Co-Immunoprecipitation for Rictor-mTOR Interaction
-
Cell Treatment and Lysis: Treat cells with this compound and lyse in a non-denaturing lysis buffer.
-
Pre-clearing: Pre-clear the cell lysates with protein A/G-agarose beads.
-
Immunoprecipitation: Incubate the pre-cleared lysates with an antibody against mTOR or Rictor overnight at 4°C.
-
Bead Capture: Add protein A/G-agarose beads to capture the antibody-protein complexes.
-
Washing: Wash the beads multiple times with lysis buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against mTOR and Rictor.
Visualizations
Caption: Mechanism of action of this compound on the mTORC2 signaling pathway.
Caption: General experimental workflow for evaluating the effects of this compound.
Caption: Cell-type specific responses to this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound - Immunomart [immunomart.com]
- 10. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 11. researchgate.net [researchgate.net]
JR-AB2-011 Technical Support Center: Troubleshooting Unexpected Metabolic Changes
Introduction: This technical support guide is intended for researchers, scientists, and drug development professionals utilizing JR-AB2-011 in their experiments. This compound is designed as a specific inhibitor of the mTORC2 pathway. However, recent studies have revealed that it can induce rapid metabolic changes in leukemia and lymphoma cells through a mechanism independent of mTORC2.[1][2] This guide provides troubleshooting advice and frequently asked questions (FAQs) to address these unexpected metabolic alterations.
Recent findings indicate that in various leukemia and lymphoma cell lines, this compound treatment leads to a swift decrease in the cellular respiration rate, which is often counteracted by an increase in the glycolytic rate.[1][2] Conversely, in primary leukemia cells, the drug has been observed to increase the respiration rate.[1][2] Importantly, these metabolic effects do not appear to be linked to the canonical mTORC2 pathway, as this compound did not affect AKT Ser473 phosphorylation or the dissociation of mTOR from RICTOR.[1][2] Furthermore, the impact on cell respiration was still observed in RICTOR-null cells, confirming an mTORC2-independent mechanism.[1][2]
This guide will help you navigate these unexpected findings and provide protocols to investigate the metabolic phenotype of your specific cell model in response to this compound.
Frequently Asked Questions (FAQs)
Q1: We observed a decrease in the oxygen consumption rate (OCR) after treating our leukemia cell line with this compound. Is this an expected outcome?
A1: Yes, this is a documented, though unexpected, effect. In several leukemia and lymphoma cell lines, this compound has been shown to cause a rapid drop in the cell respiration rate.[1][2] This is often accompanied by a compensatory increase in the glycolytic rate.
Q2: Our primary leukemia cells show an increase in OCR with this compound treatment. Why is this different from the cell line data?
A2: This observation is also consistent with published findings.[1][2] The differential response between cell lines and primary cells suggests that the metabolic reprogramming induced by this compound is context-dependent. The underlying mechanism for this discrepancy is still under investigation but may be related to the specific metabolic wiring of primary versus cultured cells.
Q3: Is the metabolic shift caused by this compound related to its intended function as an mTORC2 inhibitor?
A3: Current evidence strongly suggests that these metabolic changes are independent of mTORC2 inhibition.[1][2] Studies have shown that this compound does not affect the phosphorylation of AKT at Ser473, a key downstream target of mTORC2.[1][2] Additionally, the metabolic effects persist in cells lacking RICTOR, an essential component of mTORC2.[1][2]
Q4: What is the mechanism behind these mTORC2-independent metabolic effects?
A4: The precise off-target mechanism of this compound's effect on metabolism is not yet fully elucidated. Researchers are actively investigating potential alternative binding partners or signaling pathways that are modulated by this compound.
Troubleshooting Guides
This section provides structured guidance for investigating unexpected metabolic results when using this compound.
Issue 1: Unexpected Changes in OCR and ECAR in Seahorse XF Assay
-
Symptom: You observe a significant change in the Oxygen Consumption Rate (OCR) and/or the Extracellular Acidification Rate (ECAR) that was not anticipated based on the intended mTORC2 inhibitory function of this compound.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected Seahorse results. -
Recommended Actions:
-
Verify Experimental Parameters: Ensure consistent cell seeding density, cell health, and accurate this compound concentration.
-
Perform Stress Tests: Conduct Seahorse XF Mito Stress and Glycolysis Stress Tests to dissect the specific effects on mitochondrial respiration and glycolysis.
-
Assess mTORC2 Pathway: Perform a western blot for phosphorylated AKT (Ser473) to confirm if the mTORC2 pathway is inhibited in your system at the time points you are measuring metabolic changes.[2]
-
Consider Off-Target Effects: If p-AKT (Ser473) is unchanged, this points towards an mTORC2-independent mechanism. Further investigation using techniques like metabolomics can help identify the affected pathways.
-
Issue 2: Altered Mitochondrial Morphology
-
Symptom: Following this compound treatment, you observe changes in mitochondrial structure, such as fragmentation or elongation, via microscopy.
-
Troubleshooting Workflow:
Caption: Workflow for investigating altered mitochondrial morphology. -
Recommended Actions:
-
Quantitative Analysis: Use imaging software to quantify changes in mitochondrial morphology (e.g., aspect ratio, form factor).[3][4][5][6][7]
-
Functional Correlation: Correlate these morphological changes with functional readouts from the Seahorse XF Mito Stress Test.
-
Assess Mitochondrial Health: Measure mitochondrial membrane potential and reactive oxygen species (ROS) production to determine if the morphological changes are associated with mitochondrial dysfunction.
-
Examine Fission/Fusion Machinery: Investigate the expression and localization of key proteins involved in mitochondrial dynamics, such as Drp1, Mfn1/2, and OPA1.
-
Data Presentation
Table 1: Summary of Expected vs. Observed Metabolic Effects of this compound
| Cell Type | Expected Effect (as mTORC2 inhibitor) | Observed Effect in Leukemia/Lymphoma Cell Lines | Observed Effect in Primary Leukemia Cells |
| Oxygen Consumption Rate (OCR) | No direct established effect | ↓ (Rapid Decrease)[1][2] | ↑ (Increase)[1][2] |
| Extracellular Acidification Rate (ECAR) | No direct established effect | ↑ (Variable Compensation)[1] | Not extensively reported |
| p-AKT (Ser473) | ↓ (Inhibition) | ↔ (No Change)[1][2] | ↔ (No Change)[1][2] |
Experimental Protocols
Protocol 1: Seahorse XF Cell Energy Phenotype Assay
This protocol is adapted from standard Agilent Seahorse XF protocols.
-
Objective: To determine the baseline metabolic phenotype (OCR and ECAR) and the metabolic potential of cells treated with this compound.
-
Methodology:
-
Cell Seeding: Plate cells in a Seahorse XF cell culture microplate at a pre-determined optimal density.
-
This compound Treatment: Treat cells with the desired concentration of this compound for the specified duration.
-
Assay Medium: Replace the culture medium with Seahorse XF DMEM or RPMI medium, supplemented with glucose, pyruvate, and glutamine, and incubate in a non-CO2 incubator at 37°C for 1 hour.
-
Cartridge Hydration and Loading: Hydrate a Seahorse XF sensor cartridge overnight. On the day of the assay, load the stressor compounds (oligomycin and FCCP/Carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) into the appropriate ports of the sensor cartridge.
-
Seahorse XF Analyzer Run: Calibrate the sensor cartridge and run the Cell Energy Phenotype test on the Seahorse XF Analyzer.
-
Data Analysis: The Seahorse XF software will calculate OCR and ECAR at baseline and after the injection of stressors.
-
Protocol 2: Western Blot for p-AKT (Ser473)
-
Objective: To assess the activity of the mTORC2 pathway by measuring the phosphorylation of its downstream target, AKT.
-
Methodology:
-
Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with a primary antibody against p-AKT (Ser473) overnight at 4°C. Wash and then incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip and re-probe the membrane for total AKT and a loading control (e.g., β-actin or GAPDH).
-
Protocol 3: Metabolomics Analysis of this compound Treated Cells
-
Objective: To obtain an unbiased profile of metabolic changes induced by this compound.
-
Methodology:
-
Sample Collection: Treat cells with this compound. Quench metabolism rapidly by washing with ice-cold PBS.
-
Metabolite Extraction: Extract metabolites using a cold solvent mixture (e.g., 80% methanol).
-
Sample Preparation: Dry the extracts and reconstitute them in a suitable solvent for the analytical platform.
-
LC-MS/MS or GC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS) to identify and quantify a wide range of metabolites.
-
Data Analysis: Use specialized software to process the raw data, identify significantly altered metabolites, and perform pathway analysis to understand the metabolic reprogramming.
-
References
- 1. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Methods for imaging mammalian mitochondrial morphology: a prospective on MitoGraph - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. downloads.microscope.healthcare.nikon.com [downloads.microscope.healthcare.nikon.com]
- 6. Quantitative analysis of mitochondrial morphologies in human induced pluripotent stem cells for Leigh syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Automated Quantitative Analysis of Mitochondrial Morphology | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Troubleshooting High Background in Western Blots after JR-AB2-011 Treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing high background on Western blots after treating samples with JR-AB2-011. The information is presented in a question-and-answer format to directly address common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective inhibitor of mTORC2 (mechanistic Target of Rapamycin Complex 2).[1][2][3][4] It functions by specifically blocking the association between Rictor and mTOR, which is a critical interaction for mTORC2 activity.[1][3][4][5] This inhibition leads to a decrease in the phosphorylation of downstream targets like Akt at Serine 473, which can affect cell survival, proliferation, migration, and invasion.[1]
Q2: Can this compound directly cause high background in my Western blot?
Currently, there is no direct evidence to suggest that this compound chemically interferes with the Western blotting process to cause high background. High background is more commonly associated with procedural issues during the Western blotting workflow.[6][7][8][9][10] However, treatment with this compound can alter the expression levels of various proteins, which might indirectly necessitate optimization of your Western blot protocol.
Q3: What are the common causes of high background on a Western blot?
High background on a Western blot can manifest as a uniform darkening of the membrane or as multiple non-specific bands.[8] The most frequent causes include:
-
Insufficient Blocking: The blocking buffer fails to cover all non-specific binding sites on the membrane.[6][7][8]
-
Inappropriate Antibody Concentration: The concentration of the primary or secondary antibody is too high.[6][7][9][10]
-
Inadequate Washing: Unbound antibodies are not sufficiently washed off the membrane.[6][7][8][9]
-
Membrane Drying: Allowing the membrane to dry out at any stage can lead to irreversible, non-specific antibody binding.[6][8][10]
-
Contaminated Buffers: Buffers, especially those containing biological components, can become contaminated with bacteria or fungi.[9]
-
Overexposure: The exposure time during signal detection is too long.[7]
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the cause of high background in your Western blot experiments.
Problem: High background across the entire membrane.
This is often due to issues with blocking, antibody concentrations, or washing steps.
| Possible Cause | Recommended Solution |
| Insufficient Blocking | 1. Increase Blocking Time and/or Temperature: Extend the blocking incubation to 2 hours at room temperature or overnight at 4°C.[7] 2. Increase Blocking Agent Concentration: Increase the concentration of non-fat dry milk or BSA to 5-7%.[6] 3. Switch Blocking Agent: If using non-fat dry milk for detecting phosphoproteins, switch to BSA, as milk contains casein, a phosphoprotein that can cause cross-reactivity.[8][10] 4. Add a Detergent: Include 0.05-0.1% Tween-20 in your blocking and antibody dilution buffers to reduce non-specific binding.[7][8] |
| Antibody Concentration Too High | 1. Titrate Your Antibodies: Perform a dilution series for both your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background.[8] 2. Reduce Incubation Time: Shorten the incubation time with the primary or secondary antibody. |
| Inadequate Washing | 1. Increase Wash Volume and Duration: Ensure the membrane is fully submerged in wash buffer. Increase the number of washes (e.g., 4-5 times) and the duration of each wash (e.g., 5-10 minutes) with gentle agitation.[7][8] 2. Increase Detergent Concentration: Increase the Tween-20 concentration in your wash buffer to 0.1%.[7] |
| Membrane Dried Out | Ensure the membrane remains wet throughout the entire process.[6][8][10] |
| Detection Reagent Too Sensitive or Overexposure | 1. Dilute Detection Reagent: If using a highly sensitive ECL substrate, consider diluting it. 2. Reduce Exposure Time: Decrease the film exposure time or the image acquisition time on a digital imager.[7] |
Problem: Non-specific bands are visible.
This can be caused by issues with the sample, antibodies, or gel separation.
| Possible Cause | Recommended Solution |
| Sample Degradation | 1. Use Fresh Lysates: Prepare fresh cell or tissue lysates for each experiment.[6] 2. Add Protease/Phosphatase Inhibitors: Always include a cocktail of protease and phosphatase inhibitors in your lysis buffer.[6] |
| High Protein Load | Titrate the amount of protein loaded per lane to find the optimal amount that allows for clear detection of your target without overloading the lane.[10] |
| Secondary Antibody Non-specificity | 1. Run a Secondary-Only Control: Incubate a blot with only the secondary antibody to check for non-specific binding.[6][10] 2. Use a Pre-adsorbed Secondary Antibody: These antibodies have been passed through a column containing serum proteins from other species to reduce cross-reactivity.[6] |
| Inefficient Gel Separation | Optimize the acrylamide percentage of your gel to achieve better separation of your protein of interest from other proteins of similar molecular weights.[6] |
Experimental Protocols
Standard Western Blot Protocol
This protocol provides a general framework. You may need to optimize specific steps for your particular antibody and protein of interest.
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by adding Laemmli sample buffer and heating at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load 20-40 µg of protein per lane into a polyacrylamide gel of an appropriate percentage for your target protein.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Blocking:
-
Block the membrane for 1 hour at room temperature or overnight at 4°C in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an ECL substrate according to the manufacturer's instructions.
-
Expose the membrane to X-ray film or a digital imager to visualize the protein bands.
-
Visualizations
This compound Mechanism of Action
Caption: Mechanism of this compound action on the mTORC2 signaling pathway.
Western Blot High Background Troubleshooting Workflow
Caption: A stepwise workflow for troubleshooting high background in Western blots.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. arp1.com [arp1.com]
- 8. clyte.tech [clyte.tech]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. sinobiological.com [sinobiological.com]
how to confirm JR-AB2-011 is active in my experiment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals confirm the activity of the selective mTORC2 inhibitor, JR-AB2-011, in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a selective inhibitor of the mTORC2 (mechanistic Target of Rapamycin Complex 2).[1][2][3][4] Its primary mechanism of action is to block the formation of the mTORC2 complex by inhibiting the association between the proteins Rictor and mTOR.[1][5][6] This disruption prevents the kinase activity of mTORC2, which is crucial for the phosphorylation and activation of several downstream signaling proteins, most notably Akt at the serine 473 (S473) residue.[1]
Q2: What is the expected outcome of successful this compound treatment in my cell line?
A2: The primary and most direct biochemical indicator of this compound activity is a decrease in the phosphorylation of Akt at serine 473 (p-Akt S473), without affecting the total Akt protein levels.[1] Depending on your cell type and experimental context, you may also observe downstream cellular effects such as:
-
Decreased cell migration and invasion.[1]
-
Reduced activity of matrix metalloproteinase 2 (MMP2).[1]
-
Induction of non-apoptotic cell death.[1]
Q3: At what concentration should I use this compound?
A3: The effective concentration of this compound can vary significantly between cell lines. The reported IC50 value for mTORC2 inhibition is 0.36 µM.[1][2][3][4] However, in cellular assays, higher concentrations are often required. For example, in various melanoma cell lines, significant effects on cell viability and Akt phosphorylation were observed at concentrations ranging from 10 µM to 250 µM.[1][7] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: I am not seeing a decrease in p-Akt (S473) phosphorylation after this compound treatment. What could be the reason?
A4: This is a critical troubleshooting point. Several factors could contribute to this observation:
-
Cell-type specific effects: A recent study on human leukemia cell lines reported that this compound induced metabolic changes without affecting p-Akt (S473) levels or the Rictor-mTOR interaction.[8] This suggests that the effects of this compound can be context-dependent and may involve off-target or mTORC2-independent mechanisms in certain cell types.[8]
-
Suboptimal concentration: The concentration of this compound may be too low for your specific cell line. It is advisable to test a range of concentrations.
-
Incorrect timing: The duration of the treatment may not be optimal. A time-course experiment is recommended to identify the best time point for observing the desired effect.
-
Experimental procedure: Issues with the Western blot procedure, such as antibody quality or buffer composition, could also be a factor. Please refer to the detailed experimental protocols below.
-
Compound integrity: Ensure that the this compound compound is properly stored and has not degraded.
Troubleshooting Guides
Problem 1: No change in p-Akt (S473) levels detected by Western Blot.
This guide provides a logical workflow to troubleshoot the lack of expected results after this compound treatment.
Caption: Troubleshooting workflow for p-Akt (S473) detection.
Problem 2: Difficulty in confirming the disruption of the Rictor-mTOR interaction.
This guide outlines steps to verify the mechanism of action of this compound.
Caption: Workflow for confirming Rictor-mTOR disruption.
Quantitative Data Summary
| Parameter | Cell Line(s) | Value(s) | Reference(s) |
| IC50 (mTORC2) | N/A | 0.36 µM | [1][2][3][4] |
| Ki (Rictor-mTOR) | N/A | 0.19 µM | [1][2][3] |
| Effective Concentration | Melanoma (MelJu, MelJuso, MelIm, B16) | 10 - 250 µM | [1][7] |
| Cell Viability Reduction (48h) | MelJu | ~71% reduction at 250 µM | [7] |
| MelJuso | ~45% reduction at 250 µM | [7] | |
| MelIm | ~58% reduction at 250 µM | [7] | |
| B16 | ~83% reduction at 250 µM | [7] |
Experimental Protocols
Protocol 1: Western Blot for p-Akt (S473) and Total Akt
This protocol provides a detailed methodology for assessing the phosphorylation status of Akt at S473.
-
Cell Lysis:
-
Treat cells with the desired concentrations of this compound for the appropriate duration.
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize protein concentrations for all samples.
-
Add Laemmli sample buffer and boil at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBS-T (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature. For phospho-antibodies, 5% BSA is often recommended.
-
Incubate the membrane with primary antibodies against p-Akt (S473) and total Akt (as a loading control) overnight at 4°C, following the manufacturer's recommended dilutions.
-
Wash the membrane three times with TBS-T for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBS-T for 10 minutes each.
-
-
Detection:
-
Use an enhanced chemiluminescence (ECL) substrate to detect the protein bands.
-
Capture the image using a chemiluminescence imaging system.
-
Protocol 2: Co-Immunoprecipitation of Rictor and mTOR
This protocol details the steps to verify the disruption of the Rictor-mTOR interaction.
-
Cell Lysis:
-
Treat cells with this compound or a vehicle control.
-
Lyse cells in a CHAPS-based lysis buffer to preserve the integrity of the mTORC2 complex.
-
Centrifuge to clear the lysate.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G agarose/magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with an anti-mTOR antibody or an IgG control antibody overnight at 4°C with gentle rotation.
-
Add protein A/G beads and incubate for another 2-4 hours at 4°C.
-
Wash the beads several times with the CHAPS lysis buffer.
-
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform SDS-PAGE and Western blotting as described in Protocol 1.
-
Probe the membrane with an anti-Rictor antibody to detect the co-immunoprecipitated Rictor.
-
It is also recommended to probe for mTOR to confirm successful immunoprecipitation.
-
Signaling Pathway Diagram
Caption: this compound inhibits mTORC2 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the Novel Interacting Partners of the Mammalian Target of Rapamycin Complex 1 in Human CCRF-CEM and HEK293 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
JR-AB2-011 efficacy in rapamycin-resistant cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of JR-AB2-011, with a specific focus on its application in rapamycin-resistant cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a selective inhibitor of the mTORC2 complex.[1][2] Its mechanism of action involves binding to the mTORC2-specific protein, Rictor, which blocks the association between Rictor and mTOR.[3] This specific disruption prevents the activation of mTORC2 and its downstream signaling pathways, while having minimal effect on the mTORC1 complex.[3][4]
Q2: Why is this compound a promising agent for rapamycin-resistant cells?
Rapamycin and its analogs primarily inhibit the mTORC1 complex. A common mechanism of acquired resistance to these drugs is the feedback activation of the PI3K/Akt signaling pathway, which is regulated by mTORC2.[5][6] Since rapamycin is a poor inhibitor of mTORC2, this survival pathway remains active, allowing cells to proliferate.[7] this compound directly targets the mTORC2 complex, effectively shutting down this key resistance pathway, making it a logical therapeutic strategy for rapamycin-resistant cancers.
Q3: What are the key molecular readouts to confirm this compound activity in my cells?
The most critical readout for mTORC2 inhibition is the phosphorylation status of Akt at the Serine 473 (Ser-473) site. A significant reduction in p-Akt (Ser-473) indicates successful target engagement by this compound.[2][8] Conversely, the phosphorylation of mTORC1 substrates, such as S6K at Threonine 389 (Thr-389), should remain largely unaffected, confirming the selectivity of the inhibitor.[3]
Q4: What concentrations of this compound are typically effective in cell culture experiments?
The effective concentration can be cell-line dependent. However, published studies provide a general range:
-
Biochemical Inhibition: The IC50 for mTORC2 inhibition is approximately 0.36 μM, and the Ki for blocking the Rictor-mTOR interaction is 0.19 μM.[2][4]
-
Cell-Based Assays: Concentrations between 10 µM and 250 µM have been shown to significantly reduce the survival and proliferation of various cancer cell lines.[2] A dose-dependent decrease in Akt phosphorylation is often observed at concentrations of 50 µM and higher.[2][8]
Q5: Are there any reported instances where this compound did not inhibit Akt phosphorylation?
Yes, it is important to note that cell context matters. A 2024 study on leukemia and lymphoma cell lines reported that this compound induced metabolic changes and a drop in cell respiration without affecting Akt Ser473 phosphorylation or the dissociation of Rictor from mTOR.[9][10] This suggests that in certain cellular backgrounds, this compound may have mechanisms of action independent of mTORC2 inhibition.[9] Researchers should consider evaluating metabolic effects in parallel with signaling pathway analysis.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values in cell viability assays. | 1. Drug Instability: this compound stock may have degraded. 2. Cell Seeding Variability: Inconsistent cell numbers at the start of the experiment.[11] 3. Cell Line Integrity: High passage number or misidentification of the cell line. | 1. Prepare fresh stock solutions in DMSO for each experiment. Store stocks at -80°C and minimize freeze-thaw cycles.[1] 2. Optimize and standardize cell seeding density. Ensure a single-cell suspension before plating.[11] 3. Use low-passage cells and periodically verify cell line identity using Short Tandem Repeat (STR) profiling. |
| No observed decrease in p-Akt (Ser-473) after treatment. | 1. Insufficient Drug Concentration or Treatment Time: The dose or duration may not be optimal for your specific cell line. 2. Cell-Specific Resistance/Alternate Mechanism: As seen in some leukemia models, the drug's primary effect may be metabolic rather than on Akt signaling.[9][10] 3. Technical Issues with Western Blot: Poor antibody quality or issues with protein extraction. | 1. Perform a dose-response (e.g., 10 µM to 250 µM) and time-course (e.g., 6, 24, 48 hours) experiment.[2] 2. Measure metabolic outputs, such as oxygen consumption rate (OCR), using a Seahorse analyzer.[9] 3. Validate your p-Akt (Ser-473) antibody with a positive control (e.g., IGF-1 stimulation). Ensure lysates are prepared with fresh phosphatase inhibitors. |
| Significant inhibition of mTORC1 signaling (e.g., p-S6K) is observed. | 1. Off-Target Effects at High Concentrations: Very high doses of this compound may lose selectivity. 2. Prolonged Treatment: Long-term disruption of mTORC2 can sometimes indirectly affect mTORC1 activity in certain contexts.[7] | 1. Use the lowest effective concentration that inhibits p-Akt (Ser-473) without significantly impacting p-S6K. 2. Focus on earlier time points (e.g., under 24 hours) to assess the direct and specific effects on mTORC2. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description | Reference |
|---|---|---|---|
| IC50 | 0.36 μM | Half-maximal inhibitory concentration for mTORC2 kinase activity. | [2][4] |
| Ki | 0.19 μM | Inhibition constant for the disruption of the Rictor-mTOR protein-protein interaction. | [2][4] |
| Kd | ~1 μM | Dissociation constant for binding to Rictor (determined for the parent compound CID613034). |[3] |
Experimental Protocols
Protocol 1: Generation of Rapamycin-Resistant Cell Lines
This protocol is adapted from standard methods for developing drug-resistant cell lines.[11]
-
Determine Initial IC50: Culture the parental cell line and perform a dose-response assay with rapamycin to determine the initial IC50 value.
-
Initial Culture: Begin culturing the parental cells in standard growth medium containing rapamycin at its IC50 concentration.
-
Monitor and Passage: Initially, cell growth will be slow. Replace the medium with fresh rapamycin-containing medium every 2-3 days. When cells reach 70-80% confluency, passage them at a standard ratio.
-
Dose Escalation: Once the cells resume a normal growth rate in the presence of the IC50 concentration, double the concentration of rapamycin in the culture medium.
-
Repeat Escalation: Continue this process of adaptation followed by dose escalation. This process can take 3-6 months.
-
Confirmation of Resistance: Once a resistant population is established (e.g., growing steadily in 5-10x the initial IC50), confirm the shift in IC50 by performing a new dose-response assay comparing the resistant line to the parental line.
Protocol 2: Western Blotting for mTOR Pathway Activity
-
Cell Treatment: Seed both parental and rapamycin-resistant cells. Allow them to adhere overnight. Treat with a vehicle control (e.g., DMSO), rapamycin, and varying concentrations of this compound (e.g., 10, 50, 100 µM) for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-polyacrylamide gel. Perform electrophoresis and then transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
p-Akt (Ser-473) - mTORC2 marker
-
Total Akt
-
p-S6K (Thr-389) - mTORC1 marker
-
Total S6K
-
Actin or Tubulin - Loading control
-
-
Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. Mammalian Target of Rapamycin Inhibitors Resistance Mechanisms in Clear Cell Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
addressing variability in in vivo studies with JR-AB2-011
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential variability in in vivo studies using the selective mTORC2 inhibitor, JR-AB2-011.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a selective inhibitor of mTOR Complex 2 (mTORC2). It functions by specifically blocking the association between Rictor and mTOR, which is a critical interaction for mTORC2's kinase activity.[1][2][3][4][5] This inhibition prevents the phosphorylation of downstream mTORC2 substrates such as Akt at Serine 473, leading to reduced cell growth, motility, and invasion in cancer cells.[1][3][6] Unlike broader mTOR inhibitors, this compound does not significantly affect mTORC1 signaling.[3][4]
Q2: In which animal models has this compound been tested?
A2: this compound has been evaluated in preclinical in vivo studies using mouse models. Specifically, studies have utilized C57BL/6N mice for melanoma metastasis models (with B16 cells) and female C.B.-17-scid mice for glioblastoma xenograft models (with LN229 cells).[1][6]
Q3: What are the recommended administration routes and dosages for this compound in vivo?
A3: Published studies have reported successful administration of this compound via intraperitoneal (i.p.) and oral (p.o.) routes.[1] Effective dosages have been shown to be 20 mg/kg daily via i.p. injection for reducing liver metastases in a melanoma model and 4 mg/kg daily via oral gavage for blocking M2 macrophage polarization.[1] In glioblastoma xenograft studies, dosing regimens have also demonstrated significant anti-tumor properties.[3][6]
Q4: What is the solubility and stability of this compound for in vivo use?
A4: this compound is soluble in DMSO.[2] For in vivo administration, a stock solution in DMSO can be further diluted in vehicles like corn oil or a mixture of PEG300, Tween-80, and saline.[2][7] It is recommended to prepare the working solution fresh on the day of use to ensure stability and prevent precipitation.[7]
Troubleshooting Guide
Issue 1: High Variability in Tumor Growth Rates Between Animals
| Potential Cause | Troubleshooting Recommendation |
| Cell Viability and Passage Number | Ensure that the cancer cells used for implantation have high viability (>95%) and are within a consistent, low passage number range to minimize phenotypic drift. |
| Inconsistent Cell Implantation | Standardize the cell implantation procedure. This includes using a consistent number of cells, injection volume, and anatomical location. For subcutaneous tumors, use calipers to measure tumors in a blinded manner. |
| Animal Health and Stress | House animals in a low-stress environment with consistent light/dark cycles, temperature, and humidity. Ensure all animals are healthy and of a similar age and weight at the start of the study. |
| Variable Host Immune Response | In immunocompetent models, the host immune response can influence tumor growth. Ensure the use of a genetically homogenous mouse strain. |
Issue 2: Inconsistent or Lack of Efficacy of this compound
| Potential Cause | Troubleshooting Recommendation |
| Improper Drug Formulation | This compound should be fully dissolved. Prepare the formulation fresh before each administration. If using a suspension, ensure it is uniformly mixed before dosing each animal. A recommended vehicle for oral administration is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[7] |
| Incorrect Dosing or Administration | Verify the accuracy of dose calculations and the administration technique (e.g., proper gavage or intraperitoneal injection). Incorrect administration can lead to significant differences in bioavailability. |
| Cell Line Sensitivity | The sensitivity of cancer cell lines to this compound can vary. Some studies have noted that higher concentrations of the inhibitor were needed in melanoma cells compared to glioblastoma cells to achieve similar effects.[8] Confirm the sensitivity of your cell line in vitro before starting in vivo experiments. |
| Off-Target Effects in Certain Cell Lines | Recent research in leukemia cell lines suggested that this compound can induce metabolic changes independent of mTORC2 inhibition.[9][10] Be aware that the observed in vivo effects may not solely be due to mTORC2 inhibition in all cancer types. |
| Drug Metabolism and Clearance | The pharmacokinetics of this compound can be influenced by the animal model. Consider performing a pilot pharmacokinetic study to determine the optimal dosing schedule for maintaining therapeutic concentrations. |
Issue 3: Unexpected Toxicity or Adverse Effects
| Potential Cause | Troubleshooting Recommendation |
| Vehicle Toxicity | The vehicle used for drug delivery can sometimes cause toxicity. Run a vehicle-only control group to assess any adverse effects of the formulation itself. |
| Off-Target Effects | While this compound is a selective mTORC2 inhibitor, high concentrations may lead to off-target effects. If toxicity is observed, consider a dose-reduction study. |
| Animal Strain Sensitivity | Different mouse strains can have varying sensitivities to therapeutic compounds. Ensure the chosen strain is appropriate for the study. |
| Monitoring and Supportive Care | Monitor the animals daily for signs of toxicity, including weight loss, changes in behavior, and altered food/water intake. Provide supportive care as needed according to approved animal care protocols. |
Data Presentation
Table 1: Summary of In Vitro IC50 and Ki Values for this compound
| Parameter | Value | Description | Reference |
| IC50 | 0.36 µM | Concentration for 50% inhibition of mTORC2 kinase activity. | [1][4][5] |
| Ki | 0.19 µM | Inhibition constant for the blockade of Rictor-mTOR association. | [1][4][5] |
Table 2: Summary of Published In Vivo Studies with this compound
| Animal Model | Cancer Type | Cell Line | Administration Route | Dosage | Key Findings | Reference |
| C57BL/6N mice | Melanoma | B16 | i.p. | 20 mg/kg daily | Reduced size and number of liver metastases. | [1] |
| C57BL/6N mice | Macrophage Polarization | - | p.o. | 4 mg/kg daily | Blocked Dioscin-induced promotion of M2 macrophage polarization. | [1] |
| C.B.-17-scid mice | Glioblastoma | LN229 | Not specified | Not specified | Markedly reduced GBM xenograft growth. | [3][6] |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study Workflow
-
Cell Culture: Culture the selected cancer cell line (e.g., B16 melanoma, LN229 glioblastoma) under standard conditions. Harvest cells during the logarithmic growth phase.
-
Animal Acclimatization: Acclimatize mice for at least one week before the start of the experiment.
-
Tumor Cell Implantation: Implant a specified number of cancer cells into the desired location (e.g., subcutaneously, intravenously, or orthotopically) of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth regularly using calipers for subcutaneous tumors or bioluminescence imaging for metastatic models.
-
Randomization: When tumors reach a predetermined size, randomize the animals into control and treatment groups.
-
This compound Formulation: Prepare the this compound formulation fresh daily. For oral administration, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[7]
-
Drug Administration: Administer this compound or vehicle to the respective groups at the specified dose and schedule.
-
Endpoint Analysis: At the end of the study, euthanize the animals and collect tumors and other relevant tissues for analysis (e.g., histology, western blotting, immunohistochemistry).
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for in vivo studies.
Caption: Troubleshooting logic for addressing variability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to mTOR Signaling Inhibition: JR-AB2-011 vs. Rapamycin
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) is a pivotal serine/threonine kinase that integrates a myriad of environmental cues to regulate fundamental cellular processes, including growth, proliferation, and metabolism. Dysregulation of the mTOR signaling pathway is a hallmark of numerous pathologies, most notably cancer, making it a prime target for therapeutic intervention. The mTOR kinase exists in two distinct multiprotein complexes: mTOR Complex 1 (mTORC1) and mTOR Complex 2 (mTORC2), each with unique downstream effectors and cellular functions.
This guide provides a comprehensive comparison of two key mTOR signaling inhibitors: the established allosteric mTORC1 inhibitor, rapamycin, and the novel putative mTORC2-selective inhibitor, JR-AB2-011. We will delve into their mechanisms of action, present comparative quantitative data, detail relevant experimental protocols, and visualize the signaling pathways and experimental workflows.
Mechanism of Action: A Tale of Two Complexes
This compound is characterized as a selective inhibitor of mTORC2.[1] Its proposed mechanism of action involves the direct disruption of the protein-protein interaction between mTOR and its essential scaffold protein, Rictor.[1] This blockade is intended to specifically abrogate mTORC2 kinase activity, thereby preventing the phosphorylation of its downstream substrates, most notably Akt at serine 473 (S473), which is crucial for its full activation. However, it is important to note that a recent study in leukemia and lymphoma cell lines has suggested that the metabolic effects of this compound may occur through an mTORC2-independent mechanism, as they did not observe a reduction in Akt S473 phosphorylation or a disruption of the mTOR-Rictor interaction.[2][3]
Rapamycin , a well-established macrolide antibiotic, functions as a potent allosteric inhibitor of mTORC1.[4] It achieves this by first forming a complex with the intracellular receptor FKBP12. This rapamycin-FKBP12 complex then binds to the FKBP12-Rapamycin Binding (FRB) domain of mTOR within the mTORC1 complex, leading to the inhibition of its kinase activity.[4] While rapamycin is highly specific for mTORC1 in acute settings, prolonged or chronic treatment has been shown to inhibit mTORC2 assembly and signaling in a cell-type-dependent manner.[5][6]
Quantitative Data Summary
The following table summarizes key quantitative parameters for this compound and rapamycin based on available literature. It is critical to note that these values are derived from different studies and experimental systems and therefore should be interpreted with caution as they do not represent a direct head-to-head comparison.
| Parameter | This compound | Rapamycin | References |
| Primary Target | mTORC2 (by disrupting Rictor-mTOR interaction) | mTORC1 (allosteric inhibitor) | [1],[4] |
| IC50 (in vitro) | ~0.36 µM (for mTORC2 inhibition) | ~0.1 nM (for mTORC1 inhibition in HEK293 cells) | [1],[4] |
| Key Downstream Effects | - Inhibition of p-Akt (S473) - Inhibition of p-NDRG1 | - Inhibition of p-S6K (T389) - Inhibition of p-4E-BP1 - Context-dependent inhibition of p-Akt (S473) with chronic treatment | [7],[4][8] |
| Reported Cellular Effects | - Reduced cell proliferation and viability - Decreased cell migration and invasion | - Inhibition of cell growth and proliferation - Induction of autophagy | [7],[8] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the effects of this compound and rapamycin on mTOR signaling.
Western Blotting for Phosphorylated mTOR Substrates
This protocol is fundamental for assessing the phosphorylation status of key downstream effectors of mTORC1 and mTORC2.
Objective: To determine the levels of phosphorylated Akt (S473), S6K (T389), and 4E-BP1 (S65) in response to inhibitor treatment.
Methodology:
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, rapamycin, or vehicle control (e.g., DMSO) for the specified duration (e.g., 1, 6, or 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-p-Akt S473, anti-p-S6K T389, or anti-p-4E-BP1 S65) overnight at 4°C.[9][10][11]
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against the total forms of the respective proteins (e.g., anti-total Akt, anti-total S6K, anti-total 4E-BP1) or a loading control like β-actin or GAPDH.
In Vitro mTORC2 Kinase Assay
This assay directly measures the kinase activity of mTORC2 immunoprecipitated from cells.[12][13][14]
Objective: To assess the direct inhibitory effect of this compound on mTORC2 kinase activity.
Methodology:
-
Cell Lysis and Immunoprecipitation:
-
Kinase Reaction:
-
Wash the immunoprecipitated mTORC2 complex with kinase buffer.
-
Initiate the kinase reaction by adding a recombinant, inactive Akt1 substrate and ATP.[15] The reaction can be performed in the presence or absence of the inhibitor.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
-
Analysis:
-
Stop the reaction by adding SDS-PAGE sample buffer.
-
Analyze the reaction products by Western blotting using an antibody specific for phosphorylated Akt at S473.
-
Mandatory Visualizations
Signaling Pathway Diagram
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Next Generation Strategies for Geroprotection via mTORC1 Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting mTOR with rapamycin: One dose does not fit all - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ccrod.cancer.gov [ccrod.cancer.gov]
- 10. Phospho-Akt (Ser473) Antibody | Cell Signaling Technology [cellsignal.com]
- 11. Phospho-AKT (Ser473) Monoclonal Antibody (1C10B8) (66444-1-IG) [thermofisher.com]
- 12. An In Vitro Assay for the Kinase Activity of mTOR Complex 2 | Springer Nature Experiments [experiments.springernature.com]
- 13. An in vitro assay for the kinase activity of mTOR complex 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Evidence for Direct Activation of mTORC2 Kinase Activity by Phosphatidylinositol 3,4,5-Trisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to mTOR Inhibitors: JR-AB2-011 vs. Torin1
In the landscape of mTOR-targeted therapies, researchers and drug development professionals are presented with a growing arsenal of inhibitory compounds. Among these, JR-AB2-011 and Torin1 have emerged as significant tools for dissecting the complexities of the mTOR signaling pathway and for potential therapeutic development. This guide provides a detailed, data-supported comparison of these two inhibitors, focusing on their mechanisms of action, potency, and selectivity to aid in the selection of the most appropriate compound for specific research needs.
At a Glance: Key Differences
| Feature | This compound | Torin1 |
| Target(s) | Selective mTORC2 | mTORC1 and mTORC2 |
| Mechanism | Blocks Rictor-mTOR association | ATP-competitive inhibitor |
| Potency (IC50) | 0.36 µM (mTORC2) | 2-10 nM (mTORC1 & mTORC2) |
Mechanism of Action: A Tale of Two Complexes
The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that forms two distinct multiprotein complexes: mTORC1 and mTORC2.[1][2] While both complexes play crucial roles in cell growth, proliferation, and survival, they have distinct downstream effectors and are regulated differently.[1]
This compound is a selective inhibitor of mTORC2.[2][3][4][5] Its unique mechanism of action involves binding to the Rictor subunit of mTORC2, thereby preventing its association with the mTOR kinase and inhibiting the complex's activity.[2][3][6] This selectivity allows for the specific interrogation of mTORC2-dependent signaling pathways. However, it is important to note that a recent 2024 study in leukemia and lymphoma cells has suggested that the metabolic effects of this compound may be independent of mTORC2 inhibition, as it did not affect AKT Ser473 phosphorylation or the mTOR-Rictor association under their experimental conditions.[7][8]
Torin1 , in contrast, is a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2.[1][9][10][11] By competing with ATP for the binding site on the mTOR kinase domain, Torin1 effectively shuts down the activity of both complexes.[10][11] This broad inhibition makes it a powerful tool for studying the global effects of mTOR signaling.
Potency and Efficacy: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The available data clearly demonstrates that Torin1 is significantly more potent than this compound.
| Inhibitor | Target | IC50 | Reference |
| This compound | mTORC2 | 0.36 µM | [2][3][5][12] |
| Torin1 | mTORC1 & mTORC2 | 2-10 nM |
The nanomolar potency of Torin1 makes it a highly effective inhibitor at lower concentrations, which can be advantageous in cellular and in vivo studies. This compound, while less potent, offers the benefit of mTORC2 selectivity.
Cellular Effects: Beyond Kinase Inhibition
The differential effects of these inhibitors on mTORC1 and mTORC2 translate to distinct cellular outcomes.
This compound , through its selective inhibition of mTORC2, has been shown to:
-
Decrease the phosphorylation of the mTORC2 substrate Akt at serine 473.[3]
-
Reduce tumor cell migration and invasion.[3]
-
Induce non-apoptotic cell death.[3]
Torin1 , by inhibiting both complexes, elicits a broader range of cellular responses, including:
-
Induction of autophagy.[1]
-
More profound impairment of cell growth and proliferation compared to the mTORC1-selective inhibitor rapamycin.[13]
Experimental Protocols
To facilitate the replication and validation of findings, detailed experimental protocols are crucial. Below are representative protocols for assessing the effects of these inhibitors.
Western Blotting for mTOR Pathway Phosphorylation
This protocol is used to determine the phosphorylation status of key mTORC1 and mTORC2 downstream targets.
-
Cell Culture and Treatment: Plate cells at a desired density and allow them to adhere overnight. Treat cells with varying concentrations of this compound, Torin1, or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of mTOR pathway proteins (e.g., p-Akt (S473), Akt, p-S6K, S6K) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
References
- 1. invivogen.com [invivogen.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Torin-1 - Wikipedia [en.wikipedia.org]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. researchgate.net [researchgate.net]
- 12. glpbio.com [glpbio.com]
- 13. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: The mTORC2 Inhibitor JR-AB2-011 and its Predecessor JR-AB2-000
In the landscape of targeted cancer therapy, the development of specific inhibitors for the mTORC2 complex has been a significant focus. This guide provides a detailed comparison of a promising mTORC2 inhibitor, JR-AB2-011, and its parent compound, JR-AB2-000, with a focus on their performance in the context of glioblastoma (GBM).
This compound, an analog of JR-AB2-000, has demonstrated enhanced anti-glioblastoma properties. Both compounds function by selectively inhibiting the mTORC2 signaling pathway through the disruption of the critical protein-protein interaction between Rictor and mTOR. This targeted approach avoids the inhibition of the related mTORC1 complex, a strategy that has been shown to have therapeutic limitations. This guide will delve into the quantitative differences in their inhibitory activity, their effects on cancer cell apoptosis, and their in vivo efficacy, supported by detailed experimental protocols.
Quantitative Performance Metrics
The following tables summarize the key quantitative data comparing the efficacy of this compound and its parent compound, JR-AB2-000.
| Compound | IC50 (μM)[1] | Ki (μM)[1] |
| This compound | 0.36[1][2] | 0.19[2] |
| JR-AB2-000 | 1.64[1] | 1.46[1] |
Table 1: In vitro inhibitory activity against Rictor-mTOR association.
| Compound | Treatment | % Apoptosis in LN229 GBM cells[1] |
| This compound | 1µM for 48h | Markedly enhanced compared to parent compound[1] |
| JR-AB2-000 | 1µM for 48h | Baseline apoptosis induction[1] |
Table 2: Induction of apoptosis in glioblastoma cells.
| Compound | Dosing Regimen | Effect on GBM Xenograft Tumor Growth[2][3] |
| This compound | 4 mg/kg/d and 20 mg/kg/d | Marked inhibition of tumor growth rate[2][3] |
| JR-AB2-000 | Not reported in comparative in vivo studies | - |
Table 3: In vivo efficacy in a glioblastoma xenograft model.
Mechanism of Action: Targeting the mTORC2 Signaling Pathway
Both this compound and JR-AB2-000 specifically target the mTORC2 complex. They exert their inhibitory effect by binding to the Rictor subunit, thereby preventing its association with mTOR to form the active mTORC2 complex. This disruption is crucial as mTORC2 is a key regulator of cell survival and proliferation, primarily through the phosphorylation of Akt at serine 473.
Caption: mTORC2 signaling pathway and the inhibitory action of this compound and JR-AB2-000.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Surface Plasmon Resonance (SPR) for Binding Affinity
This experiment was conducted to determine the binding affinity of the compounds to the Rictor protein and their ability to inhibit the Rictor-mTOR interaction.
Caption: Workflow for Surface Plasmon Resonance (SPR) analysis.
Protocol:
-
Recombinant mTOR protein was immobilized on a CM5 sensor chip.
-
For competitive binding assays, purified Rictor was pre-incubated with increasing concentrations of this compound or JR-AB2-000 for 30 minutes.
-
The Rictor-inhibitor mixtures were then injected over the immobilized mTOR.
-
The association and dissociation of Rictor to mTOR were monitored in real-time.
-
The response units were measured during the dissociation phase, and the specific binding was calculated by subtracting the signal from a control surface.
-
IC50 values were determined from the competitive binding curves.
-
The Ki values were subsequently calculated from the IC50 values.
Annexin V-FITC Staining for Apoptosis
This assay was used to quantify the percentage of apoptotic cells following treatment with the inhibitors.
Protocol:
-
LN229 glioblastoma cells were seeded in 6-well plates.
-
The cells were treated with 1µM of either this compound or JR-AB2-000 for 48 hours.
-
After treatment, both adherent and floating cells were collected.
-
The cells were washed with cold PBS and then resuspended in 1X Annexin V Binding Buffer.
-
Annexin V-FITC and Propidium Iodide (PI) were added to the cell suspension.
-
The cells were incubated for 15 minutes at room temperature in the dark.
-
The stained cells were analyzed by flow cytometry to determine the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells.
Glioblastoma Xenograft Model
This in vivo experiment was performed to evaluate the anti-tumor efficacy of this compound.
Protocol:
-
LN229 human glioblastoma cells were implanted subcutaneously into the flank of SCID mice.
-
Once tumors reached a palpable size, the mice were randomized into treatment groups.
-
Mice were treated with either vehicle control, this compound at 4 mg/kg/day, or this compound at 20 mg/kg/day for ten consecutive days.
-
Tumor growth was monitored and measured every two days.
-
The overall survival of the mice in each treatment group was recorded.
-
At the end of the study, tumors were harvested for further analysis, including immunohistochemical staining for proliferation (Ki-67) and apoptosis (TUNEL) markers.
Conclusion
The experimental data strongly indicate that this compound is a more potent and effective inhibitor of the mTORC2 complex compared to its parent compound, JR-AB2-000. Its lower IC50 and Ki values, coupled with its enhanced ability to induce apoptosis in glioblastoma cells and its significant in vivo anti-tumor activity, position this compound as a promising candidate for further development in the treatment of glioblastoma and potentially other cancers driven by aberrant mTORC2 signaling. The specificity of these compounds for mTORC2 over mTORC1 represents a key advantage, potentially leading to a better therapeutic window and reduced side effects. Further research is warranted to fully elucidate the clinical potential of this compound.
References
Validating JR-AB2-011: A Selective mTORC2 Inhibitor with a Nuanced Profile
For researchers, scientists, and drug development professionals, the precise targeting of cellular signaling pathways is paramount. The mechanistic target of rapamycin (mTOR) kinase, a central regulator of cell growth and metabolism, exists in two distinct complexes: mTORC1 and mTORC2. While mTORC1 is a well-established target, the development of specific mTORC2 inhibitors has been a significant challenge. This guide provides a comparative analysis of JR-AB2-011, a reported selective mTORC2 inhibitor, against other well-characterized mTOR inhibitors, supported by experimental data and detailed protocols to aid in its validation.
This compound has been identified as a selective inhibitor of mTORC2 with a reported IC50 value of 0.36 μM.[1][2] Its mechanism of action is attributed to its ability to block the association between Rictor, a key component of mTORC2, and mTOR, with a Ki of 0.19 μM.[1][2] This disruption is intended to specifically impede mTORC2 signaling without affecting the functions of mTORC1.[2][3]
However, recent findings have introduced a layer of complexity to the specificity profile of this compound. A 2024 study investigating its effects on leukemia and lymphoma cells suggested that the observed metabolic changes are independent of mTORC2 inhibition.[4] In the cell lines tested in this study, this compound did not affect the phosphorylation of AKT at Ser473, a canonical mTORC2 substrate, nor did it disrupt the Rictor-mTOR interaction.[4] This highlights the critical importance of empirical validation in specific cellular contexts.
Comparative Inhibitor Data
To contextualize the performance of this compound, the following table summarizes its inhibitory activity alongside that of established mTOR inhibitors: rapamycin, a well-known allosteric inhibitor of mTORC1[5][6], and Torin1, a potent ATP-competitive inhibitor of both mTORC1 and mTORC2.[7][8][9][10][11]
| Inhibitor | Target(s) | IC50 / Ki | Mechanism of Action |
| This compound | mTORC2 | IC50: 0.36 μM (mTORC2) [1][2] Ki: 0.19 μM (Rictor-mTOR association) [1][2] | Blocks Rictor-mTOR association [1][3][12] |
| Rapamycin | mTORC1 | IC50: ~0.1 nM (in HEK293 cells)[5] | Allosteric inhibitor of mTORC1 by binding to FKBP12[5][6] |
| Torin1 | mTORC1 & mTORC2 | IC50: 2-10 nM (mTORC1/2)[10][11] | ATP-competitive inhibitor of the mTOR kinase[8][9] |
mTOR Signaling and Inhibitor Action
The mTOR signaling network is a cornerstone of cellular regulation. The diagram below illustrates the distinct roles of mTORC1 and mTORC2 and the points of intervention for this compound, rapamycin, and Torin1.
Experimental Protocols for Specificity Validation
To empirically validate the specificity of this compound for mTORC2 over mTORC1, a series of well-established molecular biology assays are required.
Western Blotting for Downstream Substrate Phosphorylation
This assay directly measures the activity of mTORC1 and mTORC2 by assessing the phosphorylation status of their respective downstream targets.
Protocol:
-
Cell Culture and Treatment: Plate cells of interest (e.g., glioblastoma cell lines where this compound has shown efficacy[3][13]) and allow them to adhere overnight. Treat cells with a dose-range of this compound, a positive control for mTORC1 inhibition (Rapamycin), a positive control for dual inhibition (Torin1), and a vehicle control (DMSO) for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Western Blotting: Separate 20-30 µg of protein per sample on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane overnight at 4°C with primary antibodies specific for:
-
mTORC2 activity: p-AKT (Ser473), p-PKCα (Ser657)
-
mTORC1 activity: p-S6K (Thr389), p-4E-BP1 (Thr37/46)
-
Loading controls: Total AKT, Total S6K, β-actin
-
-
Detection: Wash the membrane and incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image with a chemiluminescence imager.
-
Analysis: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels. A selective mTORC2 inhibitor should decrease p-AKT (Ser473) and p-PKCα (Ser657) levels without significantly affecting p-S6K (Thr389) or p-4E-BP1 (Thr37/46) levels.
Co-Immunoprecipitation (Co-IP) to Assess Rictor-mTOR Interaction
This assay directly tests the proposed mechanism of action of this compound by determining its ability to disrupt the interaction between Rictor and mTOR.
Protocol:
-
Cell Culture and Treatment: Treat cells with this compound, a negative control (DMSO), and potentially a positive control if available, for a predetermined time.
-
Cell Lysis: Lyse cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Pre-clear the lysates with protein A/G agarose beads. Incubate the pre-cleared lysates with an antibody against mTOR or Rictor overnight at 4°C.
-
Immune Complex Capture: Add protein A/G agarose beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash several times with Co-IP lysis buffer to remove non-specific binding proteins.
-
Elution and Western Blotting: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluted proteins by Western blotting using antibodies against both mTOR and Rictor.
-
Analysis: A successful disruption of the Rictor-mTOR interaction by this compound will result in a decreased amount of Rictor co-immunoprecipitated with mTOR (and vice-versa) compared to the vehicle-treated control.
Experimental Workflow Diagram
The following diagram outlines the logical flow of experiments to validate the specificity of a putative mTORC2 inhibitor like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. longevity.direct [longevity.direct]
- 7. Torin-1 - Wikipedia [en.wikipedia.org]
- 8. invivogen.com [invivogen.com]
- 9. An ATP-competitive Mammalian Target of Rapamycin Inhibitor Reveals Rapamycin-resistant Functions of mTORC1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Torin1 | mTOR Inhibitor | Tocris Bioscience [tocris.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Selective Advantage: A Comparative Analysis of JR-AB2-011 and Dual mTORC1/mTORC2 Inhibitors
For researchers, scientists, and drug development professionals, the pursuit of highly selective kinase inhibitors is paramount for minimizing off-target effects and enhancing therapeutic efficacy. In the landscape of mTOR signaling, a critical regulator of cell growth and metabolism, the selective inhibition of mTOR Complex 2 (mTORC2) presents a promising therapeutic strategy. This guide provides a detailed comparison of JR-AB2-011, a selective mTORC2 inhibitor, with prominent dual mTORC1/mTORC2 inhibitors, highlighting its unique mechanism and potential advantages.
This compound distinguishes itself by selectively targeting mTORC2, a rapamycin-insensitive complex that plays a crucial role in cell survival and cytoskeletal organization, primarily through the phosphorylation of Akt at Ser473.[1][2] Unlike dual inhibitors that target both mTORC1 and mTORC2, this compound's focused mechanism of action offers a more refined tool for dissecting mTORC2-specific functions and developing targeted therapies.[3][4]
Biochemical Potency and Selectivity: A Quantitative Comparison
The efficacy of a kinase inhibitor is fundamentally defined by its potency and selectivity. This compound demonstrates a distinct profile compared to dual mTORC1/mTORC2 inhibitors like Torin 1, OSI-027, and Sapanisertib.
| Inhibitor | Target(s) | Mechanism of Action | IC50 (mTORC1) | IC50 (mTORC2) | Reference |
| This compound | mTORC2 | Blocks Rictor-mTOR association (Ki: 0.19 μM) | Inactive | 0.36 μM | [1][2][5] |
| Torin 1 | mTORC1/mTORC2 | ATP-competitive | 2 nM | 10 nM | [6] |
| OSI-027 | mTORC1/mTORC2 | ATP-competitive | 22 nM | 65 nM | [6][7][8] |
| Sapanisertib (INK-128) | mTORC1/mTORC2 | ATP-competitive | Not specified | Not specified (mTOR kinase IC50: 1 nM) | [9][10] |
Impact on Downstream Signaling and Cellular Functions
The differential targeting of mTOR complexes by these inhibitors leads to distinct effects on downstream signaling pathways and cellular processes. While this compound specifically ablates mTORC2-mediated Akt phosphorylation, dual inhibitors impact both mTORC1- and mTORC2-dependent pathways.
| Inhibitor | Effect on p-Akt (Ser473) (mTORC2 substrate) | Effect on p-S6K/p-4E-BP1 (mTORC1 substrates) | Effect on Cell Proliferation | Reference |
| This compound | Decreased | Unaffected | Inhibition | [1][2] |
| Torin 1 | Decreased | Decreased | Inhibition | [11][12] |
| OSI-027 | Decreased | Decreased | Inhibition | [7][8] |
| Sapanisertib (INK-128) | Decreased | Decreased | Inhibition | [9][10] |
Visualizing the Molecular Pathways and Experimental Designs
To further elucidate the mechanisms and experimental approaches discussed, the following diagrams provide a visual representation of the mTORC2 signaling pathway and a typical experimental workflow for evaluating mTOR inhibitors.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the validation and comparison of research findings. Below are summarized methodologies for key assays used in the characterization of mTOR inhibitors.
In Vitro mTOR Kinase Assay
This assay is designed to determine the direct inhibitory effect of a compound on the kinase activity of mTORC1 and mTORC2.
-
Immunoprecipitation of mTOR Complexes: mTORC1 and mTORC2 are separately immunoprecipitated from cell lysates (e.g., HEK293T cells) using antibodies specific to their unique components (Raptor for mTORC1, Rictor for mTORC2).[13]
-
Kinase Reaction: The immunoprecipitated complexes are incubated with a specific substrate (e.g., recombinant 4E-BP1 for mTORC1, or Akt for mTORC2) in a kinase buffer containing ATP and the test inhibitor at various concentrations.[13][14]
-
Detection of Phosphorylation: The level of substrate phosphorylation is quantified, typically through Western blotting using phospho-specific antibodies or through radiometric assays.[13][15]
-
IC50 Determination: The concentration of the inhibitor that results in 50% inhibition of kinase activity (IC50) is calculated from a dose-response curve.
Western Blot Analysis for Downstream Signaling
This technique is used to assess the effect of inhibitors on the phosphorylation status of key downstream targets of mTORC1 and mTORC2 in whole-cell lysates.
-
Cell Lysis: Cells treated with the inhibitors are lysed in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for the phosphorylated and total forms of the target proteins (e.g., p-Akt (Ser473), total Akt, p-S6K (Thr389), total S6K).
-
Detection: The bands are visualized using a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate. The band intensities are quantified to determine the relative changes in protein phosphorylation.
Cell Proliferation Assay (MTT or CellTiter-Glo)
These assays measure the number of viable cells in a culture after treatment with an inhibitor, providing an indication of its cytostatic or cytotoxic effects.
-
Cell Seeding: Cells are seeded in a 96-well plate and allowed to attach overnight.
-
Inhibitor Treatment: The cells are then treated with a range of concentrations of the inhibitor for a specified period (e.g., 48-72 hours).
-
Reagent Incubation:
-
MTT Assay: MTT reagent is added to each well and incubated, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.[16] A solubilization solution is then added to dissolve the formazan.[16]
-
CellTiter-Glo Assay: A single reagent is added that lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of metabolically active cells.[17]
-
-
Signal Measurement: The absorbance (MTT) or luminescence (CellTiter-Glo) is measured using a plate reader.
-
Data Analysis: The results are used to generate a dose-response curve and calculate the concentration of the inhibitor that causes 50% inhibition of cell growth (GI50).
Conclusion
This compound presents a valuable tool for researchers investigating the specific roles of mTORC2 in health and disease. Its selective mechanism of action, which involves the disruption of the Rictor-mTOR interaction, offers a clear advantage over dual mTORC1/mTORC2 inhibitors when the specific interrogation of mTORC2 signaling is desired.[18][19] The data and protocols presented in this guide are intended to provide a comprehensive resource for the scientific community to objectively evaluate and utilize this compound in their research endeavors. The continued development and characterization of selective mTORC2 inhibitors like this compound will undoubtedly advance our understanding of mTOR signaling and pave the way for novel therapeutic interventions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Dual inhibition of the mTORC1 and mTORC2 signaling pathways is a promising therapeutic target for adult T‐cell leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. This compound - Immunomart [immunomart.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. onclive.com [onclive.com]
- 10. onclive.com [onclive.com]
- 11. invivogen.com [invivogen.com]
- 12. Targeting the mTOR pathway using novel ATP-competitive inhibitors, Torin1, Torin2 and XL388, in the treatment of glioblastoma - ProQuest [proquest.com]
- 13. Evaluating the mTOR Pathway in Physiological and Pharmacological Settings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 19. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of JR-AB2-011 and Rictor Knockout in mTORC2 Signaling
Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the mTORC2 inhibitor JR-AB2-011 and the genetic approach of Rictor knockout. This guide synthesizes available experimental data to objectively compare their effects on cellular processes and signaling pathways, while also highlighting recent conflicting evidence regarding the mechanism of action of this compound.
The mammalian target of rapamycin complex 2 (mTORC2) is a critical signaling hub that regulates cell proliferation, survival, and metabolism. Its core component, Rictor, is essential for its kinase activity. Consequently, both the pharmacological inhibition of mTORC2 with molecules like this compound and the genetic ablation of Rictor are key research strategies to probe mTORC2 function and explore its therapeutic potential. This guide provides a comparative overview of these two approaches.
Comparative Efficacy in Cancer Cell Lines
This compound has demonstrated cytotoxic and anti-proliferative effects in various cancer cell lines, particularly in glioblastoma and melanoma. Similarly, the knockdown or knockout of Rictor has been shown to inhibit cell proliferation in several cancer models. The following tables summarize the available quantitative data.
Table 1: Effects of this compound on Cancer Cell Viability and Proliferation
| Cell Line | Cancer Type | Assay | Endpoint | IC50 / Effect | Citation |
| LN229 | Glioblastoma | XTT Proliferation | IC50 | 0.31 ± 0.17 µM | [1] |
| U87 | Glioblastoma | XTT Proliferation | IC50 | Not explicitly stated, but sensitive | [1] |
| MelJu | Melanoma | MTT | Cell Viability | ~30% reduction at 100 µM (48h) | [2] |
| MelJuso | Melanoma | MTT | Cell Viability | ~12% reduction at 100 µM (48h) | [2] |
| MelIm | Melanoma | MTT | Cell Viability | ~48% reduction at 100 µM (48h) | [2] |
| B16 | Melanoma (murine) | MTT | Cell Viability | ~37% reduction at 10 µM (48h) | [2] |
| MelIm | Melanoma | BrdU Incorporation | Proliferation | ~17% reduction at 100 µM (48h) | [2] |
Table 2: Effects of Rictor Knockdown/Knockout on Cancer Cell Proliferation
| Cell Line/Model | Cancer Type | Method | Effect on Proliferation | Citation |
| SGC7901 | Gastric Cancer | shRNA knockdown | Significantly inhibited | [3] |
| MGC803 | Gastric Cancer | shRNA knockdown | Significantly inhibited | [3] |
| p53-mutant mice | Malignant Glioma | Conditional knockout | Significantly reduced | [4] |
| HCT116, KM20, Caco-2, SW480 | Colorectal Cancer | siRNA knockdown | Significantly decreased | [5] |
The mTORC2 Signaling Pathway and Points of Intervention
The canonical mTORC2 signaling pathway is activated by growth factors and, in turn, phosphorylates key downstream effectors like AKT at Serine 473, leading to cell survival and proliferation. This compound was initially reported to act by disrupting the crucial interaction between Rictor and mTOR, thereby inhibiting the entire complex. Rictor knockout, on the other hand, completely ablates the mTORC2 complex.
Caption: Canonical mTORC2 signaling pathway and intervention points.
Conflicting Evidence on the Mechanism of this compound
A recent study in 2024 investigating the effects of this compound on leukemia and lymphoma cells has challenged the initially proposed mechanism of action.[6] This study reported that this compound induced rapid metabolic changes that were independent of mTORC2.[6] Crucially, the researchers found that:
-
This compound did not affect the phosphorylation of AKT at Serine 473, a key downstream target of mTORC2.[6]
-
The drug did not disrupt the association between mTOR and Rictor in their co-immunoprecipitation experiments.[6]
-
The metabolic effects of this compound were still observed in RICTOR-null cells, strongly suggesting an off-target or alternative mechanism.[6]
This finding necessitates a re-evaluation of this compound as a specific mTORC2 inhibitor and complicates a direct comparison with Rictor knockout, which unequivocally ablates mTORC2 function.
Proposed Experimental Workflow for Cross-Validation
To definitively cross-validate the effects of this compound with Rictor knockout, a head-to-head comparison in the same cellular context is required. The following workflow outlines a proposed experimental design.
References
- 1. cdn.thewellbio.com [cdn.thewellbio.com]
- 2. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting mTORC2 component rictor inhibits cell proliferation and promotes apoptosis in gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. toolsbiotech.com [toolsbiotech.com]
A Head-to-Head Battle in Cancer Cell Signaling: JR-AB2-011 vs. Dual PI3K/mTOR Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This has made it a prime target for the development of novel cancer therapeutics. Among the emerging strategies are selective inhibitors targeting specific nodes of this pathway and broader-spectrum dual inhibitors. This guide provides an objective comparison of a selective mTORC2 inhibitor, JR-AB2-011, and dual PI3K/mTOR inhibitors, offering insights into their mechanisms of action and performance in cancer cells based on available preclinical data.
At a Glance: Key Differences in Mechanism and Target
This compound represents a precision approach, specifically targeting the mTORC2 complex. It functions by binding to the RICTOR subunit, thereby preventing its association with mTOR and ablating mTORC2's kinase activity.[1][2] This targeted action aims to minimize off-target effects. In contrast, dual PI3K/mTOR inhibitors, such as Dactolisib (BEZ235) and Gedatolisib (PF-05212384), cast a wider net. They are designed to simultaneously block the catalytic activity of both PI3K and mTOR (both mTORC1 and mTORC2 complexes), leading to a comprehensive shutdown of this critical signaling axis.
dot
Caption: Mechanism of Action Comparison.
Performance in Cancer Cells: A Data-Driven Comparison
While direct head-to-head comparative studies are limited, we can collate data from various preclinical investigations to provide a comparative overview of the efficacy of this compound and representative dual PI3K/mTOR inhibitors in different cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50 Values)
| Inhibitor | Type | Target(s) | Cancer Type | IC50 | Reference |
| This compound | Selective mTORC2 | mTORC2 | Glioblastoma | 0.36 µM | [1] |
| Dactolisib (BEZ235) | Dual PI3K/mTOR | p110α, p110γ, p110δ, mTOR | Acute Lymphoblastic Leukemia | 13-26 nM (proliferation) | |
| p110β | 75 nM | ||||
| Gedatolisib (PF-05212384) | Dual PI3K/mTOR | PI3Kα, PI3Kγ, mTOR | Breast Cancer | 0.4 nM (PI3Kα), 5.4 nM (PI3Kγ), 1.6 nM (mTOR) |
Table 2: Effects on Cancer Cell Functions
| Inhibitor | Cancer Type | Effect on Proliferation | Effect on Migration/Invasion | Effect on Apoptosis | Reference |
| This compound | Glioblastoma, Melanoma | Inhibition | Inhibition | Induction | [1] |
| Dactolisib (BEZ235) | Various Solid Tumors | Inhibition | Inhibition | Induction | |
| Gedatolisib (PF-05212384) | Various Solid Tumors | Inhibition | Not extensively reported | Induction |
The PI3K/Akt/mTOR Signaling Pathway Under Attack
The following diagram illustrates the points of intervention for both this compound and dual PI3K/mTOR inhibitors within the PI3K/Akt/mTOR signaling cascade.
dot
Caption: PI3K/Akt/mTOR Pathway Inhibition.
Experimental Protocols
To facilitate the replication and validation of findings, detailed methodologies for key experiments are provided below.
1. Cell Viability Assay (MTT Assay)
This protocol is used to assess the effect of inhibitors on cancer cell proliferation and viability.
dot
Caption: MTT Assay Workflow.
-
Procedure:
-
Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of this compound or a dual PI3K/mTOR inhibitor.
-
Following an incubation period of 24, 48, or 72 hours, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
After a 2-4 hour incubation, a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
-
2. Western Blot Analysis for Signaling Pathway Modulation
This technique is employed to determine the effect of the inhibitors on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway.
-
Procedure:
-
Cancer cells are treated with the inhibitors for a specified time.
-
Cells are lysed, and protein concentration is determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of proteins such as Akt (Ser473), S6K, and 4E-BP1.
-
After washing, the membrane is incubated with HRP-conjugated secondary antibodies.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
3. Cell Migration and Invasion Assays
These assays evaluate the impact of the inhibitors on the migratory and invasive potential of cancer cells.
-
Wound Healing (Scratch) Assay:
-
Cells are grown to confluence in a culture plate.
-
A "scratch" or cell-free gap is created in the monolayer using a pipette tip.
-
The cells are then treated with the inhibitor.
-
The closure of the scratch is monitored and imaged at different time points. The rate of migration is quantified by measuring the change in the width of the gap.
-
-
Transwell Invasion Assay:
-
The upper chamber of a Transwell insert is coated with a basement membrane matrix (e.g., Matrigel).
-
Cancer cells, pre-treated with the inhibitor, are seeded in the upper chamber in serum-free media.
-
The lower chamber is filled with media containing a chemoattractant (e.g., fetal bovine serum).
-
After incubation, non-invading cells on the upper surface of the membrane are removed.
-
Invading cells on the lower surface are fixed, stained, and counted under a microscope.
-
Conclusion: A Tale of Two Strategies
The choice between a selective mTORC2 inhibitor like this compound and a dual PI3K/mTOR inhibitor is a strategic one, dependent on the specific cancer context and therapeutic goals.
-
This compound offers a highly targeted approach, potentially leading to a more favorable side-effect profile by avoiding the broad inhibition of PI3K and mTORC1. This specificity may be advantageous in tumors where mTORC2 is the primary driver of malignancy.
-
Dual PI3K/mTOR inhibitors provide a powerful, multi-pronged attack on the PI3K/Akt/mTOR pathway. This broad inhibition can be more effective in cancers with multiple alterations within this pathway, potentially overcoming some mechanisms of resistance that might arise with more targeted therapies. However, this broader activity may also be associated with increased toxicity.
Further direct comparative studies are warranted to definitively delineate the therapeutic advantages of each approach in specific cancer types and patient populations. The data presented in this guide serves as a valuable resource for researchers navigating the complex landscape of PI3K/Akt/mTOR pathway-targeted therapies.
References
Assessing the Selectivity of JR-AB2-011 in Kinase Screening Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin (mTOR) signaling pathway is a critical regulator of cell growth, proliferation, and survival, making it a prime target in cancer therapy. The mTOR kinase exists in two distinct multiprotein complexes, mTORC1 and mTORC2. While mTORC1 is sensitive to the allosteric inhibitor rapamycin, mTORC2 is largely insensitive, necessitating the development of specific inhibitors to probe its function and therapeutic potential. JR-AB2-011 has emerged as a selective inhibitor of mTORC2, and this guide provides a comprehensive comparison of its performance against other mTOR inhibitors, supported by experimental data and detailed protocols.
Executive Summary
This compound is a selective mTORC2 inhibitor that functions by disrupting the crucial interaction between Rictor and mTOR.[1][2] This allosteric mechanism of inhibition contrasts with ATP-competitive inhibitors that target the kinase domain of mTOR. This guide presents a comparative analysis of this compound with dual mTORC1/mTORC2 inhibitors and other compounds reported to inhibit mTORC2, highlighting differences in their selectivity and mechanism of action.
Data Presentation: Comparative Inhibitor Activity
The following tables summarize the inhibitory activities of this compound and selected alternative mTOR inhibitors against mTORC2. It is important to note that the data are compiled from various sources and experimental conditions may differ.
Table 1: Potency and Selectivity of mTORC2 Inhibitors
| Compound | Type | mTORC2 IC50/Ki | mTORC1 IC50 | Notes |
| This compound | mTORC2-selective (Rictor-mTOR interaction disruptor) | IC50: 0.36 µM [1][2][3][4][5][6][7] Ki: 0.19 µM [1][2][3][5][6][7] | No appreciable effect on mTORC1 signaling.[3][5][8] | Selectively binds to Rictor, preventing its association with mTOR.[8][9] |
| Torin 1 | Dual mTORC1/mTORC2 inhibitor (ATP-competitive) | IC50: 10 nM[9][10][11] | IC50: 2 nM[9][11] | Potent and selective ATP-competitive mTOR inhibitor.[3] |
| OSI-027 | Dual mTORC1/mTORC2 inhibitor (ATP-competitive) | IC50: 65 nM[1][4][11][12][13][14] | IC50: 22 nM[1][4][11][12][13][14] | Selective for mTOR over PI3K kinases.[1][12][14] |
| Omipalisib (GSK2126458) | Dual PI3K/mTOR inhibitor (ATP-competitive) | Ki: 0.3 nM[7][11][15] | Ki: 0.18 nM[7][11][15] | Highly potent inhibitor of both PI3K and mTOR.[15][16] |
| Aloe emodin | Reported mTORC2 inhibitor | IC50 values vary by cell line (e.g., 11-34 µM)[17] | Not specified | Natural compound reported to bind to mTORC2 and inhibit its kinase activity.[18] |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are protocols for key assays used to assess the selectivity and mechanism of action of mTORC2 inhibitors.
In Vitro mTORC2 Kinase Assay
This assay measures the ability of a compound to directly inhibit the kinase activity of immunoprecipitated mTORC2.
Materials:
-
Cell lysis buffer (e.g., CHAPS-based buffer)
-
Antibody against a specific mTORC2 subunit (e.g., anti-Rictor)
-
Protein A/G magnetic beads
-
Kinase assay buffer (25 mM Tris-HCl pH 7.5, 5 mM β-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2)[19]
-
Inactive recombinant substrate (e.g., GST-tagged AKT1)
-
ATP
-
Test compound (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting phosphorylated and total substrate (e.g., anti-phospho-Akt (Ser473) and anti-GST)
Procedure:
-
Lyse cells expressing mTORC2 and immunoprecipitate the complex using an anti-Rictor antibody coupled to protein A/G beads.
-
Wash the immunoprecipitates extensively with lysis buffer and then with kinase assay buffer.
-
Resuspend the beads in kinase assay buffer containing the inactive substrate (e.g., 1 µg of GST-AKT1).
-
Add the test compound at various concentrations and incubate for a specified time (e.g., 15-30 minutes) at 30°C.
-
Initiate the kinase reaction by adding ATP (e.g., 100 µM final concentration) and incubate for 30 minutes at 30°C.[19]
-
Terminate the reaction by adding SDS-PAGE sample buffer and boiling.
-
Analyze the samples by SDS-PAGE and Western blotting using antibodies against the phosphorylated and total substrate to determine the extent of inhibition.
Rictor-mTOR Co-Immunoprecipitation Assay
This assay is used to determine if a compound disrupts the interaction between Rictor and mTOR, the mechanism of action for this compound.
Materials:
-
Cell lysis buffer (e.g., 0.3% CHAPS buffer)[20]
-
Antibody against mTOR or Rictor for immunoprecipitation
-
Protein A/G magnetic beads
-
Test compound (e.g., this compound)
-
SDS-PAGE and Western blotting reagents
-
Antibodies for detecting mTOR and Rictor
Procedure:
-
Treat cells with the test compound for the desired time and concentration.
-
Lyse the cells in a mild lysis buffer (e.g., 0.3% CHAPS) to preserve protein-protein interactions.
-
Pre-clear the cell lysates to reduce non-specific binding.
-
Incubate the lysates with an antibody against either mTOR or Rictor overnight at 4°C.
-
Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.
-
Wash the beads several times with lysis buffer.
-
Elute the protein complexes by boiling in SDS-PAGE sample buffer.
-
Analyze the immunoprecipitates by SDS-PAGE and Western blotting, probing for the co-immunoprecipitated protein (e.g., if mTOR was immunoprecipitated, blot for Rictor, and vice-versa). A decrease in the co-precipitated protein in the presence of the compound indicates disruption of the interaction.
Mandatory Visualizations
Signaling Pathway of mTORC2
Caption: Simplified mTORC2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing Inhibitor Selectivity
Caption: Workflow for evaluating the selectivity and mechanism of action of an mTORC2 inhibitor.
Discussion and Conclusion
This compound demonstrates a distinct and selective mechanism of mTORC2 inhibition by preventing the association of Rictor with mTOR.[8][9] This contrasts with ATP-competitive inhibitors like Torin 1 and OSI-027, which target the kinase domain of mTOR and consequently inhibit both mTORC1 and mTORC2. The selectivity of this compound for mTORC2 over mTORC1 is a key advantage, as it allows for the specific interrogation of mTORC2-dependent signaling pathways without the confounding effects of mTORC1 inhibition.
However, it is crucial to consider the experimental context. A recent study in leukemia cell lines suggested that the metabolic effects of this compound might occur independently of mTORC2 inhibition, as the disruption of the Rictor-mTOR complex and subsequent decrease in Akt phosphorylation were not observed under their experimental conditions.[21] This highlights that the efficacy and mechanism of action of this compound can be cell-type specific and may be influenced by the duration and concentration of the treatment.
References
- 1. mTOR kinase inhibitors as potential cancer therapeutic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Specific Activation of mTORC1 by Rheb G-protein in Vitro Involves Enhanced Recruitment of Its Substrate Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. portlandpress.com [portlandpress.com]
- 6. The mTORC2 signaling network: targets and cross-talks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mTORC2 - Wikipedia [en.wikipedia.org]
- 9. rapamycin.us [rapamycin.us]
- 10. amsbio.com [amsbio.com]
- 11. selleckchem.com [selleckchem.com]
- 12. Preclinical characterization of OSI-027, a potent and selective inhibitor of mTORC1 and mTORC2: distinct from rapamycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. medchemexpress.com [medchemexpress.com]
- 16. Omipalisib | PI 3-kinase | Tocris Bioscience [tocris.com]
- 17. Aloe-emodin as drug candidate for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Proximity labeling of endogenous RICTOR identifies mTOR complex 2 regulation by ADP ribosylation factor ARF1 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mTOR complex 2 signaling and functions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the mTORC2-Independent Effects of JR-AB2-011: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of JR-AB2-011 with other mTOR inhibitors, focusing on the emerging evidence for its mTORC2-independent effects. The information presented herein is intended to assist researchers in designing experiments, interpreting results, and making informed decisions about the use of these compounds in their studies.
Introduction
This compound has been widely characterized as a selective inhibitor of mTOR Complex 2 (mTORC2), acting by disrupting the crucial interaction between Rictor and mTOR.[1][2][3][4] This mechanism has been foundational to its use in cancer research, particularly in glioblastoma, where it has demonstrated significant anti-tumor properties.[3][4] However, recent studies have brought to light a novel aspect of this compound's activity, suggesting that it can induce rapid metabolic changes in leukemia and lymphoma cells through a mechanism that is independent of mTORC2 inhibition.[5][6][7]
This guide will delve into the experimental data supporting both the established mTORC2-dependent and the newly discovered mTORC2-independent effects of this compound. We will compare its performance with that of established mTOR inhibitors, namely Rapamycin (an mTORC1 inhibitor) and dual mTORC1/mTORC2 inhibitors, to provide a clearer understanding of its unique pharmacological profile.
Comparative Data on mTOR Inhibitors
The following table summarizes the key characteristics and effects of this compound in comparison to other mTOR inhibitors. This data is compiled from multiple studies and provides a quantitative basis for evaluating their distinct mechanisms of action.
| Compound | Primary Target(s) | IC50 / Ki | Key Cellular Effects | Relevant Cell Lines |
| This compound | mTORC2 (Rictor-mTOR interaction) / Putative Off-Target(s) | IC50: 0.36 µM (mTORC2)[1][4]; Ki: 0.19 µM (Rictor-mTOR)[1][4] | Inhibits phosphorylation of AKT (Ser-473) in some models[1][3]; Reduces cell migration and invasion[1][8]; Induces non-apoptotic cell death[1]; Rapidly decreases oxygen consumption rate (OCR) independent of mTORC2[5][6][7] | Glioblastoma (LN229)[3], Melanoma (MelJu, MelJuso, MelIm, B16)[1][8], Leukemia/Lymphoma (Jurkat, Karpas-299)[5][6][7] |
| Rapamycin | mTORC1 | - | Inhibits mTORC1 signaling[7]; Can inhibit mTORC2 in some cell lines (e.g., Jurkat)[7] | Jurkat[7], various cancer cell lines |
| Dual mTORC1/2 Inhibitors | mTORC1 and mTORC2 | Varies by compound | Inhibit both mTORC1 and mTORC2 signaling pathways[7] | Various cancer cell lines |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are essential for reproducing the findings and for designing further investigations into the mechanism of action of this compound.
Analysis of Cellular Metabolism using Seahorse XF Analyzer
This protocol is adapted from the methodology used to identify the mTORC2-independent metabolic effects of this compound.[5][6][7]
-
Cell Seeding: Plate leukemia/lymphoma cells in a Seahorse XF96 cell culture microplate at an appropriate density.
-
Compound Treatment: Incubate cells with this compound (e.g., 5-10 µM) or a vehicle control for a specified period (e.g., 1 hour for rapid effects).[7] Rapamycin can be used as a comparator.[7]
-
Seahorse Assay: Measure the Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) using a Seahorse XF Analyzer. This allows for the real-time assessment of mitochondrial respiration and glycolysis.
-
Data Analysis: Analyze the changes in OCR and ECAR in response to the compound treatment to determine the metabolic phenotype.
Western Blotting for mTORC2 Activity
This protocol is used to assess the phosphorylation status of AKT at Serine 473, a canonical downstream target of mTORC2.[5][6][7]
-
Cell Lysis: Treat cells with this compound or control compounds for the desired duration. Lyse the cells in a suitable buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against phospho-AKT (Ser473) and total AKT. Use appropriate secondary antibodies conjugated to HRP or a fluorescent dye.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence or fluorescence detection system. Quantify the band intensities to determine the ratio of phosphorylated to total AKT.
Co-Immunoprecipitation of mTOR and Rictor
This protocol is designed to directly assess the effect of this compound on the interaction between mTOR and Rictor.[3][5][6]
-
Cell Lysis: Lyse cells treated with this compound or a control in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against mTOR or Rictor overnight. Add protein A/G beads to pull down the antibody-protein complexes.
-
Washing: Wash the beads several times to remove non-specific binding.
-
Elution and Western Blotting: Elute the protein complexes from the beads and analyze the presence of the co-immunoprecipitated protein (Rictor or mTOR, respectively) by Western blotting as described above.
Visualizing the Mechanisms of Action
The following diagrams illustrate the signaling pathways and experimental workflows discussed in this guide.
Caption: mTOR Signaling Pathways and Inhibitor Targets.
Caption: Workflow for Validating this compound's Effects.
Discussion and Future Directions
The evidence presented in recent literature strongly suggests that this compound possesses a more complex pharmacological profile than previously understood. While its ability to inhibit mTORC2 by disrupting the Rictor-mTOR interaction is well-documented in certain cellular contexts, the discovery of its rapid, mTORC2-independent effects on cellular metabolism opens up new avenues of investigation.[5][6][7][9]
For researchers, these findings underscore the importance of empirically validating the mechanism of action of any inhibitor within the specific biological system under study. The observation that this compound's effects on AKT phosphorylation and the mTOR-Rictor interaction can be cell-type dependent highlights the need for careful experimental controls.[5][6][7]
Future research should focus on identifying the direct molecular target(s) responsible for the mTORC2-independent metabolic effects of this compound. This will not only provide a more complete understanding of this compound's activity but may also uncover novel regulatory nodes in cellular metabolism that could be exploited for therapeutic benefit. For drug development professionals, the dual mechanism of action of this compound could represent an opportunity for developing novel anti-cancer strategies that simultaneously target both signaling and metabolic pathways.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 4. cancer-research-network.com [cancer-research-network.com]
- 5. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma | MDPI [mdpi.com]
- 9. researchgate.net [researchgate.net]
A Comparative Guide: JR-AB2-011 vs. RNAi-Mediated Rictor Knockdown for mTORC2 Inhibition
For Researchers, Scientists, and Drug Development Professionals
The mechanistic target of rapamycin complex 2 (mTORC2) is a critical signaling hub that regulates cell proliferation, survival, and metabolism. Its dysregulation is implicated in numerous diseases, most notably cancer. Consequently, the specific inhibition of mTORC2 is a keenly pursued therapeutic strategy. Two prominent methods for achieving this are the use of the small molecule inhibitor JR-AB2-011 and RNA interference (RNAi)-mediated knockdown of the essential mTORC2 component, Rictor. This guide provides an objective comparison of these two approaches, supported by experimental data, to aid researchers in selecting the most appropriate method for their studies.
Mechanism of Action
This compound is a small molecule designed as a selective inhibitor of mTORC2.[1][2] Its primary mechanism of action is reported to be the disruption of the crucial protein-protein interaction between Rictor and mTOR, the catalytic subunit of the complex.[1][3] By binding to Rictor, this compound is intended to prevent the assembly and activation of mTORC2, thereby inhibiting the phosphorylation of its downstream targets, such as Akt at serine 473 (p-AKT Ser473).[1][4]
Performance Comparison
The efficacy of both methods can be assessed by their ability to reduce mTORC2 signaling and impact cellular phenotypes. The following tables summarize quantitative data from various studies.
Table 1: Efficacy of this compound on mTORC2 Signaling and Cellular Phenotypes
| Cell Line | Concentration | Treatment Duration | Effect on p-AKT (Ser473) | Other Observed Effects | Reference |
| Glioblastoma (U87, LN229) | Submicromolar | Not specified | Marked inhibition | Inhibition of cell growth, motility, and invasion | [7] |
| Melanoma (MelIm) | 50 µM, 250 µM | 48 hours | Dose-dependent decrease | Reduced cell viability and proliferation; decreased MMP2 activity | [1][8] |
| Leukemia/Lymphoma | 5-10 µM | Up to 48 hours | No significant effect | Rapid drop in cell respiration | [5][6] |
| Cell Line | Transfection Method | Post-transfection Time | Rictor Protein Knockdown | Effect on p-AKT (Ser473) | Reference |
| Glioblastoma (U251MG) | siRNA | 96 hours | ~81% | ~66% reduction | [4] |
| Glioblastoma (U118MG) | siRNA | 96 hours | ~83% | ~68% reduction | [4] |
| Glioblastoma (LN229) | siRNA | 96 hours | ~88% | No significant reduction | [4] |
| Breast Cancer (MDA-MB-231) | siRNA | Not specified | Significant knockdown | Reduction in EGF-induced phosphorylation | |
| Renal Carcinoma (786-0) | siRNA | 96 hours | Significant knockdown | Reduction in p-NDRG1 (mTORC2 substrate) | [9] |
Specificity and Off-Target Effects
Experimental Protocols
Representative Protocol for this compound Treatment
-
Cell Culture: Plate cells at a desired density in appropriate growth medium and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in cell culture medium to achieve the desired final concentrations (e.g., 10 µM to 250 µM).
-
Treatment: Replace the existing cell culture medium with the medium containing this compound or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for the desired duration (e.g., 24-72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Downstream Analysis: Following incubation, harvest the cells for analysis of protein expression (e.g., Western blot for p-AKT, Rictor), cell viability (e.g., MTT assay), or other relevant phenotypic assays.
General Protocol for siRNA-Mediated Rictor Knockdown
-
Cell Seeding: Seed cells in a multi-well plate at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
Dilute the Rictor-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
In a separate tube, dilute a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow for complex formation.
-
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh, serum-free medium.
-
Incubation: Incubate the cells with the transfection complexes for 4-6 hours at 37°C. After this period, replace the medium with complete growth medium.
-
Post-Transfection Incubation: Continue to incubate the cells for 48-96 hours to allow for Rictor protein depletion.
-
Analysis of Knockdown Efficiency: Harvest the cells and assess the level of Rictor protein knockdown and the effect on downstream signaling pathways using Western blotting or qPCR.
Visualizing the Methodologies
Signaling Pathway and Inhibition Mechanisms
Caption: mTORC2 signaling cascade and points of intervention for this compound and RNAi.
Experimental Workflow Comparison
Caption: Comparative experimental timelines for this compound treatment and RNAi knockdown.
Summary and Recommendations
| Feature | This compound | RNAi-Mediated Rictor Knockdown |
| Mechanism | Small molecule inhibitor targeting Rictor-mTOR interaction. Recent evidence suggests potential mTORC2-independent effects. | Post-transcriptional gene silencing of Rictor via mRNA degradation. |
| Speed of Action | Relatively rapid, with effects observable within hours to days. | Slower, requiring 48-96 hours for significant protein depletion. |
| Specificity | Designed to be mTORC2-specific, but recent data raises questions about off-target effects in certain cell types. | Highly specific to the Rictor gene, but susceptible to sequence-dependent off-target effects. |
| Ease of Use | Simple addition to cell culture medium. | Requires transfection optimization, which can be cell-type dependent. |
| Reversibility | Reversible upon removal of the compound. | Not easily reversible in the short term. |
| Throughput | Amenable to high-throughput screening. | Can be adapted for high-throughput screening, but more complex. |
-
This compound provides a convenient, rapid, and reversible means of inhibiting mTORC2 signaling. Its ease of use makes it suitable for high-throughput applications. However, researchers should be cognizant of the emerging evidence for potential mTORC2-independent effects and should validate its mechanism of action in their specific experimental system, ideally by comparing its effects to those of Rictor knockdown.
References
- 1. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Knockout/Knockdown Target Confirmation by Western Blot Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 3. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. licorbio.com [licorbio.com]
- 7. origene.com [origene.com]
- 8. researchgate.net [researchgate.net]
- 9. devtoolsdaily.com [devtoolsdaily.com]
- 10. sketchviz.com [sketchviz.com]
- 11. PI3K/AKT/mTOR pathway inhibitors inhibit the growth of melanoma cells with mTOR H2189Y mutations in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Genetic silencing of AKT induces melanoma cell death via mTOR suppression - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Cancer Therapy: Unraveling the Nuances of mTOR Inhibition
A comprehensive literature review comparing the novel mTORC2-selective inhibitor, JR-AB2-011, with established mTOR inhibitors, offering researchers a data-driven guide to understanding their distinct mechanisms and therapeutic potential.
In the intricate landscape of cancer cell signaling, the mechanistic target of rapamycin (mTOR) stands as a pivotal regulator of growth, proliferation, and survival. Consequently, mTOR inhibitors have emerged as a cornerstone of targeted cancer therapy. This guide provides a detailed comparison of the novel and selective mTORC2 inhibitor, this compound, with well-established mTOR inhibitors, including allosteric mTORC1 inhibitors (rapamycin and its analogs) and dual PI3K/mTOR inhibitors. Our analysis is grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers, scientists, and drug development professionals.
Mechanism of Action: A Tale of Two Complexes
The mTOR protein kinase exists in two distinct multiprotein complexes: mTORC1 and mTORC2. While both play crucial roles in cell signaling, they have different downstream effectors and are regulated by distinct mechanisms. This distinction is central to understanding the therapeutic profiles of different mTOR inhibitors.
This compound charts a unique course by selectively targeting mTORC2. It functions by directly binding to the mTORC2-specific protein, Rictor, thereby blocking its association with mTOR.[1][2][3] This selective inhibition of mTORC2 disrupts downstream signaling pathways, most notably the phosphorylation of Akt at serine 473, a key event in promoting cell survival and proliferation.[1][4]
In contrast, the first generation of mTOR inhibitors, such as rapamycin and its analogs (everolimus and temsirolimus ), are allosteric inhibitors of mTORC1. They achieve this by forming a complex with the intracellular protein FKBP12, which then binds to the FKBP12-rapamycin binding (FRB) domain of mTOR, leading to the inhibition of mTORC1 signaling.[5][6][7] While highly effective against mTORC1, their impact on mTORC2 is generally considered to be indirect and cell-type dependent, often requiring prolonged exposure.[5]
A newer class of dual PI3K/mTOR inhibitors has been developed to simultaneously target both the PI3K pathway and both mTOR complexes (mTORC1 and mTORC2). These are ATP-competitive inhibitors that bind to the kinase domain of mTOR and PI3K, offering a broader and potentially more potent inhibition of the entire PI3K/Akt/mTOR signaling axis.[][9][10][11]
Figure 1. Simplified signaling pathway illustrating the targets of different classes of mTOR inhibitors.
Comparative Efficacy: A Look at the Numbers
A direct comparison of the half-maximal inhibitory concentration (IC50) values provides a quantitative measure of a drug's potency. However, it is crucial to note that these values are highly dependent on the cell line and the experimental conditions. The following tables summarize the available IC50 data for this compound and other mTOR inhibitors.
Table 1: In Vitro Potency of this compound
| Compound | Target | IC50 | Ki | Cell Line Context | Reference |
| This compound | mTORC2 | 0.36 µM | 0.19 µM | Glioblastoma | [1][2][3] |
Table 2: In Vitro Potency of Rapamycin and Analogs
| Compound | Target | IC50 | Cell Line | Reference |
| Rapamycin | mTORC1 | ~0.1 nM | HEK293 | [7] |
| Rapamycin | mTORC1 | 1.38 nM | HCT-116 (colorectal) | [12] |
| Rapamycin | mTORC1 | 15 µM | Ca9-22 (oral) | [13] |
| Everolimus | mTOR | 1.6-2.4 nM | Cell-free assay | [14] |
| Everolimus | mTOR | 71 nM | BT474 (breast) | [14] |
| Everolimus | mTOR | 20.45 µM | SCCOHT-CH-1 (ovarian) | [15] |
| Temsirolimus | mTOR | 1.76 µM | Cell-free assay | [16][17] |
| Temsirolimus | mTOR | 1.6 nM | SKBr3 (breast) | [18] |
| Temsirolimus | mTOR | 0.35 µM | A498 (renal) | [17][19] |
Table 3: In Vitro Potency of Dual PI3K/mTOR Inhibitors
| Compound | Target | IC50 (mTOR) | Cell Line Context | Reference |
| BEZ235 | PI3K/mTOR | 20.7 nM | Not specified | [] |
| BGT226 | PI3K/mTOR | Not specified | ALL cell lines | [9] |
| GDC-0941 | PI3K/mTOR | 580 nM | Not specified | [][20] |
| PKI-587 | PI3K/mTOR | 1.6 nM | Not specified | [] |
From the available data, it is evident that the potency of mTOR inhibitors varies significantly across different compounds and cancer types. Rapamycin and its analogs can exhibit high potency, with IC50 values in the low nanomolar range in sensitive cell lines. Dual PI3K/mTOR inhibitors also demonstrate potent inhibition, often in the nanomolar range. This compound's IC50 of 0.36 µM for mTORC2 inhibition in glioblastoma is a key benchmark for this novel compound.
Experimental Data and Protocols
A deeper dive into the experimental findings reveals the distinct cellular effects of these inhibitors.
This compound: Targeting mTORC2 to Inhibit Tumor Progression
Studies on this compound have demonstrated its efficacy in preclinical models of glioblastoma and melanoma.
-
Glioblastoma: In glioblastoma (GBM) cell lines, this compound has been shown to inhibit cell proliferation, motility, and invasiveness.[3] In vivo studies using GBM xenografts in mice revealed that treatment with this compound led to a significant reduction in tumor growth and prolonged survival.[2][3]
-
Melanoma: In various melanoma cell lines, this compound significantly reduced cell viability and proliferation in a dose-dependent manner.[4] Furthermore, it impaired the migration and invasion capacity of melanoma cells, which was associated with a decrease in the activity of matrix metalloproteinase-2 (MMP2).[1][4] In a mouse model of melanoma liver metastasis, this compound treatment resulted in a significant decrease in the hepatic tumor burden.[1]
Experimental Protocol: Cell Viability Assay (MTT Assay)
A common method to assess the effect of an inhibitor on cell viability is the MTT assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the inhibitor (e.g., this compound, rapamycin) for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are solubilized using a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Figure 2. A typical workflow for a cell viability (MTT) assay.
Rapamycin and Analogs: The mTORC1 Gatekeepers
The effects of rapamycin and its analogs are primarily mediated through the inhibition of mTORC1.
-
Cell Cycle Arrest: A hallmark of mTORC1 inhibition is the induction of G1 cell cycle arrest.[18]
-
Inhibition of Protein Synthesis: mTORC1 is a master regulator of protein synthesis, and its inhibition leads to a decrease in the translation of key proteins required for cell growth and proliferation.[17]
-
Autophagy Induction: mTORC1 is a negative regulator of autophagy. Therefore, inhibitors like rapamycin can induce autophagy, a cellular self-degradation process that can have both pro-survival and pro-death roles in cancer.[7][13][18]
Dual PI3K/mTOR Inhibitors: A Two-Pronged Attack
By targeting both PI3K and mTOR, these inhibitors can overcome some of the resistance mechanisms observed with mTORC1-selective inhibitors.
-
Broad Anti-proliferative Activity: Dual PI3K/mTOR inhibitors have demonstrated potent anti-proliferative effects across a wide range of cancer cell lines.[][9]
-
Overcoming Feedback Loops: Inhibition of mTORC1 can lead to a feedback activation of the PI3K/Akt pathway. By simultaneously inhibiting PI3K, dual inhibitors can abrogate this feedback loop, leading to a more sustained inhibition of the pathway.[11]
Experimental Protocol: Western Blotting for Signaling Pathway Analysis
Western blotting is a key technique to investigate the effects of inhibitors on specific signaling pathways.
-
Cell Lysis: Cells treated with the inhibitor are lysed to extract total protein.
-
Protein Quantification: The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked with a protein-rich solution (e.g., milk or bovine serum albumin) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the proteins of interest (e.g., phospho-Akt, total Akt, phospho-S6K, total S6K).
-
Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.
-
Detection: The signal is detected using a chemiluminescent substrate, and the protein bands are visualized.
Conclusion: A New Era of Specificity in mTOR Targeting
The development of this compound marks a significant step forward in the quest for more precise and effective cancer therapies. Its selectivity for mTORC2 offers a unique therapeutic window, potentially minimizing some of the side effects associated with broader mTOR inhibition. While direct comparative studies with other mTOR inhibitors are still needed, the existing preclinical data for this compound in glioblastoma and melanoma are promising.
Established mTORC1 inhibitors like rapamycin and its analogs remain valuable tools in the oncologist's arsenal, particularly in certain cancer types. The advent of dual PI3K/mTOR inhibitors provides a powerful strategy to overcome resistance and achieve a more comprehensive blockade of the PI3K/Akt/mTOR pathway.
Ultimately, the choice of an mTOR inhibitor will depend on the specific cancer type, its underlying molecular characteristics, and the desired therapeutic outcome. This guide provides a foundational understanding of the key differences between this compound and other mTOR inhibitors, empowering researchers to make informed decisions in their pursuit of novel and effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Enigma of Rapamycin Dosage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of everolimus, a novel mTOR inhibitor, against basal-like triple-negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 9. Efficacy of dual PI-3K and mTOR inhibitors in vitro and in vivo in acute lymphoblastic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? | MDPI [mdpi.com]
- 12. ar.iiarjournals.org [ar.iiarjournals.org]
- 13. Rapamycin inhibits oral cancer cell growth by promoting oxidative stress and suppressing ERK1/2, NF-κB and beta-catenin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. selleckchem.com [selleckchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Temsirolimus | Apoptosis | mTOR | Autophagy | TargetMol [targetmol.com]
- 17. selleckchem.com [selleckchem.com]
- 18. Temsirolimus | mTOR | Tocris Bioscience [tocris.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. books.rsc.org [books.rsc.org]
benchmarking JR-AB2-011 performance against established tool compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of the selective mTORC2 inhibitor, JR-AB2-011, against other established tool compounds targeting the mTOR pathway. The information is intended to assist researchers in selecting the most appropriate tool compound for their specific experimental needs.
Introduction to this compound
This compound is a selective inhibitor of mTOR Complex 2 (mTORC2) that functions by blocking the crucial interaction between Rictor and mTOR.[1][2] This allosteric inhibition mechanism prevents the downstream signaling cascade regulated by mTORC2, which is implicated in cell survival, proliferation, and migration. Primarily investigated in the context of glioblastoma and melanoma, this compound has demonstrated anti-tumor properties both in vitro and in in vivo models.[3][4]
Comparative Analysis of mTORC2 Inhibitors
A direct, head-to-head comparative study of this compound against a wide array of established mTORC2 inhibitors in the same experimental systems is not extensively available in the current literature. However, by compiling data from various studies, we can construct a comparative overview. It is crucial to interpret this data with caution, as experimental conditions can vary significantly between studies.
Quantitative Performance Metrics
The following table summarizes the inhibitory concentrations (IC50 and Ki) of this compound and other commonly used mTOR inhibitors.
| Compound | Target(s) | IC50 (mTORC2) | Ki (Rictor-mTOR) | Key References |
| This compound | mTORC2 (selective) | 0.36 µM | 0.19 µM | [1][5] |
| CID613034 (Parent compound of this compound) | mTORC2 (selective) | Submicromolar | Not Reported | [4] |
| Torin1 | mTORC1/mTORC2 | 10 nM | Not Applicable | [6] |
| AZD8055 | mTORC1/mTORC2 | Not specified, potent inhibitor | Not Applicable | [7][8] |
| OSI-027 | mTORC1/mTORC2 | Potent inhibitor | Not Applicable | [3] |
| KU-0063794 | mTORC1/mTORC2 | ~10 nM | Not Applicable | |
| PP242 | mTORC1/mTORC2 | 58 nM | Not Applicable | [9] |
Note: The IC50 values listed above were determined in different studies and cell systems and should be used as a general reference rather than for direct comparison.
A recent study in 2024 has suggested that in certain leukemia and lymphoma cell lines, the metabolic effects of this compound may be independent of mTORC2 inhibition, as it did not affect AKT Ser473 phosphorylation or the mTOR-Rictor interaction under their experimental conditions.[10][11] This highlights the importance of validating the mechanism of action in the specific cellular context of interest.
Signaling Pathway and Experimental Workflows
To visualize the mechanism of action and the experimental procedures used to characterize these inhibitors, the following diagrams are provided.
Caption: The mTOR signaling pathway highlighting the distinct roles of mTORC1 and mTORC2.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Pharmacological Inhibition of mTORC2 Reduces Migration and Metastasis in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medsci.org [medsci.org]
- 7. The mTORC1/mTORC2 inhibitor AZD2014 enhances the radiosensitivity of glioblastoma stem-like cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Targeting mTOR in Glioblastoma: Rationale and Preclinical/Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of mTORC1 Inhibition by JR-AB2-011: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of JR-AB2-011 with established mTORC1 inhibitors, focusing on its lack of direct inhibitory activity against the mTORC1 signaling pathway. The information presented is supported by experimental data from published studies, offering a clear perspective for researchers investigating mTOR signaling and developing targeted therapeutics.
Executive Summary
This compound is characterized as a selective inhibitor of mTORC2, functioning by disrupting the crucial interaction between mTOR and its binding partner Rictor.[1][2][3] In contrast to broad mTOR inhibitors or specific mTORC1 inhibitors like rapamycin, experimental evidence indicates that this compound does not significantly inhibit mTORC1 activity. This is evidenced by its lack of effect on the phosphorylation of key mTORC1 downstream substrates, S6K1 and 4E-BP1. However, recent findings suggest that the metabolic effects of this compound in certain cancer cell lines may be independent of its mTORC2 inhibitory function, adding a layer of complexity to its mechanism of action.[4]
Comparative Data: this compound vs. mTORC1 Inhibitors
The following table summarizes the key differences in the inhibitory profiles of this compound and the well-established mTORC1 inhibitor, Rapamycin.
| Feature | This compound | Rapamycin |
| Primary Target | mTORC2 (via Rictor-mTOR disruption)[1][2] | mTORC1 (allosteric inhibitor)[5][6] |
| Effect on mTORC1 Activity | No significant inhibition observed[4][7] | Potent inhibition[4][5] |
| Effect on p-S6K1 (T389) | No appreciable effects reported[7] | Strong inhibition[6][8] |
| Effect on p-4E-BP1 (S65) | No significant inhibition observed[4] | Inhibition observed (can be cell-type dependent)[4][5] |
| Effect on p-AKT (S473) | Inhibition reported in some cell types (e.g., glioblastoma)[7], but not in others (e.g., leukemia/lymphoma)[4] | Can lead to feedback activation of AKT in some contexts[4] |
Signaling Pathways
The diagrams below illustrate the canonical mTOR signaling pathway and the distinct points of intervention for this compound and Rapamycin.
Caption: Simplified mTOR signaling pathway showing the distinct targets of this compound and Rapamycin.
Experimental Evidence of No mTORC1 Inhibition
Glioblastoma Cell Line Studies
A study by Benavides-Serrato et al. (2017) in glioblastoma (GBM) cells was pivotal in characterizing this compound as a selective mTORC2 inhibitor.[7] Their work demonstrated that while the compound effectively inhibited the phosphorylation of mTORC2 substrates like AKT at serine 473, it had no appreciable effects on the phosphorylation status of the mTORC1 substrate S6K at threonine 389 .[7] This provided the initial strong evidence for its selectivity.
Leukemia and Lymphoma Cell Line Studies
More recent research by Svobodová et al. (2024) in leukemia and lymphoma cell lines presented a more nuanced picture.[4] While investigating the metabolic effects of this compound, they unexpectedly found that the compound did not affect AKT Ser473 phosphorylation in these cells, suggesting the metabolic changes were mTORC2-independent.[4] Crucially for the topic of this guide, their experiments also assessed the phosphorylation of the mTORC1 substrate 4E-BP1. The study included Rapamycin as a comparator, which, as expected, inhibited the phosphorylation of both 4E-BP1 and AKT in Jurkat cells.[4] In contrast, this compound did not inhibit the phosphorylation of 4E-BP1.[4]
Experimental Protocols
To enable researchers to independently verify these findings, the following are detailed methodologies for key experiments.
Western Blotting for Phosphorylated S6K1 and 4E-BP1
This protocol is essential for assessing the activity of the mTORC1 pathway by measuring the phosphorylation of its downstream effectors.
Caption: Standard workflow for Western blot analysis of protein phosphorylation.
Protocol Steps:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with this compound, a known mTORC1 inhibitor (e.g., Rapamycin), and a vehicle control for the specified time and concentrations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein samples and separate them on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (Thr389), total S6K1, phosphorylated 4E-BP1 (Ser65), and total 4E-BP1 overnight at 4°C.
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibodies.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
In Vitro mTORC1 Kinase Assay
This assay directly measures the enzymatic activity of immunoprecipitated mTORC1.
Caption: Workflow for an in vitro mTORC1 kinase assay.
Protocol Steps:
-
Immunoprecipitation of mTORC1: Lyse cells in a CHAPS-based buffer and immunoprecipitate mTORC1 using an antibody against the Raptor subunit.
-
Inhibitor Pre-incubation: Incubate the immunoprecipitated mTORC1 with this compound or a control inhibitor (e.g., Rapamycin/FKBP12 complex) on ice.
-
Kinase Reaction: Initiate the kinase reaction by adding a reaction buffer containing a purified substrate (e.g., recombinant GST-4E-BP1 or a peptide substrate) and ATP. Incubate at 30°C.
-
Reaction Termination: Stop the reaction by adding SDS-PAGE sample buffer.
-
Analysis: Analyze the reaction products by Western blotting using an antibody specific to the phosphorylated substrate.
Conclusion
The available experimental data from multiple studies consistently demonstrates that this compound does not inhibit mTORC1 signaling. While its primary classification as a selective mTORC2 inhibitor is supported by evidence in certain cell types like glioblastoma, recent findings in hematological cancer cells suggest its mechanism of action may be more complex and potentially cell-context dependent. For researchers studying mTORC1, this compound can serve as a useful tool to dissect mTORC2-specific functions, with the important caveat of verifying its on-target activity in the specific cellular system being investigated. Conversely, it is not a suitable compound for studies aiming to inhibit the mTORC1 pathway.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The 4E-BP–eIF4E axis promotes rapamycin-sensitive growth and proliferation in lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mTOR controls cell cycle progression through its cell growth effectors S6K1 and 4E-BP1/eukaryotic translation initiation factor 4E - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Off-Target Landscape of JR-AB2-011: A Comparative Proteomics Guide
For Researchers, Scientists, and Drug Development Professionals
The selective mTORC2 inhibitor, JR-AB2-011, has emerged as a promising therapeutic candidate, particularly in oncology. Its mechanism of action is understood to be the disruption of the crucial Rictor-mTOR protein-protein interaction, a key step in mTORC2 signaling.[1] However, recent findings have cast a spotlight on the potential for off-target effects, challenging the presumed specificity of this compound and highlighting the critical need for comprehensive off-target profiling.[2] This guide provides a framework for understanding and identifying the off-target profile of this compound using comparative proteomics, offering insights into its broader cellular impact and comparing its characteristics with other mTOR inhibitors.
The Evolving Story of this compound: From Specificity to Off-Target Questions
This compound was developed as a specific inhibitor of mTORC2, with studies in glioblastoma and melanoma models demonstrating its on-target efficacy through the reduction of phosphorylation in downstream targets like Akt at serine 473.[1] This supported its mechanism as a disruptor of the Rictor-mTOR association.
However, a 2024 study by Kořánová et al. provided compelling evidence that the metabolic effects of this compound in leukemia and lymphoma cells may be independent of mTORC2 inhibition.[2] This was demonstrated by observing changes in cellular respiration that were not accompanied by the expected decrease in Akt phosphorylation, thus pointing towards the existence of unidentified off-targets.
Comparative Analysis of mTOR Inhibitors
To fully understand the therapeutic potential and possible liabilities of this compound, it is essential to compare it with other classes of mTOR inhibitors.
| Inhibitor Class | Example(s) | Mechanism of Action | Known Off-Target Profile |
| mTORC2-Specific (Rictor-mTOR Disruptors) | This compound | Allosterically inhibits mTORC2 by preventing the interaction between Rictor and mTOR.[1] | Suspected off-targets impacting cellular metabolism, but a comprehensive proteome-wide analysis is not yet publicly available.[2] |
| Rapalogs (mTORC1-Specific) | Rapamycin, Everolimus | Allosterically inhibit mTORC1 by binding to FKBP12, which then binds to the FRB domain of mTOR. | Generally considered highly specific for mTORC1, but long-term treatment can disrupt mTORC2 assembly in some cell types.[3] |
| ATP-Competitive mTOR Kinase Inhibitors (TORKinibs) | PP242, AZD8055 | Bind to the ATP-binding site of the mTOR kinase domain, inhibiting both mTORC1 and mTORC2.[4][5][6] | Can have off-targets among other kinases due to the conserved nature of the ATP-binding pocket. For example, some may show activity against other PI3K-related kinases. |
| Dual PI3K/mTOR Inhibitors | BEZ235, Dactolisib | Inhibit both the PI3K and mTOR kinases, as they share homologous catalytic domains. | Broad activity against multiple PI3K isoforms in addition to mTORC1 and mTORC2. |
Identifying Off-Targets: A Proposed Proteomics Workflow
While specific off-target proteomics data for this compound is not yet published, several powerful techniques can be employed for this purpose. Thermal Proteome Profiling (TPP) is a particularly suitable method as it allows for the unbiased identification of drug-protein interactions in a cellular context without requiring any modification of the compound.[7][8][9][10][11]
Experimental Protocol: Thermal Proteome Profiling (TPP) for this compound Off-Target Identification
-
Cell Culture and Treatment: Culture the cell line of interest (e.g., a relevant cancer cell line) to a sufficient density. Treat the cells with either vehicle control (DMSO) or a predetermined concentration of this compound for a specified duration.
-
Thermal Challenge: Aliquot the cell suspensions and heat them to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a short period (e.g., 3 minutes) to induce thermal denaturation of proteins.
-
Lysis and Protein Solubilization: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by ultracentrifugation.
-
Sample Preparation for Mass Spectrometry: Collect the soluble fractions, reduce, alkylate, and digest the proteins into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Label the peptide samples from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the relative abundance of thousands of proteins across all temperature points.
-
Data Analysis: Plot the relative abundance of each protein as a function of temperature to generate "melting curves." A change in the melting temperature (Tm) of a protein in the this compound-treated samples compared to the control indicates a direct or indirect interaction.
Hypothetical Off-Target Data for this compound
The following table is a hypothetical representation of the kind of quantitative data that would be generated from a TPP experiment to identify the off-targets of this compound. The "Thermal Shift (ΔTm)" indicates the change in the melting temperature of the protein upon drug binding, with a positive shift suggesting stabilization and a potential interaction.
| Protein | Gene | Function | Thermal Shift (ΔTm) with this compound (°C) | Putative Implication |
| On-Target | ||||
| Rictor | RICTOR | Essential subunit of mTORC2 | +3.5 | Confirms engagement of the intended target complex. |
| Potential Off-Targets | ||||
| Protein Kinase X | KINX | Serine/threonine kinase | +2.8 | Potential for unintended kinase signaling modulation. |
| Metabolic Enzyme Y | METY | Enzyme in glycolysis pathway | +2.1 | Could explain observed metabolic effects independent of mTORC2. |
| Structural Protein Z | STRZ | Cytoskeletal component | +1.5 | May indicate effects on cell structure or motility. |
| Uncharacterized Protein | C1orf123 | Unknown | +3.2 | Novel interaction requiring further investigation. |
The mTORC2 Signaling Pathway and Point of Inhibition
The diagram below illustrates the canonical mTORC2 signaling pathway and the intended point of intervention for this compound.
Conclusion and Future Directions
While this compound holds promise as a selective mTORC2 inhibitor, emerging evidence necessitates a thorough and unbiased investigation of its off-target profile. Comparative proteomics methods like Thermal Proteome Profiling offer a robust avenue to achieve this. A comprehensive understanding of the full spectrum of this compound's molecular interactions is paramount for its continued development, enabling the anticipation of potential side effects and the design of more specific and effective therapeutic strategies. The generation of empirical off-target data for this compound and its direct comparison with other mTORC2 inhibitors will be a critical next step in realizing its full therapeutic potential.
References
- 1. Specific blockade of Rictor-mTOR association inhibits mTORC2 activity and is cytotoxic in glioblastoma | PLOS One [journals.plos.org]
- 2. This compound induces fast metabolic changes independent of mTOR complex 2 inhibition in human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Towards specific inhibition of mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Active-Site Inhibitors of mTOR Target Rapamycin-Resistant Outputs of mTORC1 and mTORC2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative proteomics profiling reveals activation of mTOR pathway in trastuzumab resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thermal proteome profiling identifies PIP4K2A and ZADH2 as off-targets of Polo-like kinase 1 inhibitor volasertib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iris.hi.is [iris.hi.is]
- 9. Thermal Proteome Profiling for Drug Target Identification and Probing of Protein States | Springer Nature Experiments [experiments.springernature.com]
- 10. embopress.org [embopress.org]
- 11. Thermal proteome profiling for unbiased identification of direct and indirect drug targets using multiplexed quantitative mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Safety and Disposal Guidance for JR-AB2-011
This document provides critical safety and logistical information for the proper handling and disposal of the research chemical JR-AB2-011, a selective mTORC2 inhibitor. The following procedures are designed to ensure the safety of laboratory personnel and compliance with standard protocols.
Chemical and Physical Properties
For safe handling and disposal, it is essential to be aware of the physical and chemical properties of this compound. The following table summarizes key data points for this compound.
| Property | Value |
| Chemical Name | 3-(3,4-Dichlorophenyl)-1-(4-fluorophenyl)-1-(5-methyl-4,5-dihydrothiazol-2-yl)urea |
| CAS Number | 2411853-34-2 or 329182-61-8 |
| Molecular Formula | C₁₇H₁₄Cl₂FN₃OS |
| Molecular Weight | 398.28 g/mol |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (2 mg/mL, with warming) |
| Storage Temperature | 2-8°C |
Disposal Procedures
The recommended procedure for the disposal of this compound and its containers is to utilize an approved waste disposal service. Adherence to local, state, and federal regulations is mandatory.
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Unused this compound powder should be kept in its original or a clearly labeled, sealed container.
-
Solutions of this compound (e.g., in DMSO) should be collected in a designated, sealed, and clearly labeled waste container for halogenated organic waste.
-
Contaminated labware (e.g., pipette tips, vials, gloves) should be collected in a separate, sealed container labeled as "this compound Contaminated Waste."
-
-
Packaging for Disposal:
-
Ensure all waste containers are securely sealed to prevent leaks or spills.
-
Properly label each container with the chemical name ("this compound"), relevant hazard symbols, and the quantity of waste.
-
-
Engage a Licensed Waste Disposal Company:
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal company.
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
-
-
Documentation:
-
Maintain a record of the amount of this compound disposed of, the date of disposal, and the name of the waste disposal company.
-
Experimental Workflow for Disposal
The logical workflow for the proper disposal of this compound is outlined in the diagram below. This process ensures that all safety and regulatory aspects are considered.
Essential Safety and Operational Guide for Handling JR-AB2-011
FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. [1]
This document provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with JR-AB2-011, a selective mTORC2 inhibitor. The following procedural guidance is designed to ensure safe handling, operation, and disposal of this compound.
Personal Protective Equipment (PPE)
Adherence to proper PPE protocols is mandatory to ensure personal safety when handling this compound. The compound is classified as toxic and can be a moderate to severe irritant to the skin and eyes.[2]
| PPE Category | Item | Specification |
| Eye Protection | Safety Glasses | Must be worn at all times. |
| Goggles | Recommended for splash protection. | |
| Hand Protection | Disposable Gloves | Nitrile or other appropriate chemical-resistant gloves. |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when handling the powder form or when aerosols may be generated. |
| Body Protection | Laboratory Coat | To be worn at all times in the laboratory. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintain the integrity of this compound and to prevent accidental exposure.
Handling:
-
Work should be conducted in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation.[3]
-
Avoid contact with skin, eyes, and clothing.[2]
-
Personnel must be trained and familiar with handling potent active pharmaceutical ingredients.[2]
Storage:
-
Store the solid compound at -20°C for long-term stability (up to 3 years).[2]
-
Stock solutions in solvent can be stored at -80°C for up to one year.[2]
-
Avoid repeated freeze-thaw cycles of stock solutions.[2]
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.
Waste Categories:
-
Solid Waste: Contaminated lab supplies (e.g., pipette tips, microfuge tubes).
-
Liquid Waste: Unused solutions and contaminated solvents.
-
Sharps: Contaminated needles and syringes.
Each waste category should be collected in a designated, properly labeled, and sealed container.
Experimental Protocols
Below are detailed methodologies for common experiments involving this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate cells at the desired density in appropriate well plates and allow them to adhere overnight.
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO. For example, a 10 mM stock solution can be prepared.
-
Treatment: Dilute the stock solution to the desired final concentration in cell culture media. Remove the existing media from the cells and replace it with the media containing this compound.
-
Incubation: Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
Western Blotting
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-AKT (Ser473), total AKT, etc.) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with various concentrations of this compound for the desired duration.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Signaling Pathway and Experimental Workflow Diagrams
Below are diagrams illustrating the mTORC2 signaling pathway and a general experimental workflow for studying the effects of this compound.
Caption: mTORC2 Signaling Pathway and Inhibition by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
